N-Formyl-L-tyrosine
Description
Properties
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWPHMRHBMAFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315501 | |
| Record name | N-Formyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-86-7 | |
| Record name | N-Formyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of N-Formyl-L-tyrosine?
An In-Depth Technical Guide to the Chemical Properties of N-Formyl-L-tyrosine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties of this compound, a key derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, spectroscopic profile, and chemical reactivity. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization, handling, and application of this compound. Included are detailed protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring scientific integrity and enabling reproducible results.
Chemical Identity and Structure
This compound is an N-acyl amino acid, specifically the L-tyrosine derivative where a formyl group is attached to the alpha-amino nitrogen.[1][2] This modification neutralizes the basicity of the amino group, significantly altering the molecule's chemical behavior compared to its parent amino acid. It is found endogenously as a metabolite in Saccharomyces cerevisiae, where it serves as a precursor to N,N'-bisformyl dityrosine, a component of the ascospore wall.[1][3]
-
IUPAC Name : (2S)-2-(formamido)-3-(4-hydroxyphenyl)propanoic acid[3]
-
Common Synonyms : N-Formyltyrosine, L-Formyltyrosine, For-Tyr-OH[3][4]
The structure consists of three key functional domains: a carboxylic acid, a secondary formamide, and a phenolic side chain. These domains dictate its solubility, reactivity, and spectroscopic characteristics.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and analytical characterization. The introduction of the formyl group renders the molecule more nonpolar than L-tyrosine.
| Property | Value | Source(s) |
| Molecular Weight | 209.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 170-171 °C (recrystallized from water) | [4] |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol) | Inferred from[4] |
| Optical Rotation [α]D | +83° (c=2.6 in Ethanol) | [4] |
| pKa Values (Predicted) | ~2-3 (Carboxylic Acid), ~10 (Phenolic Hydroxyl) | Inferred from[6] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of this compound relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS):
-
Expected Molecular Ion: [M+H]⁺ = 210.0761; [M-H]⁻ = 208.0615.
-
Key Fragmentation Pattern: A characteristic fragment corresponds to the loss of the benzyl moiety, resulting in a prominent peak at m/z 107 (hydroxytropylium ion).[3] This is a crucial diagnostic peak for the tyrosine backbone.
Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.
-
~3300 cm⁻¹ (broad): O-H stretching from the carboxylic acid and phenolic hydroxyl groups.
-
~3280 cm⁻¹: N-H stretching of the secondary amide.
-
~1720 cm⁻¹: C=O stretching of the carboxylic acid dimer.
-
~1660 cm⁻¹ (Amide I): C=O stretching of the secondary amide (formyl group).
-
~1540 cm⁻¹ (Amide II): N-H bending and C-N stretching of the amide linkage.
-
~1235 cm⁻¹: Phenolic C-O stretching.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.[1]
¹H NMR Spectrum (Predicted, based on data for related compounds): [1][8]
-
~8.2 ppm (s, 1H): Formyl proton (-N-CH =O).
-
~8.0 ppm (d, 1H): Amide proton (-NH -).
-
~7.1 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.
-
~6.7 ppm (d, 2H): Aromatic protons ortho to the OH group.
-
~4.6 ppm (m, 1H): Alpha-proton (α-CH).
-
~3.1 ppm (m, 2H): Beta-protons (β-CH₂).
-
Carboxyl and Phenolic Protons: Often broad or exchange with D₂O.
¹³C NMR Spectrum (Predicted, based on L-tyrosine data): [7]
-
~174 ppm: Carboxylic acid carbon (C =O).
-
~163 ppm: Formyl carbon (-NH-C HO).
-
~156 ppm: Aromatic carbon bearing the hydroxyl group.
-
~131 ppm: Aromatic carbons ortho to the CH₂ group.
-
~128 ppm: Aromatic carbon attached to the CH₂ group.
-
~116 ppm: Aromatic carbons ortho to the hydroxyl group.
-
~55 ppm: Alpha-carbon (α-CH).
-
~37 ppm: Beta-carbon (β-CH₂).
Chemical Reactivity and Stability
4.1 Reactivity of Functional Groups The chemistry of this compound is a composite of its constituent functional groups.
-
Carboxylic Acid: Can be esterified under acidic conditions or converted to an acid chloride. It is the primary acidic center at physiological pH.
-
Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation. It is susceptible to oxidation, which can lead to dimerization (forming dityrosine) or other degradation products, a reaction that can be catalyzed by light and metal ions.
-
N-Formyl Amide: The formyl group is a stable protecting group under many conditions but can be selectively removed. The most common method is acid-catalyzed hydrolysis , typically by heating with dilute mineral acids like hydrochloric acid.[9][10] This reaction regenerates the free α-amino group of L-tyrosine. This specific reactivity is crucial for its use as a protected amino acid in peptide synthesis.
4.2 Stability and Degradation Pathways
-
pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Strong acidic conditions, especially with heat, will lead to hydrolysis of the formyl group.[9] In strongly basic conditions, the phenolic proton will be abstracted, making the ring more susceptible to oxidation.
-
Thermal Stability: The compound is a stable solid at room temperature. As indicated by its melting point, it can withstand moderate heat, but prolonged exposure to high temperatures should be avoided.
-
Oxidative Stability: The phenolic ring is the primary site of oxidative degradation. Exposure to air and light, especially in solutions containing trace metals, should be minimized to prevent the formation of colored byproducts.
4.3 Recommended Storage and Handling For long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, at or below -20°C.[4] Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be purged with an inert gas (e.g., argon or nitrogen) and stored frozen and protected from light.
Methodologies for Characterization and Quality Control
A self-validating system for quality control ensures that the material meets the identity, purity, and quality standards required for research and development.
5.1 Principle of Chromatographic Separation Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound. The molecule is sufficiently nonpolar to be retained on a C18 stationary phase. The formylation makes the molecule significantly more hydrophobic than the parent L-tyrosine, resulting in a longer retention time under identical conditions. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is employed to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
Caption: Workflow for purity analysis by RP-HPLC.
5.2 Protocol: Purity Determination by RP-HPLC This protocol describes a standard method for determining the purity of a this compound sample.
-
Instrumentation:
-
HPLC system with gradient capability and UV detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (λmax for the phenol chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks.
-
Calculation: Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
5.3 Protocol: Structural Confirmation by NMR Spectroscopy This protocol outlines the steps for confirming the chemical structure.
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
-
-
Reagents:
-
Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (OH, NH).
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Acquisition:
-
Record a ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum.
-
(Optional but recommended) Record 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals and verify that the ratios match the number of protons in the structure.
-
Assign all peaks in both the ¹H and ¹³C spectra by comparing chemical shifts, multiplicities, and 2D correlations to the expected values detailed in Section 3.0. A successful assignment provides unambiguous confirmation of the chemical structure.
-
-
Conclusion
This compound is a chemically distinct derivative of L-tyrosine with properties defined by its N-terminal formyl group. This modification imparts greater hydrophobicity and removes the basicity of the α-amino group while retaining the key functionalities of the carboxylic acid and the phenolic side chain. Its stability profile and the specific reactivity of the formyl group—namely its susceptibility to acid hydrolysis—make it a valuable compound in synthetic and biological research. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality and confirming the identity of this compound, empowering scientists to utilize this molecule with confidence in their research and development endeavors.
References
- 1. This compound(13200-86-7) 1H NMR [m.chemicalbook.com]
- 2. This compound (CHEBI:50603) [ebi.ac.uk]
- 3. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. ripublication.com [ripublication.com]
- 9. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 10. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
A Technical Guide to the Biological Role of N-Formylated Amino Acids in Cellular Processes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-formylated amino acids, particularly N-formylmethionine (fMet), represent a unique and evolutionarily conserved class of molecules with a profound duality in their biological function. Initially identified as the universal initiator of protein synthesis in bacteria and eukaryotic organelles, they are now recognized as potent signaling molecules that are central to innate immunity and inflammation. The release of N-formylated peptides from invading bacteria or damaged host mitochondria acts as a primordial danger signal, recognized by a specific family of G protein-coupled receptors—the Formyl Peptide Receptors (FPRs). This recognition triggers a cascade of cellular events, primarily in phagocytic leukocytes, orchestrating the initial inflammatory response. This guide provides an in-depth exploration of the synthesis, recognition, and downstream cellular consequences of N-formylated amino acids, bridging their fundamental role in translation to their complex involvement in health and disease. We will dissect the key signaling pathways, present validated experimental methodologies for their study, and discuss their emerging significance as biomarkers and therapeutic targets in a range of pathologies, from infectious diseases to sterile inflammatory conditions and cancer.
The Foundational Role: N-Formylmethionine in Protein Synthesis
The journey of N-formylated amino acids begins at the very inception of protein life. Unlike in the cytosol of eukaryotes where protein synthesis starts with methionine, in bacteria, mitochondria, and chloroplasts, the process is initiated by its formylated counterpart, N-formylmethionine (fMet).[1][2] This distinction is a cornerstone of molecular biology and a direct consequence of their shared evolutionary heritage, providing strong evidence for the endosymbiotic theory.[1]
The Mechanism of Initiation
The initiation of protein synthesis is a tightly regulated process that ensures the correct reading frame is established. The use of fMet adds several layers of specificity.
-
tRNA Charging and Formylation: The process begins when the amino acid methionine is loaded onto a specialized initiator tRNA, designated tRNAfMet, by methionyl-tRNA synthetase.[3] A key enzymatic step follows: the enzyme methionyl-tRNA formyltransferase (MTFMT) recognizes the unique structural features of the Met-tRNAfMet complex and catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of the attached methionine.[4][5] This reaction yields N-formylmethionyl-tRNAfMet (fMet-tRNAfMet).[6] The formyltransferase will not act on methionine that has been loaded onto the elongator tRNAMet, ensuring that only the initiating methionine is formylated.[1][3]
-
Ribosomal Recognition: The fMet-tRNAfMet is then specifically recruited to the P-site of the small ribosomal subunit (30S in bacteria) to bind the AUG start codon on the mRNA.[2][7] The formyl group is crucial as it blocks the amino group, preventing fMet-tRNAfMet from participating in the elongation phase of protein synthesis, thereby reserving it exclusively for initiation.[7]
Post-Translational Processing
The vast majority of mature proteins in both bacteria and mitochondria do not retain the N-terminal fMet. It is typically removed post-translationally in a two-step enzymatic process:
-
Peptide Deformylase (PDF): This enzyme removes the formyl group, converting the N-terminal fMet back to a standard methionine residue.[8]
-
Methionine Aminopeptidase (MAP): This enzyme may then cleave the now-exposed methionine residue from the polypeptide chain.[9]
Is N-Formylation Essential in Mitochondria?
While critical for efficient protein synthesis, the absolute requirement for N-formylation in mammalian mitochondria has been a subject of investigation. Studies using knockout mouse fibroblasts for the Mtfmt gene have shown that N-formylation is not strictly essential for the initiation of mitochondrial protein synthesis.[10][11] However, its absence leads to reduced efficiency of synthesis for several mitochondrially encoded peptides and significantly impairs the assembly and stability of oxidative phosphorylation (OXPHOS) complexes I and IV and their organization into supercomplexes.[10][11] In humans, mutations in the MTFMT gene that impair this process are linked to severe neurometabolic disorders like Leigh syndrome, underscoring its critical role in maintaining mitochondrial function.[10][12]
A Second Act: N-Formylated Peptides as Signals in Innate Immunity
The presence of N-formylated proteins in bacteria but not in eukaryotic cytosolic proteins allows the innate immune system to use them as a means of distinguishing "non-self" from "self".[2] When bacteria are destroyed or when host cells undergo severe damage and release their mitochondrial contents, N-formylated peptides are liberated into the extracellular space.[13][14] These peptides function as potent chemoattractants, guiding phagocytic cells like neutrophils and macrophages to sites of infection or injury.[13] This makes them a classic example of both a Pathogen-Associated Molecular Pattern (PAMP) and a Damage-Associated Molecular Pattern (DAMP).[13][15]
The Formyl Peptide Receptor (FPR) Family
The biological effects of N-formylated peptides are mediated by a small family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[16] In humans, this family consists of three members: FPR1, FPR2, and FPR3, with each encoded by a separate gene on chromosome 19.[17]
| Receptor | Primary Ligands | Key Cellular Expression | Primary Functions |
| FPR1 | High affinity for bacterial N-formyl peptides (e.g., fMLP).[18][19] | Neutrophils, Monocytes, Macrophages.[20] | Potent pro-inflammatory signaling, chemotaxis, phagocytosis, ROS production.[18][19] |
| FPR2 | Promiscuous; binds N-formyl peptides (lower affinity), Lipoxin A4, Resolvin D1, Serum Amyloid A, Annexin A1 peptides, Amyloid-beta.[15][17][21] | Neutrophils, Monocytes, Microglia, Epithelial cells, Endothelial cells.[17][20] | Dual pro-inflammatory and pro-resolving/anti-inflammatory roles, depending on the ligand.[15][21] |
| FPR3 | Poorly characterized; low affinity for N-formyl peptides.[17][22] | Monocytes, Dendritic cells. | Function is the least understood; may have inhibitory or modulatory roles.[17] |
FPR Signaling Cascades: Orchestrating the Immune Response
Upon ligand binding, FPRs undergo a conformational change, activating heterotrimeric Gi proteins.[21] This activation initiates a complex network of downstream signaling pathways that are responsible for the diverse cellular responses.[16]
The binding of an agonist like N-formyl-methionyl-leucyl-phenylalanine (fMLP) to FPR1 triggers the dissociation of the G protein into its Gαi and Gβγ subunits.[18] These subunits then activate multiple effector enzymes:
-
Phospholipase C (PLC): Gβγ activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[21]
-
Phosphoinositide 3-Kinase (PI3K): Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates kinases like Akt, a central node in cell survival and migration pathways.[18][21]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation also stimulates the Ras/Raf/MEK/ERK and p38 MAPK pathways.[20][23] These pathways are crucial for regulating gene expression, cytokine production, and cytoskeletal rearrangement necessary for cell migration.[23]
Collectively, these signaling events culminate in hallmark neutrophil functions: chemotaxis towards the source of the N-formylated peptides, degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) via the NADPH oxidase complex to kill invading pathogens.[18][24]
References
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. N-Formylmethionine [bionity.com]
- 3. quora.com [quora.com]
- 4. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Formyl-Methionyl-tRNA - DocCheck Flexikon [flexikon.doccheck.com]
- 7. Purpose of N-Formylmethionine in Translation and Modification - Biochemistry and Molecular Biology - Science Forums [scienceforums.net]
- 8. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. karger.com [karger.com]
- 14. Mitochondrion - Wikipedia [en.wikipedia.org]
- 15. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 17. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 18. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 20. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 21. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-L-tyrosine: A Novel Potential Biomarker in Metabolic Research - A Technical Guide
Part 1: An Introduction to N-Formyl-L-tyrosine
This compound is an N-acyl derivative of the amino acid L-tyrosine, where a formyl group is attached to the alpha-amino group.[1] While L-tyrosine is a well-established precursor for critical neurotransmitters and hormones, the biological significance and origins of its N-formylated counterpart are only beginning to be understood.[2] This guide provides a comprehensive overview of this compound, focusing on its biochemical origins, its potential as a biomarker in metabolic disease, and robust analytical methodologies for its quantification in biological matrices.
As a Senior Application Scientist, the perspective of this guide is to not only present protocols but to elucidate the underlying scientific rationale, enabling researchers to adapt and innovate based on a solid foundational understanding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |
| Molar Mass | 209.20 g/mol | PubChem |
| IUPAC Name | (2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | PubChem |
| Synonyms | This compound, (2S)-2-(formylamino)-3-(4-hydroxyphenyl)propanoic acid | PubChem |
Part 2: The Biochemical Landscape of this compound
To appreciate the potential of this compound as a biomarker, one must first understand the metabolic context from which it arises. This involves both the well-characterized pathways of its parent amino acid, L-tyrosine, and the less-defined origins of N-terminal formylation in mammals.
Overview of L-Tyrosine Metabolism
L-tyrosine is a non-essential amino acid in mammals, synthesized primarily from the essential amino acid phenylalanine via the enzyme phenylalanine hydroxylase.[3] It serves as a critical node in metabolism, directing carbon flux towards the synthesis of several vital molecules:
-
Catecholamines: Tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine, which are essential for neurotransmission and the physiological stress response.[2]
-
Thyroid Hormones: The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are synthesized from iodinated tyrosine residues within the thyroglobulin protein.
-
Melanin: In melanocytes, tyrosine is converted into melanin, the primary pigment responsible for skin and hair color.
-
Energy Production: Tyrosine can be catabolized to fumarate and acetoacetate, which can then enter the Krebs cycle for energy production.
Caption: Overview of L-Tyrosine Metabolism and the Position of this compound.
The Origins of N-Formylation in Mammals
While protein synthesis in bacteria and organelles like mitochondria is initiated with N-formylmethionine (fMet), N-formylation of other amino acids like tyrosine is less understood.[4][5] The presence of this compound in a metabolic study likely points to two primary sources:
-
Mitochondrial Protein Synthesis and Degradation: Mitochondria initiate protein synthesis using fMet.[4][6] Cellular stress and mitochondrial turnover can lead to the release of formylated peptides and their degradation products into the cytoplasm and circulation.[7] These are considered Damage-Associated Molecular Patterns (DAMPs). It is plausible that this compound could be a specific catabolite from the breakdown of mitochondrial proteins that have tyrosine at or near the N-terminus following the removal of the initial fMet. The formylation process itself is critical for the efficient assembly of oxidative phosphorylation complexes.[1][8]
-
Gut Microbiome Metabolism: The gut microbiota produces a vast array of metabolites, including N-formylated peptides, which can enter systemic circulation.[9][10][11] These bacterial products, such as formyl-methionyl-leucyl-phenylalanine (fMLF), are known to interact with host formyl peptide receptors (FPRs), modulating immune responses and even glucose metabolism.[9][11] this compound could be a novel product of bacterial metabolism that similarly influences host physiology.
Part 3: this compound as a Potential Biomarker
The rationale for investigating this compound as a biomarker stems from the established roles of related molecules in disease. N-formylated peptides from both mitochondria and bacteria are potent signaling molecules that activate the innate immune system, and their dysregulation is implicated in numerous chronic diseases.[12][13]
A DAMP Indicating Mitochondrial Stress and Cellular Damage
Elevated levels of circulating N-formylmethionine have been identified as a biomarker for increased mortality in critically ill patients, promoting a metabolic shift involving incomplete fatty acid oxidation and increased branched-chain amino acid metabolism.[7][14] By extension, this compound could serve as a more specific marker indicating the degradation of a particular subset of mitochondrial proteins, potentially offering nuanced insights into specific cellular stress pathways.
A Signal from the Gut Microbiome in Metabolic Disease
Recent studies have shown that levels of the bacterially-produced N-formyl peptide fMLF are elevated in diet-induced obese mice.[9][10] This peptide was found to promote glucose intolerance by suppressing GLP-1 secretion.[11] Given that L-tyrosine itself has been associated with insulin resistance, this compound could be a key gut-derived metabolite that links microbial dysbiosis to the pathogenesis of Type 2 Diabetes (T2D).[15] Elevated levels of tyrosine and other aromatic amino acids are often observed in individuals with insulin resistance and are predictive of future T2D development.[15][16]
Table 2: Potential Clinical Significance of this compound
| Potential Association | Rationale | Key References |
| Mitochondrial Dysfunction | Released during mitochondrial protein turnover; analogous to N-formylmethionine as a DAMP. | [7][8] |
| Insulin Resistance / T2D | Potential gut microbiome product influencing glucose homeostasis; parent molecule (L-tyrosine) is linked to IR. | [9][11][15] |
| Inflammatory Conditions | N-formyl peptides are potent chemoattractants for immune cells via Formyl Peptide Receptors (FPRs). | [12][13][17] |
| Critical Illness / Sepsis | Indicates high cellular turnover and stress; analogous to elevated fMet in ICU patients. | [7][14] |
Part 4: Analytical Methodologies for Quantification
Accurate and precise quantification is paramount for validating any potential biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and selectivity.
Principle of the Assay
The method involves protein precipitation to extract this compound from a biological matrix like plasma. The extract is then injected into a liquid chromatography system, where this compound is separated from other metabolites based on its physicochemical properties. The separated analyte then enters a tandem mass spectrometer, where it is ionized, selected by its specific mass-to-charge ratio (m/z), fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides highly specific and sensitive quantification.[18]
Experimental Workflow: Quantification of this compound in Human Plasma
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
A. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
This compound-¹³C₉,¹⁵N (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free human plasma for calibration standards and quality controls
B. Standard Solution Preparation:
-
Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 acetonitrile/water.
-
Working Standards: Serially dilute the primary stock with 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the labeled IS. Create a working IS solution at 100 ng/mL in acetonitrile.
C. Sample Preparation Protocol:
-
Aliquot 100 µL of plasma samples, calibration standards, or quality controls into 1.5 mL microcentrifuge tubes.
-
Add 20 µL of a suitable solvent blank to all tubes.
-
Add 400 µL of the ice-cold working IS solution (100 ng/mL in acetonitrile) to precipitate proteins and add the IS simultaneously.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial for analysis.
D. LC-MS/MS Parameters: The following parameters serve as a starting point and must be optimized for the specific instrument used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar modified amino acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino and acid groups ionize well in positive mode. |
| MRM Transition 1 | m/z 210.1 → 164.1 | Precursor: [M+H]⁺. Product: Loss of HCOOH (formic acid). |
| MRM Transition 2 | m/z 210.1 → 118.1 | Precursor: [M+H]⁺. Product: Further fragmentation of the tyrosine backbone. |
| IS Transition | e.g., m/z 220.1 → 173.1 | For this compound-¹³C₉,¹⁵N; transitions must be optimized. |
| Collision Energy | Optimize per instrument | Typically 15-30 eV; instrument-dependent for optimal fragmentation. |
Note: The proposed MRM transitions are theoretical and must be confirmed experimentally by infusing the pure standard into the mass spectrometer.
Method Validation (Self-Validating System)
To ensure trustworthiness, the described assay must be validated according to established bioanalytical guidelines.
-
Linearity: The calibration curve should demonstrate a linear relationship (r² > 0.99) over the desired concentration range.
-
Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be analyzed, with results within ±15% of the nominal value (±20% at the lower limit of quantification).
-
Selectivity: The method must demonstrate no significant interference from endogenous matrix components at the retention time of the analyte.
-
Matrix Effect: Ion suppression or enhancement from the plasma matrix should be assessed and compensated for by the stable isotope-labeled internal standard.
Part 5: Future Directions and Conclusion
This compound stands at the intersection of mitochondrial health, gut microbiome activity, and host metabolic regulation. While its role is still largely unexplored, the precedents set by other N-formylated molecules suggest it holds significant promise as a biomarker.
Future research should focus on:
-
Clinical Cohort Studies: Quantifying this compound in large, well-phenotyped cohorts of patients with metabolic syndrome, T2D, and inflammatory diseases to establish clinical correlations.
-
Mechanistic Studies: Using cell culture and animal models to definitively determine its origin (mitochondrial vs. microbial) and to elucidate its downstream signaling effects, particularly on formyl peptide receptors.
-
Multi-Omics Integration: Combining metabolomic data on this compound with metagenomic and proteomic data to build a more complete picture of its role in metabolic pathophysiology.
This guide provides the foundational knowledge and a robust analytical framework for researchers to begin exploring the potential of this compound. By applying these methods, the scientific community can work towards validating this intriguing molecule as a clinically relevant biomarker for metabolic disease.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 5. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence of mitochondrial protein synthesis initiation on formylation of the initiator methionyl-tRNAf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM [mdpi.com]
- 16. Novel Metabolic Markers for the Risk of Diabetes Development in American Indians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forensicrti.org [forensicrti.org]
N-Formyl-L-tyrosine: A Technical Guide to its Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-L-tyrosine, a derivative of the aromatic amino acid L-tyrosine, has emerged from relative obscurity to become a molecule of significant interest, particularly in the context of microbial metabolism and specialized biopolymer synthesis. Initially identified as a metabolite in the model organism Saccharomyces cerevisiae, its role as a crucial precursor in the formation of the remarkably resilient ascospore wall has unveiled a unique biochemical pathway. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological significance of this compound. Furthermore, it details the analytical methodologies required for its robust identification and quantification, offering valuable protocols for researchers in the fields of microbiology, biochemistry, and natural product chemistry.
Introduction
L-tyrosine, one of the twenty proteinogenic amino acids, serves as a fundamental building block for proteins and a precursor for a wide array of specialized metabolites, including neurotransmitters, hormones, and pigments.[1] Chemical modifications of amino acids, such as N-acylation, dramatically expand their functional diversity. This compound (Figure 1) is one such modified amino acid, where a formyl group is attached to the alpha-amino group of L-tyrosine. While N-formylated peptides are known for their role in prokaryotic and mitochondrial protein synthesis and as potent chemoattractants in the mammalian immune system, the free N-formylated amino acid, this compound, has a distinct and significant role in the lifecycle of certain eukaryotes.[2]
This guide will delve into the scientific journey of this compound, from its initial detection to our current understanding of its biosynthesis and function, providing researchers with the necessary technical information to investigate this intriguing molecule.
Discovery and Natural Occurrence
The discovery of this compound is intrinsically linked to the study of the ascospore wall of the budding yeast, Saccharomyces cerevisiae. The outermost layer of this protective spore wall is composed of a highly cross-linked and insoluble polymer, a key component of which was identified as dityrosine.[3] Further investigation into the biosynthesis of this dityrosine layer led to the identification of its soluble precursors.
In a seminal study, researchers isolated and characterized these precursors, revealing that this compound serves as a direct antecedent to N,N'-bisformyl dityrosine, the building block of the dityrosine polymer.[3] This discovery established the natural occurrence of this compound as a key metabolite in yeast during the process of sporulation.[3][4]
Table 1: Key Milestones in the Discovery of this compound
| Milestone | Key Finding | Primary Organism | Reference |
| Identification of Dityrosine | The outermost layer of the yeast ascospore wall is rich in dityrosine. | Saccharomyces cerevisiae | [3] |
| Isolation of Precursors | This compound and N,N'-bisformyl dityrosine were identified as soluble precursors to the dityrosine layer. | Saccharomyces cerevisiae | [3] |
| Elucidation of Biosynthetic Role | This compound is the direct precursor to N,N'-bisformyl dityrosine. | Saccharomyces cerevisiae | [3] |
To date, the primary and most well-characterized natural source of this compound is Saccharomyces cerevisiae during sporulation. Its presence in other organisms remains an area for future investigation, with metabolomics databases providing a potential avenue for its discovery in a broader range of species.[5]
Biosynthesis of this compound
The biosynthesis of this compound in Saccharomyces cerevisiae is a fascinating example of specialized metabolism. The process begins with the ubiquitous amino acid L-tyrosine, which is synthesized via the shikimate pathway.[4] The key enzymatic step is the N-formylation of L-tyrosine, a reaction catalyzed by a sporulation-specific N-formyltransferase.
The Role of the Dit1 Enzyme
Genetic and biochemical studies in S. cerevisiae have strongly implicated the sporulation-specific protein Dit1 as the N-formyltransferase responsible for the synthesis of this compound.[2][6] The expression of the DIT1 gene is tightly regulated and induced during sporulation.[2] While the direct in vitro reconstitution of Dit1-catalyzed N-formylation of L-tyrosine has been challenging to demonstrate, the absence of this compound and its downstream products in dit1Δ mutant strains provides compelling evidence for its function.[2][7]
The proposed biosynthetic pathway involves the transfer of a formyl group from a donor molecule to the α-amino group of L-tyrosine. The likely formyl donor is 10-formyltetrahydrofolate (10-fTHF), a common carrier of one-carbon units in cellular metabolism.[1][8]
Diagram 1: Proposed Biosynthesis of this compound.
Subsequent Steps in Dityrosine Layer Formation
Following its synthesis, this compound is further metabolized in the pathway leading to the formation of the dityrosine layer. The enzyme Dit2 , a cytochrome P450 monooxygenase, catalyzes the oxidative cross-linking of two molecules of this compound to form N,N'-bisformyl dityrosine.[6] This dimer is then transported to the developing spore wall for assembly into the final dityrosine polymer.[7]
Physiological Role
The primary and well-established physiological role of this compound is as a metabolic intermediate in the biosynthesis of the dityrosine layer of the Saccharomyces cerevisiae ascospore wall.[3] This specialized outer layer confers significant resistance to environmental stresses, including enzymatic degradation, heat, and chemical treatments, thus protecting the dormant spore.[2][9]
The formylation of L-tyrosine appears to be a critical step for the subsequent dimerization by Dit2 and the proper assembly of the dityrosine polymer.[7] The absence of this compound synthesis in dit1Δ mutants results in spores that lack the dityrosine layer and are consequently more susceptible to environmental insults.[2]
Beyond its role in yeast, the broader physiological significance of this compound is not yet understood. The presence of N-formylated amino acids and peptides in other biological contexts suggests that further investigation may reveal additional functions.
Analytical Methodologies
The accurate detection and quantification of this compound require sensitive and specific analytical techniques. Due to its structural similarity to L-tyrosine and other metabolites, chromatographic separation coupled with mass spectrometric detection is the method of choice.
Sample Preparation and Extraction
The extraction of this compound from biological samples, such as yeast sporulation cultures, is a critical first step.
Protocol 1: Extraction of this compound from Yeast Cells
-
Cell Harvesting: Harvest sporulating yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold distilled water to remove extracellular metabolites.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol or a methanol:chloroform:water mixture).
-
Cell Lysis: Disrupt the cells using methods such as bead beating or sonication on ice.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the soluble metabolites.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 50% methanol in water).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from other cellular components. Reversed-phase chromatography is commonly employed for this purpose.
Table 2: Typical HPLC Parameters for N-Acylated Amino Acid Analysis
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of this compound. Electrospray ionization (ESI) is the preferred ionization method.
Table 3: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Monoisotopic Mass | 209.0688 g/mol |
| [M-H]⁻ (Negative Ion Mode) | m/z 208.0615 |
| [M+H]⁺ (Positive Ion Mode) | m/z 210.0761 |
For unambiguous identification, tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern.
Diagram 2: Experimental Workflow for this compound Analysis.
Conclusion and Future Perspectives
This compound stands as a compelling example of how a simple chemical modification of a common amino acid can lead to a specialized and essential biological function. Its discovery and characterization in the context of yeast sporulation have provided valuable insights into the biosynthesis of complex biopolymers. The identification of Dit1 as the likely N-formyltransferase opens up avenues for further enzymatic and structural studies to fully elucidate its catalytic mechanism.
Looking ahead, several key questions remain. The natural occurrence of this compound beyond Saccharomyces cerevisiae is a significant unknown. Comprehensive metabolomic surveys of diverse organisms may reveal a broader distribution and potentially new biological roles for this molecule. Furthermore, the potential for this compound or its derivatives to have other, as-yet-undiscovered physiological activities, perhaps in cell signaling or as a metabolic regulator, warrants further investigation. The development of more targeted and sensitive analytical methods will be crucial in these endeavors. The in-depth understanding of the biosynthesis and function of this compound not only enriches our knowledge of fundamental biology but may also provide inspiration for the chemoenzymatic synthesis of novel biomaterials and pharmaceuticals.
References
- 1. Enzymes required for the biosynthesis of N-formylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N,N'-Bisformyl dityrosine is an in vivo precursor of the yeast ascospore wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymdb.ca [ymdb.ca]
- 5. metasysx.com [metasysx.com]
- 6. Ascospore Formation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reconstitution of the yeast spore wall dityrosine layer discloses the mechanism of its assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Proteinaceous Structure Present on the Surface of the Saccharomyces cerevisiae Spore Wall - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Properties of N-Formyl-L-tyrosine for Identification
This guide provides a comprehensive technical overview of the spectral properties of N-Formyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques utilized for the identification and characterization of this compound. We will explore the theoretical underpinnings and practical applications of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry, offering insights into how the formylation of the amino group influences the spectral characteristics compared to its parent molecule, L-tyrosine.
Introduction: The Significance of this compound
This compound is an N-acyl amino acid where a formyl group is attached to the nitrogen of the L-tyrosine amino group.[1] This modification, while seemingly simple, alters the chemical and physical properties of the molecule, influencing its biological activity and, consequently, its spectral behavior. As a metabolite found in organisms like Saccharomyces cerevisiae, its identification and quantification are crucial in various biochemical and metabolic studies.[1] Furthermore, as a derivative of a proteinogenic amino acid, it serves as a valuable building block in peptide synthesis and pharmaceutical research. A thorough understanding of its spectral properties is paramount for its unambiguous identification in complex matrices and for quality control in synthetic applications.
This guide will provide a detailed examination of the key spectroscopic techniques used to characterize this compound, complete with experimental considerations and data interpretation strategies. We will also draw comparisons with the well-documented spectral properties of L-tyrosine to highlight the impact of N-formylation.
UV-Visible Absorption Spectroscopy: Probing the Phenolic Chromophore
The primary chromophore in this compound responsible for its UV absorption is the phenolic side chain of the tyrosine residue. The electronic transitions within this aromatic ring give rise to characteristic absorption bands in the ultraviolet region.
Theoretical Basis and Expected Spectral Features
L-tyrosine in aqueous solution typically exhibits absorption maxima around 193 nm, 224 nm, and 275 nm.[2] These bands are attributed to π → π* transitions within the benzene ring. The absorption band at 275 nm is particularly useful for quantification. The molar extinction coefficient for L-tyrosine at 275 nm is approximately 1400 L mol⁻¹cm⁻¹.[2]
The introduction of the N-formyl group is not expected to significantly alter the absorption maxima related to the phenolic chromophore, as it is electronically isolated from the aromatic system. Therefore, this compound is predicted to have a UV absorption spectrum very similar to that of L-tyrosine and other N-acyl tyrosine derivatives like N-acetyl-L-tyrosine. The primary absorption peak of interest for identification and quantification will remain in the 275-280 nm range.
Experimental Protocol: UV-Vis Spectrum Acquisition
A standardized protocol for acquiring the UV-Vis spectrum of this compound is crucial for reproducibility and accurate quantification.
Materials:
-
This compound (solid, high purity)
-
Solvent (e.g., deionized water, phosphate buffer pH 7.0)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Ensure the solid is completely dissolved.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the sample solutions.
-
Spectral Scan: Record the absorption spectrum of each dilution over a wavelength range of approximately 200 nm to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectra. To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity.
Data Presentation and Interpretation
The expected UV-Vis spectral data for this compound, based on L-tyrosine, is summarized below.
| Compound | λmax 1 (nm) | ε₁ (L mol⁻¹cm⁻¹) | λmax 2 (nm) | ε₂ (L mol⁻¹cm⁻¹) | Solvent |
| L-Tyrosine | ~224 | ~10679 | ~275 | ~1285 | Water |
| This compound (Predicted) | ~224 | Similar to L-tyrosine | ~275 | Similar to L-tyrosine | Water |
Data for L-tyrosine from IOSR Journal of Applied Physics.[2]
Causality: The consistency in the UV-Vis spectrum between L-tyrosine and its N-formyl derivative is due to the fact that the N-formylation occurs at the amino group, which is not conjugated with the phenolic chromophore. The electronic transitions of the benzene ring are therefore largely unaffected by this modification.
Fluorescence Spectroscopy: A Sensitive Detection Method
Fluorescence spectroscopy offers a highly sensitive method for the detection of tyrosine and its derivatives. The phenolic side chain is also the fluorophore in this case.
Principles of Tyrosine Fluorescence
L-tyrosine exhibits intrinsic fluorescence with an excitation maximum typically around 275 nm and an emission maximum around 303-305 nm.[3] The exact emission wavelength can be sensitive to the polarity of the local environment.
The formylation of the amino group is not expected to dramatically shift the excitation and emission maxima, as the fluorophore remains the phenolic ring. However, changes in the quantum yield and fluorescence lifetime may occur due to alterations in non-radiative decay pathways. For comparison, N-acetyl-L-tyrosine ethyl ester, another N-acyl derivative, has a fluorescence emission maximum at approximately 301 nm when excited at 275 nm.[3]
Experimental Protocol: Acquiring Fluorescence Spectra
Materials:
-
This compound solution (prepared as for UV-Vis, but at lower concentrations, e.g., in the µM range)
-
Fluorometer-grade quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 305 nm) and scan a range of excitation wavelengths (e.g., 220-290 nm) to determine the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 290-400 nm) to record the fluorescence emission spectrum and determine the emission maximum (λem).
-
Blank Subtraction: Record a spectrum of the solvent alone and subtract it from the sample spectrum to correct for Raman scattering and other background signals.
Expected Fluorescence Data
| Compound | λex (nm) | λem (nm) | Solvent |
| L-Tyrosine | ~275 | ~303-305 | Water/Buffer |
| N-Acetyl-L-tyrosine ethyl ester | 275 | ~301 | Buffer |
| This compound (Predicted) | ~275 | ~301-305 | Water/Buffer |
Data for L-Tyrosine and N-Acetyl-L-tyrosine ethyl ester from various sources.[3]
Workflow for Spectroscopic Analysis:
Caption: General workflow for UV-Vis and fluorescence analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful tool for structural elucidation and confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will display characteristic signals for the formyl proton, the amide proton, the α-proton, the β-protons, and the aromatic protons. A key feature for identifying N-formylation is the presence of the formyl proton signal, typically a singlet or a doublet (due to coupling with the amide proton) in the downfield region (around 8.0-8.5 ppm).
A study on N-formyl tyrosine peptides provides valuable insight into the expected chemical shifts.[4] The amide proton (NH) signal's chemical shift is sensitive to temperature and solvent, which can be used to probe for intramolecular hydrogen bonding.[4]
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Formyl proton (-CHO): ~8.0-8.2 ppm (s or d)
-
Amide proton (-NH-): ~8.2-8.5 ppm (d)
-
Aromatic protons (AA'BB' system): ~6.7 ppm (d) and ~7.1 ppm (d)
-
α-proton (-CH(NHCHO)-): ~4.4-4.6 ppm (m)
-
β-protons (-CH₂-): ~2.8-3.0 ppm (m)
-
Carboxylic acid proton (-COOH): ~12.5 ppm (br s)
-
Phenolic proton (-OH): ~9.2 ppm (s)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, with distinct signals for the formyl carbon, the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the aromatic carbons. The presence of a signal for the formyl carbon (around 160-165 ppm) is a definitive indicator of N-formylation.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Carboxylic acid carbon (-COOH): ~173 ppm
-
Formyl carbon (-CHO): ~162 ppm
-
Aromatic C-OH: ~156 ppm
-
Aromatic CH (ortho to OH): ~130 ppm
-
Aromatic C-CH₂: ~128 ppm
-
Aromatic CH (meta to OH): ~115 ppm
-
α-carbon: ~55 ppm
-
β-carbon: ~36 ppm
Experimental Protocol: NMR Spectrum Acquisition
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals.
NMR Data Interpretation Workflow:
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Molecular Weight and Isotopic Pattern
The molecular formula of this compound is C₁₀H₁₁NO₄.[1] Its monoisotopic mass is 209.0688 Da, and the average molecular weight is 209.20 g/mol .[1] High-resolution mass spectrometry can be used to confirm the elemental composition.
Fragmentation Pattern
Predicted Fragmentation of [M+H]⁺ (m/z 210.0761):
-
Loss of H₂O (18.01 Da): [M+H-H₂O]⁺ at m/z 192.0655
-
Loss of CO (28.00 Da): [M+H-CO]⁺ at m/z 182.0811 (from the formyl group or carboxylic acid)
-
Loss of HCOOH (46.01 Da): [M+H-HCOOH]⁺ at m/z 164.0706 (loss of the carboxylic acid group)
-
Formation of the tyrosyl immonium ion: A characteristic fragment for tyrosine-containing molecules is the immonium ion at m/z 136.0757.
-
Formation of the benzyl cation: Cleavage of the Cα-Cβ bond can lead to the formation of the p-hydroxybenzyl cation at m/z 107.0497.
The ions at m/z 164 and 107 are consistent with mass spectral data available on PubChem for this compound.
Experimental Protocol: Mass Spectrometry Analysis
Materials:
-
This compound solution (in a suitable solvent like methanol/water with 0.1% formic acid for ESI)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
Procedure:
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways to confirm the structure.
Synthesis of this compound
For researchers who need to prepare this compound in the laboratory, a straightforward synthesis from L-tyrosine can be performed. A common method involves the use of formic acid.
Experimental Protocol: Synthesis
Materials:
-
L-Tyrosine
-
98% Formic acid
-
Hydrochloric acid (3N)
-
Ammonium hydroxide (6N)
-
Standard laboratory glassware and purification equipment (e.g., for filtration, recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-tyrosine in 98% formic acid. The reaction may be gently heated to facilitate dissolution and reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess formic acid can be removed under reduced pressure. The residue can be treated with hydrochloric acid and then neutralized with ammonium hydroxide to precipitate the product.
-
Purification: The crude this compound can be purified by recrystallization from water or an appropriate solvent mixture to yield a white to off-white solid.
This protocol is a general guideline and may require optimization. It is adapted from a similar synthesis of a tyrosine derivative.[5]
Synthesis and Purification Workflow:
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
The spectral properties of this compound are largely dictated by the constituent functional groups: the phenolic side chain, the formylated amino group, and the carboxylic acid. UV-Vis and fluorescence spectroscopy are primarily sensitive to the phenolic chromophore and provide excellent methods for detection and quantification. NMR spectroscopy is indispensable for detailed structural confirmation, with the signals from the formyl proton and carbon serving as key identifiers. Mass spectrometry confirms the molecular weight and provides structural insights through characteristic fragmentation patterns. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this compound in their scientific endeavors. The comparative data with L-tyrosine underscores the subtle yet important influence of N-formylation on the molecule's spectral signature.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of N-Formyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Formyl-L-tyrosine, a derivative of the amino acid L-tyrosine, serves as a crucial building block in peptide synthesis and holds potential in various pharmaceutical applications. Ensuring its stability throughout its lifecycle—from synthesis and storage to formulation and final application—is paramount to guaranteeing product quality, efficacy, and safety. This technical guide provides a comprehensive exploration of the chemical stability of this compound, delving into its principal degradation pathways, and offering field-proven insights into analytical methodologies for stability assessment and strategies for its stabilization. By understanding the underlying mechanisms of its degradation, researchers and formulation scientists can proactively design robust experimental protocols and develop stable formulations, thereby accelerating the drug development process.
Introduction: The Significance of this compound Stability
This compound is characterized by a formyl group attached to the nitrogen atom of the L-tyrosine amino group.[1][2] This modification alters its chemical properties and biological activity compared to its parent amino acid.[1] As with many modified amino acids, its stability is a critical quality attribute that can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidative species.[1] Degradation of this compound can lead to the formation of impurities that may compromise the integrity of a final product, potentially impacting its biological activity and safety profile.
This guide is structured to provide a deep dive into the core aspects of this compound's stability, moving from its fundamental chemical properties to practical strategies for its preservation. We will explore the primary degradation pathways—hydrolysis and oxidation—and provide a framework for conducting forced degradation studies to elucidate these pathways. Furthermore, we will detail analytical techniques for monitoring stability and identifying degradation products, and conclude with actionable formulation strategies to enhance the shelf-life of this compound.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure of this compound is fundamental to predicting its stability. The molecule possesses several key functional groups that are susceptible to degradation:
-
N-Formyl Group: The amide linkage of the N-formyl group is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring of the tyrosine moiety is a primary site for oxidation.
-
Carboxylic Acid Group: This group influences the molecule's solubility and can participate in certain degradation reactions.
-
Chiral Center: The stereochemical integrity of the α-carbon is crucial for biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.20 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Primary Degradation Pathways of this compound
The degradation of this compound is primarily driven by two key chemical reactions: hydrolysis of the N-formyl group and oxidation of the tyrosine side chain. Environmental factors such as pH, temperature, and light can significantly accelerate these processes.[4]
Hydrolytic Degradation
Hydrolysis of the N-formyl amide bond is a major degradation pathway, leading to the formation of L-tyrosine and formic acid. This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process can be employed for the deprotection of N-formyl groups, though it may also lead to the hydrolysis of other sensitive bonds in more complex molecules.[5]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the formyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield L-tyrosine and formate.
The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[6]
Caption: Hydrolytic degradation of this compound.
Oxidative Degradation
The phenolic ring of the tyrosine moiety is susceptible to oxidation by various reactive oxygen species (ROS), including peroxides, superoxide anions, and hydroxyl radicals.[4][7] Oxidation can lead to a variety of degradation products, significantly altering the molecule's structure and potentially its biological function.
Key oxidative degradation products of the tyrosine side chain include:
-
3,4-Dihydroxyphenylalanine (DOPA) derivatives: Formed by the hydroxylation of the phenolic ring.[7]
-
Dityrosine crosslinks: Resulting from the coupling of two tyrosyl radicals.[6]
-
Kynurenine and N-formylkynurenine derivatives: Arising from the oxidative cleavage of the indole ring, although this is more characteristic of tryptophan, significant oxidation can lead to ring opening.[8]
-
Chlorinated and Nitrated derivatives: In the presence of hypochlorous acid or peroxynitrite, 3-chlorotyrosine and 3-nitrotyrosine can be formed, respectively.[9]
The presence of metal ions can catalyze oxidative reactions.[10]
Caption: Oxidative degradation pathways of this compound.
Photodegradation
Exposure to light, particularly in the UV region, can induce the degradation of this compound. The aromatic ring of the tyrosine moiety can absorb UV light, leading to the formation of excited states and subsequent generation of reactive oxygen species, which can then initiate oxidative degradation pathways.[11][12] Photodegradation can result in the formation of a complex mixture of degradation products.[11]
Thermal Degradation
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[13] Thermogravimetric analysis of tyrosine has shown that decomposition begins at elevated temperatures, leading to decarboxylation and deamination.[14] For this compound in solution, even moderately elevated temperatures can significantly increase the rate of degradation over time.
Analytical Methodologies for Stability Assessment
A robust stability-indicating analytical method is essential for accurately quantifying the decrease of this compound and the formation of its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products and formulation excipients.[15]
Protocol: HPLC Method Development for this compound
-
Column Selection: A reversed-phase C18 column is a good starting point for separating this compound and its likely more polar degradation products.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection is suitable for this compound due to the absorbance of the phenyl ring. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[4][16] This involves subjecting a solution of this compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at an elevated temperature (e.g., 80-100 °C).
-
Photodegradation: Exposing the solution to UV light (e.g., 254 nm) and visible light.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[9][17] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weights of the degradation products and, through tandem MS (MS/MS), obtain fragmentation patterns that can be used to deduce their structures.[9]
Formulation Strategies for Enhanced Stability
Several formulation strategies can be employed to minimize the degradation of this compound in solution.[6][18]
pH and Buffer Selection
The stability of this compound is highly pH-dependent. The pH of the formulation should be optimized to a range where both hydrolysis and oxidation are minimized. This typically involves conducting a pH-rate profile study. The choice of buffer is also critical, as some buffer species can catalyze degradation reactions.
Use of Excipients
Various excipients can be incorporated into formulations to enhance stability:
-
Antioxidants: To mitigate oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite, or methionine can be added.[10]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that catalyze oxidation.[10]
-
Cryoprotectants and Lyoprotectants: For lyophilized formulations, cryoprotectants (e.g., sucrose, trehalose, mannitol) are used to protect the molecule during freezing and drying.[19]
-
Surfactants: Polysorbates can be used to prevent aggregation and surface adsorption.
The compatibility of this compound with all excipients must be thoroughly evaluated.[20][21]
Control of Environmental Factors
-
Temperature: Storage at controlled, and often refrigerated, temperatures is crucial to slow down degradation kinetics.
-
Light: Protection from light by using amber vials or secondary packaging is necessary to prevent photodegradation.
-
Oxygen: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.[18]
Conclusion
The stability of this compound is a multifaceted challenge that requires a deep understanding of its chemical properties and degradation pathways. By systematically investigating its susceptibility to hydrolysis, oxidation, and other stress factors, and by developing robust, stability-indicating analytical methods, researchers can gain the necessary insights to design stable formulations. The strategic selection of pH, buffers, and stabilizing excipients, coupled with the control of environmental factors, are key to ensuring the quality, efficacy, and safety of products containing this compound. This guide provides a foundational framework for a proactive and scientifically driven approach to stability assessment and enhancement.
References
- 1. Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of lysozyme induced by peroxyl radicals involves amino acid modifications, loss of activity, and formation of specific crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 12. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biomedres.us [biomedres.us]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Understanding the impact of protein-excipient interactions on physical stability of spray-dried protein solids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 21. Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Function of N-formyl peptides in physiological and pathological conditions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Formyl Peptides: Sentinels of Danger in Health and Disease
Abstract
N-formyl peptides (NFPs) represent a unique class of molecules that serve as primordial signals of danger to the innate immune system. Originating from the N-termini of proteins synthesized by bacteria and mitochondria, they are recognized as potent chemoattractants for phagocytic leukocytes. This recognition is mediated by a specific family of G protein-coupled receptors, the Formyl Peptide Receptors (FPRs). While the NFP-FPR axis is fundamental to physiological host defense against microbial invasion and the clearance of damaged cells, its dysregulation is a critical driver in a wide spectrum of pathological conditions, including sepsis, chronic inflammatory diseases, neurodegeneration, and cancer. This technical guide provides a comprehensive overview of the multifaceted roles of N-formyl peptides, detailing the molecular mechanisms of FPR signaling, their function in physiological homeostasis and inflammation, and their profound implications in disease pathogenesis. We further explore the therapeutic landscape of targeting this axis and provide validated experimental protocols for investigating NFP-mediated cellular responses, offering a critical resource for researchers and drug development professionals in the field.
The N-Formyl Peptide Ligands and Their Receptors: A Primer
N-formyl peptides are short oligopeptides characterized by an N-terminal methionine residue that is formylated. This formylation is a hallmark of protein synthesis initiation in prokaryotes and in eukaryotic organelles of endosymbiotic origin, namely mitochondria.[1][2] Consequently, the presence of NFPs in the extracellular space serves as a powerful molecular signature of either bacterial invasion (a Pathogen-Associated Molecular Pattern, or PAMP) or host cell damage and death (a Damage-Associated Molecular Pattern, or DAMP).[3][4][5]
The most extensively studied NFP is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) , a synthetic analog of peptides produced by bacteria like E. coli, which has become the prototypical agonist for studying this system.[2][6][7]
The Formyl Peptide Receptor (FPR) Family
The biological effects of NFPs are transduced by a small subfamily of seven-transmembrane G protein-coupled receptors (GPCRs).[8][9] In humans, this family consists of three members: FPR1, FPR2, and FPR3, with genes clustered on chromosome 19.[9][10] These receptors are primarily coupled to the inhibitory G-protein class (Gαi), a fact demonstrated by the abrogation of cellular responses following treatment with pertussis toxin.[10][11][12]
| Receptor | Primary Endogenous/Exogenous Ligands | Affinity for fMLP | Key Functions & Characteristics |
| FPR1 | Bacterial N-formyl peptides (e.g., fMLP), Mitochondrial N-formyl peptides | High (Kd <1 nM)[11][12] | Potent mediator of pro-inflammatory responses; primary receptor for bacterial chemotaxis; neutrophil activation.[13][14] |
| FPR2 | Highly promiscuous: Pro-inflammatory: Serum Amyloid A (SAA), Cathelicidin LL-37. Pro-resolving: Lipoxin A4, Annexin A1, Resolvin D1.[11][15][16][17] | Low (>1000-fold lower than FPR1)[12] | A dual-function receptor that can mediate both the initiation and the resolution of inflammation depending on the bound ligand.[11] |
| FPR3 | Ligand profile is poorly defined; does not bind classic NFPs.[8] | Negligible | Function remains unclear; may act as a "decoy" receptor due to rapid internalization, thereby dampening inflammatory signals.[8] |
Molecular Mechanisms: FPR Signaling Cascades
Upon ligand binding, FPRs undergo a conformational change that catalyzes the exchange of GDP for GTP on the associated Gαi subunit. This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then trigger divergent downstream signaling pathways.[10] This cascade culminates in a suite of rapid cellular responses critical for innate immunity.
Key downstream events include:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[18][19]
-
Phosphoinositide 3-Kinase (PI3K) Activation: Crucial for chemotaxis and the assembly of the NADPH oxidase complex.
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: Activation of ERK1/2, p38, and JNK pathways regulates gene transcription and cytokine production.[17][20]
These signaling events orchestrate the primary functions of phagocytes:
-
Chemotaxis: Directed cell migration along a concentration gradient of NFPs.
-
Degranulation: Release of antimicrobial proteins and proteases from intracellular granules.[11]
-
Superoxide Production: Generation of reactive oxygen species (ROS) via the NADPH oxidase complex, a process known as the "oxidative burst," to kill pathogens.[1]
-
Phagocytosis: Engulfment of pathogens or cellular debris.[21]
Physiological Functions of N-Formyl Peptides
The NFP-FPR system is a cornerstone of innate immunity, essential for maintaining homeostasis.
Host Defense Against Bacterial Infection
The primary physiological role of the NFP-FPR axis is to detect bacterial invasion and orchestrate a rapid response. NFPs released by bacteria act as the first line of chemoattractants, guiding neutrophils from the bloodstream to the site of infection.[21][22] The critical nature of this function is demonstrated in knockout mouse models; mice lacking FPR1 (Fpr1-/-) exhibit increased susceptibility to bacterial pathogens like Listeria monocytogenes and Escherichia coli, showing higher bacterial loads and increased mortality.[21][23][24] This is a direct result of impaired neutrophil recruitment and reduced antibacterial activity.[23][24]
Sterile Inflammation and Tissue Repair
Tissue injury, even in the absence of infection, triggers an inflammatory response known as sterile inflammation. Damaged or necrotic cells release their mitochondrial contents, including mitochondrial NFPs.[4][25][26] These DAMPs act as "find-me" signals, recruiting phagocytes via FPR1 to clear cellular debris and apoptotic cells, a crucial first step in wound healing.[7] Beyond clearance, the NFP-FPR system also contributes to tissue regeneration. For instance, formylated peptides from commensal bacteria can promote the migration and proliferation of intestinal epithelial cells through FPR1, aiding in the maintenance of mucosal integrity and repair after injury.[15]
Pathological Roles of N-Formyl Peptides
While essential for acute defense, chronic or excessive activation of the NFP-FPR axis is deeply implicated in the pathogenesis of numerous diseases.[27][28]
Sepsis and Systemic Inflammatory Response Syndrome (SIRS)
In severe trauma or shock, massive cell death leads to a surge of mitochondrial DAMPs, including NFPs, into the circulation.[26] This systemic activation of FPRs can trigger a devastating cascade known as SIRS, which mirrors many features of bacterial sepsis.[26][29] The resulting widespread inflammation can lead to vasodilation, vascular leakage, lung injury, and cardiovascular collapse.[26] Studies have shown that circulating levels of fMLP are elevated in trauma patients with SIRS or sepsis and that mitochondrial NFPs can induce a sepsis-like syndrome in animal models.[25][26]
Chronic Inflammatory and Autoimmune Diseases
Dysregulated FPR signaling contributes to the perpetuation of inflammation in chronic conditions.[27]
-
Gastrointestinal Disorders: In inflammatory bowel disease (IBD), persistent inflammation and epithelial barrier dysfunction are key features. FPR1 activation in the gut lumen can drive excessive leukocyte migration, contributing to tissue damage.[27]
-
Cardiovascular Diseases: NFPs are implicated in atherosclerosis. Their elevated levels promote endothelial dysfunction, oxidative stress, and the recruitment of inflammatory cells into the vessel wall.[27][30] Furthermore, NFPs can directly activate platelets, contributing to thrombus formation.[27]
Neurodegenerative Disorders and Cancer
Initially thought to be confined to myeloid cells, FPRs are now known to be expressed on various non-hematopoietic cells, including neurons, microglia, astrocytes, and cancer cells.[10][11][17]
-
Neuroinflammation: In the central nervous system (CNS), chronic activation of FPRs on microglia by various ligands can fuel a persistent neuroinflammatory state. This process is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where it contributes to neuronal dysfunction and death.[5][11][17]
-
Cancer: Malignant cells can exploit FPR signaling to their advantage. Tumor cells have been shown to express FPRs and respond to their ligands, leading to increased proliferation, invasion, and angiogenesis.[8][11][22] This hijacking of a fundamental immune pathway represents a significant mechanism of tumor progression.
Therapeutic Targeting of the NFP-FPR Axis
The dual role of FPRs in initiating and resolving inflammation makes them highly attractive, albeit complex, therapeutic targets.[12][31]
-
FPR Antagonists: For conditions driven by excessive inflammation, such as SIRS or acute inflammatory episodes, blocking FPR1 with specific antagonists could prevent overwhelming neutrophil activation and subsequent tissue damage.[1][14]
-
FPR2/ALX Agonists: The promiscuity of FPR2 offers a unique therapeutic opportunity. Specific agonists that promote its pro-resolving functions, such as analogs of Lipoxin A₄ or Annexin A1, are being developed to actively terminate inflammation and promote healing in chronic inflammatory diseases.[30]
-
Biased Agonism: A sophisticated strategy involves developing "biased agonists" that selectively activate only a subset of a receptor's downstream signaling pathways.[10] For FPRs, a biased agonist might trigger chemotaxis for debris clearance without inducing a damaging oxidative burst, offering a more nuanced control over the inflammatory response.
Key Experimental Methodologies
Investigating the NFP-FPR axis requires robust and validated experimental systems. The causality behind these protocol choices lies in isolating and quantifying the specific cellular functions modulated by FPR activation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is the gold standard for measuring directed cell migration in response to a chemoattractant.
Principle: A two-chamber system is separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (e.g., fMLP) is placed in the lower chamber. The number of cells that migrate through the pores toward the stimulus is quantified.
Step-by-Step Protocol:
-
Cell Preparation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Chamber Assembly: Place a polycarbonate membrane (typically 3-5 µm pore size for neutrophils) between the upper and lower wells of the Boyden chamber.
-
Loading: Add the chemoattractant solution (e.g., fMLP at concentrations ranging from 10⁻¹⁰ to 10⁻⁷ M) to the lower wells. Add a buffer-only control to determine random migration (chemokinesis).
-
Cell Seeding: Add 50-100 µL of the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.
-
Analysis: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface (e.g., with Diff-Quik stain).
-
Quantification: Count the number of migrated cells in several high-power fields using a light microscope. Data are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase over buffer control).
Intracellular Calcium Mobilization Assay
This assay measures one of the earliest and most critical events in FPR signaling.
Principle: Cells are loaded with a fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to free intracellular calcium. A fluorometer or plate reader measures the change in fluorescence over time after the addition of an agonist.
Step-by-Step Protocol:
-
Cell Preparation: Isolate neutrophils or use a cell line expressing the FPR of interest. Resuspend cells at 1-5 x 10⁶ cells/mL in a buffer containing calcium and magnesium (e.g., HBSS).
-
Dye Loading: Add the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) to the cell suspension. Incubate in the dark at room temperature or 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its active form.
-
Washing: Pellet the cells by gentle centrifugation and wash them twice with fresh buffer to remove extracellular dye.
-
Measurement: Transfer the loaded cells to a cuvette or a 96-well plate suitable for fluorescence measurements. Place it in a fluorometer or plate reader set to the appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~520 nm Em for Fluo-4).
-
Baseline Reading: Record a stable baseline fluorescence for 30-60 seconds.
-
Agonist Addition: Add the NFP agonist (e.g., fMLP) and continue recording the fluorescence signal for another 2-3 minutes. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve.
Conclusion
N-formyl peptides and their receptors form a highly conserved surveillance system that is central to the orchestration of innate immunity. Its role as a rapid sensor of both infection and sterile tissue damage highlights its indispensable function in maintaining physiological health. However, the potent pro-inflammatory capacity of this axis means that its dysregulation is a common and critical factor in the progression of a wide array of acute and chronic diseases. The growing understanding of the distinct and sometimes opposing roles of the different FPR family members, particularly the dual functionality of FPR2, is opening exciting new avenues for therapeutic intervention. The development of receptor-specific antagonists, pro-resolving agonists, and biased ligands holds immense promise for precisely modulating inflammatory responses, offering the potential to treat a host of human diseases by restoring immunological balance.
References
- 1. mdpi.com [mdpi.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Mitochondrial damage-associated molecular patterns and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 8. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 10. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential impacts of formyl peptide receptor 1 in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 17. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 18. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways [pubmed.ncbi.nlm.nih.gov]
- 21. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impaired Antibacterial Host Defense in Mice Lacking the N-formylpeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impaired antibacterial host defense in mice lacking the N-formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mitochondrial Damage-Associated Molecular Patterns: From Inflammatory Signaling to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. research.monash.edu [research.monash.edu]
- 31. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to N-Formyl-L-tyrosine (CAS: 13200-86-7)
Abstract: This technical guide provides a comprehensive overview of N-Formyl-L-tyrosine, a significant derivative of the amino acid L-tyrosine. It details the compound's core chemical identifiers, molecular structure, and physicochemical properties. The narrative emphasizes its crucial role as a biological intermediate in the biosynthesis of the ascospore wall in Saccharomyces cerevisiae, a key insight for researchers in microbiology and biochemistry.[1] Furthermore, this document explores its applications in synthetic peptide chemistry and provides authoritative, step-by-step protocols for its analysis via High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes field-proven insights with foundational scientific data to serve as a practical and informative resource.
Core Identification and Molecular Structure
This compound is formally defined as the L-tyrosine molecule in which a formyl group has replaced one of the hydrogens on the primary amino group.[2][3][4] This seemingly minor modification significantly alters its chemical behavior and biological function compared to its parent amino acid.
Chemical Identifiers
Precise identification is critical in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 13200-86-7 | [2][5][6] |
| IUPAC Name | (2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | [3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][3][5] |
| SMILES | C1=CC(=CC=C1C--INVALID-LINK--O)NC=O)O | [3][5] |
| InChI Key | ROUWPHMRHBMAFE-VIFPVBQESA-N | [3][5] |
| ChEBI ID | CHEBI:50603 | [3][4] |
| PubChem CID | 13025455 | [3] |
Molecular Structure
The structure consists of a central chiral carbon bonded to a carboxyl group, a hydrogen atom, a p-hydroxybenzyl side chain (characteristic of tyrosine), and an N-formyl group (-NHCHO). The presence of the formyl group introduces an amide bond, which restricts rotation and influences the molecule's conformation and potential for hydrogen bonding.[5] This modification is pivotal, as it protects the amino group from participating in unwanted side reactions during certain synthetic procedures and designates it for specific biological pathways.
Physicochemical Properties
The introduction of the formyl group imparts distinct physical and chemical characteristics. It is typically supplied as a white to off-white crystalline powder.[2][5]
| Property | Value | Source(s) |
| Molecular Weight | 209.20 g/mol | [2][3] |
| Exact Mass | 209.06880783 Da | [3] |
| Melting Point | 170-171 °C | [2] |
| Density | 1.351 g/cm³ | [2] |
| Appearance | White to almost white powder/crystal | [2][5] |
| Solubility | Soluble in polar solvents | [5] |
| pKa (Predicted) | Carboxylic Acid: ~3.5, Phenolic Hydroxyl: ~10.0 | N/A |
The formylation of the amino group eliminates its basicity, making the molecule as a whole more acidic due to the remaining carboxylic acid and phenolic hydroxyl groups. Its solubility in polar solvents is governed by the multiple hydrogen bond donor and acceptor sites.[5]
Biological Significance and Applications
While L-tyrosine is widely known as a precursor to neurotransmitters and hormones like dopamine and thyroxine[7], this compound holds its own unique significance, primarily in microbial metabolism and synthetic chemistry.
A Key Precursor in Yeast Ascospore Wall Formation
The most well-documented biological role of this compound is as a metabolic intermediate in the yeast Saccharomyces cerevisiae.[3][4] It serves as a direct precursor to N,N'-bisformyl dityrosine, which is a major structural component of the highly resilient outer layer of the yeast ascospore wall.[1]
This biosynthetic pathway is of great interest to microbiologists studying fungal sporulation and cell wall architecture. The formylation step is critical for preparing tyrosine for the subsequent oxidative cross-linking reaction that forms dityrosine, a process catalyzed by a cytochrome P-450 enzyme.[1] Understanding this pathway provides a potential target for developing agents that could disrupt fungal sporulation.
Caption: Biosynthesis of the yeast ascospore wall from L-tyrosine.
Utility in Synthetic Peptide Chemistry
In chemical synthesis, the formyl group can be used as a protecting group for the N-terminus of amino acids.[8] Although less common than Boc or Fmoc protecting groups, its small size and specific cleavage conditions make it useful in certain contexts. This compound serves as a model compound for studying the conformational effects of N-terminal modifications on peptides and for developing new synthetic methodologies.[8]
Experimental Protocol: HPLC Analysis of this compound
Accurate quantification and purity assessment are essential. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing this compound.
Expertise & Rationale: This protocol employs a reversed-phase C18 column, which is the industry standard for separating moderately polar aromatic compounds. The aromatic ring of the tyrosine moiety provides strong retention on the nonpolar stationary phase. A gradient elution is chosen to ensure that any potential impurities with different polarities are well-resolved and that the main analyte peak is sharp and symmetrical. The mobile phase is buffered with trifluoroacetic acid (TFA), which acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the carboxylic acid is protonated. Detection is performed at 274 nm, the characteristic absorbance maximum for the tyrosine chromophore.
Materials and Equipment
-
HPLC system with gradient pump, autosampler, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Volumetric flasks, pipettes, and autosampler vials
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN. Degas thoroughly.
-
-
Standard Preparation (Self-Validation):
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 5, 10, 25, 50, 100 µg/mL). This validates the linearity of the detector response.
-
Prepare a blank sample (diluent only) to confirm the absence of system peaks.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibrated range.
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an HPLC vial to prevent column blockage.
-
-
HPLC Instrument Settings:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 274 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound. The retention time should match that of the reference standard.
-
Quantify the sample by comparing its peak area to the calibration curve generated from the standards. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Conclusion
This compound (CAS: 13200-86-7) is more than just a protected amino acid; it is a vital molecular player in the biology of yeast and a useful tool in synthetic chemistry. Its unique structure, defined by the N-terminal formyl group, dictates its physicochemical properties and its specific metabolic fate. For researchers in mycology, biochemistry, and pharmaceutical sciences, a thorough understanding of this compound—from its fundamental identifiers to its complex biological roles and analytical methodologies—is indispensable for advancing scientific inquiry.
References
- 1. N,N'-Bisformyl dityrosine is an in vivo precursor of the yeast ascospore wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CHEBI:50603) [ebi.ac.uk]
- 5. CAS 13200-86-7: this compound | CymitQuimica [cymitquimica.com]
- 6. parchem.com [parchem.com]
- 7. Tyrosine - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
HPLC methods for the quantification of N-Formyl-L-tyrosine in biological samples
Application Note & Protocol
Topic: A Validated RP-HPLC Method for the Quantification of N-Formyl-L-tyrosine in Human Plasma
Introduction: The Significance of this compound
This compound is an N-acyl amino acid, a modified form of the amino acid L-tyrosine[1]. While L-tyrosine is a fundamental building block of proteins and a precursor to critical neurotransmitters and hormones[2], its formylated variant has distinct biological implications. N-formylated peptides and amino acids are of growing interest as they can be released from damaged mitochondria or bacteria, acting as signals that trigger inflammatory responses in the host.[3] Consequently, the accurate quantification of molecules like this compound in biological matrices such as plasma is crucial for research into inflammatory diseases, mitochondrial dysfunction, and for the discovery of novel diagnostic or prognostic biomarkers.[3]
This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable quantification of this compound in human plasma. The methodology is designed for accessibility, robustness, and precision, making it suitable for researchers, scientists, and drug development professionals. We will detail the entire workflow, from sample preparation to data analysis, explaining the scientific rationale behind each step to ensure both technical accuracy and practical applicability.
Principle of the Method
The quantification of this compound is achieved through a combination of efficient sample clean-up and high-resolution chromatographic separation.
-
Sample Preparation: The protocol begins with a protein precipitation step using perchloric acid. This is a critical procedure for bioanalytical methods as it effectively removes high-molecular-weight proteins from the plasma sample, which would otherwise interfere with the HPLC column and analysis.[2][4] The resulting supernatant, containing the analyte of interest, is then filtered to remove any remaining particulates.
-
Chromatographic Separation: The filtered sample is injected into an RP-HPLC system. Separation is performed on a C18 stationary phase, which is ideal for retaining and separating moderately polar molecules like this compound from other endogenous components in the plasma extract.[4] An isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier provides a stable chromatographic environment for consistent retention and sharp peak shapes.
-
Detection and Quantification: this compound is detected using a UV detector. The phenolic ring of the tyrosine moiety exhibits strong absorbance in the ultraviolet spectrum, allowing for sensitive and specific detection without the need for complex derivatization procedures.[5][6] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of an this compound reference standard.
The overall analytical workflow is depicted below.
References
- 1. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. N-formyl Peptides as Novel Biomarkers for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. benchchem.com [benchchem.com]
- 5. Non-thermal plasma modulated l-tyrosine self-assemblies: a potential avenue for fabrication of supramolecular self-assembled biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recipp.ipp.pt [recipp.ipp.pt]
Application Note: Mass Spectrometry Analysis of N-Formyl-L-tyrosine-Containing Peptides
Introduction: The Significance of N-Formyl-L-tyrosine
N-formylation is a post-translational modification (PTM) characterized by the addition of a formyl group (-CHO) to an amino acid residue. While N-formylmethionine is a well-understood initiator of protein synthesis in bacteria, the formylation of other amino acid residues, such as tyrosine, represents a less explored but potentially significant PTM.[1] N-formyl peptides in eukaryotes can act as "alarm" signals, recognized by the innate immune system through formyl peptide receptors (FPRs), triggering inflammatory responses.[2] The presence of this compound in a peptide could therefore have profound implications in immunology, cellular signaling, and disease pathology, making its accurate detection and characterization a critical pursuit for researchers in both basic science and drug development.
This application note provides a comprehensive guide to the mass spectrometry-based analysis of peptides containing this compound. We will delve into the causality behind experimental choices in sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) method development, and data analysis, offering field-proven insights and detailed protocols for robust and reliable identification and characterization of this important PTM.
Challenges in the Analysis of N-Formylated Peptides
The analysis of any post-translationally modified peptide presents a unique set of challenges. For this compound-containing peptides, these include:
-
Low Abundance: Like many PTMs, N-formylation may be substoichiometric, requiring highly sensitive analytical methods for detection.[3]
-
Subtle Mass Shift: The formyl group imparts a relatively small mass shift of +28 Da.[3] This requires high-resolution mass spectrometry to distinguish from other potential modifications or isotopic peaks.
-
Stability of the Modification: The stability of the N-formyl group during sample preparation and mass spectrometric analysis needs to be considered to ensure accurate identification.[3]
-
Ionization Efficiency: The presence of the formyl group may alter the ionization efficiency of the peptide, potentially impacting its detection.[3]
Overcoming these challenges necessitates a meticulously optimized workflow, from sample preparation to data interpretation.
Experimental Workflow for the Analysis of this compound Peptides
A robust workflow for the analysis of this compound-containing peptides can be broken down into three key stages: Sample Preparation, LC-MS/MS Analysis, and Data Analysis.
Figure 1: A generalized workflow for the mass spectrometry-based analysis of this compound-containing peptides.
Part 1: Detailed Protocols for Sample Preparation
The goal of sample preparation is to efficiently extract and digest proteins into peptides suitable for MS analysis while preserving the N-formyl modification.
Protein Extraction and Quantification
The choice of lysis buffer is critical to ensure efficient protein extraction and to inhibit endogenous protease and deacetylase activity that might interfere with the PTM.
-
Protocol: Lysis and Protein Quantification
-
Homogenize cells or tissues in a lysis buffer containing a strong denaturant (e.g., 8 M urea or 5% SDS), protease inhibitors, and deacetylase inhibitors.[4]
-
Sonicate or use a bead beater to ensure complete cell lysis and shear DNA.[4]
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay).
-
Reduction, Alkylation, and Enzymatic Digestion
This standard proteomics workflow linearizes proteins and cleaves them into smaller peptides.
-
Protocol: In-Solution Digestion
-
To 50 µg of protein in lysis buffer, add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[5]
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.[5]
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
Stop the digestion by adding formic acid to a final concentration of 1%.[6]
-
Peptide Cleanup
Desalting the peptide mixture is crucial to remove contaminants that can interfere with LC separation and MS ionization.
-
Protocol: C18 Spin Tip Cleanup
-
Activate a C18 spin tip by washing with 100% acetonitrile followed by equilibration with 0.1% formic acid in water.[6]
-
Load the acidified peptide sample onto the C18 tip.
-
Wash the tip with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.[6]
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
Part 2: LC-MS/MS Method Development
The separation and detection of this compound-containing peptides require a well-optimized LC-MS/MS method.
Liquid Chromatography
Reverse-phase chromatography is the standard for peptide separation. The use of ion-pairing agents is often beneficial.
-
Rationale for Ion-Pairing Agents: Perfluorinated acids like trifluoroacetic acid (TFA) or formic acid (FA) are commonly used as ion-pairing agents in the mobile phase.[7] They interact with positively charged residues on the peptides, increasing their hydrophobicity and improving their retention on the C18 stationary phase, leading to better peak shapes and separation.[7]
-
Recommended LC Parameters:
-
Column: A C18 column with a 1.7-2.1 µm particle size is recommended for high-resolution separation.
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A shallow gradient from 2% to 40% Mobile Phase B over 60-90 minutes is a good starting point for complex peptide mixtures.
-
Flow Rate: For standard analytical columns (2.1 mm ID), a flow rate of 200-400 µL/min is typical.[5]
-
Mass Spectrometry
A high-resolution mass spectrometer is essential for the analysis of this compound peptides.
-
Full Scan MS:
-
Mass Range: A scan range of m/z 350-1500 is typically sufficient to cover the majority of tryptic peptides.
-
Resolution: A resolution of at least 60,000 is recommended to accurately determine the precursor ion mass and charge state.
-
-
Tandem MS (MS/MS):
-
Activation Method: Collision-induced dissociation (CID) is the most common fragmentation method.[9]
-
Data-Dependent Acquisition (DDA): In DDA mode, the most intense precursor ions from the full scan MS are selected for fragmentation.
-
Part 3: Fragmentation and Data Analysis
The key to identifying this compound is the interpretation of the MS/MS spectra.
Predicted Fragmentation Pattern
In CID, peptides typically fragment along the peptide backbone, generating b- and y-type ions.[10] The presence of a PTM will shift the mass of the fragment ions that contain the modified residue.
Figure 2: Fragmentation of a peptide containing this compound, showing the resulting b- and y-ions.
For a peptide containing this compound, the b-ions containing the modified tyrosine and all subsequent b-ions will show a mass shift of +28 Da compared to the unmodified peptide. Conversely, the y-ions will not show this mass shift until the fragmentation occurs N-terminal to the modified tyrosine.
Diagnostic Ions
The presence of a formyl group on the tyrosine side chain may lead to the formation of diagnostic ions upon fragmentation. While specific data for this compound is limited, we can hypothesize the formation of an immonium ion or related fragment. For example, phosphotyrosine has a well-characterized immonium ion at m/z 216.043. A potential diagnostic ion for this compound could arise from the fragmentation of the formylated side chain. Further experimental validation is required to confirm the exact mass and structure of such a diagnostic ion. The observation of a neutral loss of CO (28 Da) from the precursor or fragment ions could also be an indicator of a formylated peptide.
Database Searching
The acquired MS/MS data is searched against a protein sequence database to identify the peptides.
-
Database Search Parameters:
-
Protease: Specify the enzyme used for digestion (e.g., Trypsin).
-
Precursor Mass Tolerance: Set according to the mass accuracy of the instrument (e.g., 10 ppm for an Orbitrap).
-
Fragment Mass Tolerance: Typically set to 0.02 Da for high-resolution fragment data.
-
Variable Modifications: This is the most critical parameter. N-formylation of tyrosine should be set as a variable modification with a mass shift of +28.0104 Da.[1] It is also advisable to include other common modifications like methionine oxidation (+15.9949 Da) and asparagine/glutamine deamidation (+0.9840 Da).
-
| Parameter | Recommended Setting | Rationale |
| Enzyme | Trypsin/P | Allows for cleavage C-terminal to Lys and Arg, except when followed by Proline. |
| Max Missed Cleavages | 2 | Accounts for incomplete enzymatic digestion. |
| Precursor Mass Tolerance | 5-10 ppm | Appropriate for high-resolution mass spectrometers. |
| Fragment Mass Tolerance | 0.02 Da | Suitable for high-resolution MS/MS data (e.g., Orbitrap, TOF). |
| Variable Modifications | N-formylation (Y) (+28.0104 Da) | To specifically search for the modification of interest. |
| Oxidation (M) (+15.9949 Da) | A common artifact of sample preparation. | |
| Deamidation (NQ) (+0.9840 Da) | Can occur spontaneously during sample handling. |
Table 1: Recommended database search parameters for the identification of this compound-containing peptides.
Manual Validation
Automated database search results should always be manually validated.
-
Key Validation Criteria:
-
High-quality MS/MS spectrum: The spectrum should have a good signal-to-noise ratio and a clear isotopic pattern for the precursor ion.
-
Continuous b- and y-ion series: A significant portion of the peptide backbone should be covered by the observed fragment ions.
-
Accurate mass measurements: Both the precursor and fragment ions should have low mass errors.
-
Presence of diagnostic ions (if known): The presence of any confirmed diagnostic ions for this compound would significantly increase confidence in the identification.
-
Conclusion
The mass spectrometric analysis of this compound-containing peptides is a challenging but achievable endeavor. By employing a meticulous and optimized workflow, researchers can confidently identify and characterize this important post-translational modification. The protocols and guidelines presented in this application note provide a solid foundation for the successful analysis of N-formylated peptides, paving the way for a deeper understanding of their biological roles in health and disease. As research in this area progresses, the development of enrichment strategies for N-formylated peptides and the definitive characterization of their diagnostic fragment ions will further enhance our ability to study this intriguing PTM.
References
- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 6. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. Detection of tyrosine phosphorylated peptides via skimmer collision-induced dissociation/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of tyrosine phosphorylated peptides by precursor ion scanning quadrupole TOF mass spectrometry in positive ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Identification of Protein Post-translational Modifications in a Single-Pass Database Search - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating N-Formyl-L-tyrosine into Synthetic Peptides
Introduction: The Significance of N-Formyl-L-tyrosine in Peptide Science
In the landscape of drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy for enhancing therapeutic potential and elucidating biological mechanisms.[1] this compound, a derivative of L-tyrosine featuring a formyl group on its α-amino nitrogen, represents a particularly intriguing UAA.[2][3] The N-formyl moiety is not merely a structural curiosity; it is a key feature of peptides that initiate potent immunological responses. N-formyl peptides, derived from bacteria and mitochondria, are powerful chemoattractants for phagocytic leukocytes, playing a critical role in host defense against microbial agents.[4][5]
By incorporating this compound directly into synthetic peptides, researchers can create stable, well-defined probes to study the formyl peptide receptors (FPRs) and to develop novel immunomodulatory therapeutics.[5] Furthermore, the formyl group can serve as a unique chemical handle for subsequent modifications. This guide provides a comprehensive framework for the synthesis and incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), offering detailed protocols, expert insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Strategic Overview: Two Paths to Incorporation
There are two primary strategies for generating peptides containing an this compound residue using Fmoc-SPPS:
-
Post-Synthetic N-Terminal Formylation: The peptide is synthesized using standard Fmoc-Tyr(tBu)-OH. After the final coupling step, the N-terminal Fmoc group is removed, and the free amine of the tyrosine residue is formylated directly on the solid support before cleavage and purification. This method is straightforward and effective for peptides where the formylated residue is at the N-terminus.[4][6][7]
-
Incorporation of a Pre-Synthesized Fmoc-For-Tyr(tBu)-OH Building Block: A protected this compound monomer, Fmoc-N-Formyl-L-Tyr(tBu)-OH, is synthesized separately. This UAA is then incorporated at any desired position within the peptide sequence during standard SPPS cycles. This approach offers the versatility to place the formylated residue internally.
This guide will detail the protocols for both strategic approaches, beginning with the synthesis of the custom building block required for the second, more versatile method.
Part 1: Synthesis of the Fmoc-N-Formyl-L-Tyr(tBu)-OH Building Block
A key challenge is the availability of the Fmoc-N-Formyl-L-Tyr(tBu)-OH monomer. This protocol adapts a solid-phase method, using 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid, to facilitate a clean and efficient synthesis.
Principle of the Method
The strategy leverages the acid lability of the 2-CTC resin. Fmoc-Tyr(tBu)-OH is first anchored to the resin. The Nα-Fmoc group is then removed, and the exposed amine is formylated. Finally, the desired product, Fmoc-N-Formyl-L-Tyr(tBu)-OH, is cleaved from the resin under very mild acidic conditions that leave the Fmoc and tBu protecting groups intact.
Workflow for Building Block Synthesis
Caption: Workflow for synthesizing the Fmoc-N-Formyl-L-Tyr(tBu)-OH building block.
Experimental Protocol: Synthesis of Fmoc-N-Formyl-L-Tyr(tBu)-OH
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.5 mmol/g loading)
-
Fmoc-Tyr(tBu)-OH
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Formic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Diethyl ether, cold
Step 1: Anchoring Fmoc-Tyr(tBu)-OH to 2-CTC Resin
-
Swell 1 g of 2-CTC resin in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) in a minimal amount of anhydrous DCM.
-
Add DIPEA (4 equivalents) to the amino acid solution.
-
Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted chloride sites on the resin, add 1 mL of MeOH and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Step 2: Fmoc Deprotection
-
Swell the resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF (10 mL) for 5 minutes. Drain.
-
Repeat the 20% piperidine/DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin extensively with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts.[8]
Step 3: Nα-Formylation
-
Prepare the formylating reagent: In a separate flask, dissolve formic acid (10 eq) and DCC (10 eq) in diethyl ether at 0°C and stir for 4 hours. Caution: DCC is a potent allergen.
-
Filter the mixture to remove the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure to obtain the active formylating agent.
-
Swell the deprotected resin (H-Tyr(tBu)-O-CTC-resin) in DMF.
-
Dissolve the prepared formylating agent in DMF, add DIPEA (2 eq), and add the solution to the resin.
-
Agitate the reaction overnight at 4°C. The lower temperature improves yield by preventing the decomposition of formic acid.[6][7]
-
Confirm the completion of the reaction using a Kaiser test (the resin beads should remain colorless, indicating the absence of free primary amines).
-
Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
Step 4: Cleavage of Fmoc-N-Formyl-L-Tyr(tBu)-OH from Resin
-
Prepare a cleavage solution of 1% TFA in DCM.[2]
-
Add the cleavage solution (10 mL/g of initial resin) to the dried resin and agitate gently for 2 minutes.
-
Quickly filter the solution into a flask containing a small amount of pyridine or DIPEA to neutralize the TFA.
-
Repeat this cleavage step 3-4 times, collecting the filtrate each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
Step 5: Purification and Characterization
-
The crude product can be purified via flash chromatography on silica gel.
-
Characterize the final product Fmoc-N-Formyl-L-Tyr(tBu)-OH by Mass Spectrometry to confirm the correct molecular weight and NMR for structural verification.
Part 2: Incorporation of this compound into Peptides
This section details the two primary protocols for generating the target peptide.
Protocol A: Direct Incorporation using the Synthesized Building Block
This is the method of choice for placing this compound at any position within the peptide sequence.
General SPPS Cycle:
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Steps:
-
Resin Preparation: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[9] Swell the resin in DMF for at least 30 minutes.
-
Standard Elongation: Synthesize the peptide chain up to the desired point of incorporation using standard Fmoc-SPPS cycles (Fmoc deprotection followed by amino acid coupling).[8][9]
-
Incorporation of Fmoc-For-Tyr(tBu)-OH:
-
Perform the standard Fmoc deprotection step on the resin-bound peptide to expose the N-terminal amine.
-
Prepare the activation mixture: Dissolve Fmoc-N-Formyl-L-Tyr(tBu)-OH (3 eq), a coupling reagent such as HATU (2.9 eq), and a base such as DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Causality Note: The N-formyl group introduces some steric hindrance compared to a standard amino acid. Using a potent coupling reagent like HATU is recommended to ensure efficient peptide bond formation and avoid deletion sequences.
-
Monitor coupling completion with a Kaiser test.
-
-
Continue Elongation: After successful coupling of the formylated residue, continue with standard SPPS cycles to complete the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to release the peptide and remove the side-chain protecting groups (including the tBu group from tyrosine). A common cleavage cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).[3]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]
-
Analysis: Confirm the identity and purity of the final peptide using Mass Spectrometry (LC-MS or MALDI-TOF).[13][14][15]
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide, Wang, or 2-CTC | Choice depends on desired C-terminus (amide, acid, or protected acid).[9] |
| Coupling Reagent | HATU/DIPEA or HBTU/DIPEA | Potent activators to overcome potential steric hindrance from the formyl group. |
| Solvent | DMF or NMP | Standard solvents for SPPS; NMP can help disrupt aggregation in difficult sequences.[16] |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Standard strong acid cleavage for Fmoc/tBu strategy; TIS acts as a scavenger.[7] |
Protocol B: Post-Synthetic N-Terminal Formylation
This protocol is used when the this compound is the N-terminal residue of the peptide.
-
Peptide Synthesis: Synthesize the entire peptide sequence on the resin using a standard Fmoc/tBu strategy, with Fmoc-Tyr(tBu)-OH as the final amino acid to be coupled.
-
Final Fmoc Deprotection: After coupling the N-terminal tyrosine, perform a final Fmoc deprotection step with 20% piperidine in DMF to expose the free α-amino group of tyrosine. Wash the resin thoroughly.
-
On-Resin Formylation:
-
Prepare the formylating reagent as described in Part 1, Step 3 (Formic Acid/DCC).
-
Add the activated formylating agent solution to the peptide-resin.
-
Agitate the reaction overnight at 4°C.[6]
-
Confirm completion with a Kaiser test. Wash the resin thoroughly.
-
-
Cleavage and Purification: Proceed with the standard cleavage, purification (RP-HPLC), and analysis (Mass Spectrometry) steps as detailed in Protocol A.
Analytical Characterization
Rigorous characterization is essential to validate the successful synthesis of the N-formylated peptide.
-
RP-HPLC: Used to assess the purity of the crude and final peptide products. The retention time of the formylated peptide will differ from its non-formylated counterpart, typically eluting slightly earlier due to a minor change in hydrophobicity.[10][12]
-
Mass Spectrometry (MS): This is the definitive technique for confirming the identity of the product. The observed molecular weight should match the theoretical mass of the desired N-formylated peptide. A mass shift of +28 Da (the mass of a CO group minus H₂) compared to the non-formylated version confirms successful formylation. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification.[13][14][15]
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of Fmoc-For-Tyr(tBu)-OH | Steric hindrance from the N-formyl group; peptide aggregation on resin. | Use a more potent coupling reagent (e.g., HATU). Increase coupling time or perform a double coupling. Switch solvent from DMF to NMP to disrupt aggregation.[16] |
| Low Yield in Post-Synthetic Formylation | Decomposition of the formylating agent; incomplete reaction. | Ensure the formylation reaction is performed at a low temperature (4°C) to maintain reagent stability.[6][7] Ensure the preceding Fmoc deprotection was complete. |
| Side Product of +42 Da | Acetylation instead of formylation. | Ensure formic acid is used and not acetic anhydride (a common capping reagent). |
| Difficult Purification | Co-elution of impurities, such as deletion sequences from incomplete coupling. | Optimize the HPLC gradient to improve separation.[10] Ensure high coupling efficiency at every step to minimize impurities. |
Conclusion
The ability to incorporate this compound into synthetic peptides provides a powerful tool for probing the immune system and developing novel peptide-based therapeutics. By selecting the appropriate synthetic strategy—either through a pre-synthesized building block for internal incorporation or via post-synthetic modification for N-terminal placement—researchers can precisely engineer these important molecules. The detailed protocols and insights provided herein serve as a robust guide to navigate the synthetic challenges, enabling the successful creation and application of N-formylated peptides in advanced research and development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Identification of Protein N-Formyl-L-Tyrosine Modifications using Mass Spectrometry-Based Proteomics
Introduction: Unveiling a Novel Post-Translational Modification
In the intricate landscape of cellular regulation, post-translational modifications (PTMs) of proteins serve as critical signaling switches, dictating protein function, localization, and stability. While well-known modifications like phosphorylation and ubiquitination have been extensively studied, the repertoire of PTMs is continually expanding. N-formylation, the addition of a formyl group (-CHO), is a PTM that has garnered increasing interest. Historically associated with the initiation of protein synthesis in prokaryotes (N-formylmethionine), emerging evidence suggests its broader role in eukaryotes, potentially as a marker of oxidative or nitrosative stress.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of N-Formyl-L-tyrosine, a specific formylation event, using a robust mass spectrometry-based proteomics workflow.
The presence of this compound can have significant implications for protein structure and function. The formyl group, though small, alters the chemical properties of the N-terminus, potentially affecting protein folding, protein-protein interactions, and susceptibility to degradation. Understanding the prevalence and functional consequences of this modification is paramount for elucidating its role in both normal physiology and disease states.
Scientific Principles: The "What" and "Why" of this compound Identification
The identification of this compound within a complex proteome relies on the principles of bottom-up proteomics. In this approach, proteins are enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). The formylation of a tyrosine residue introduces a specific mass shift that can be detected by the mass spectrometer.
The Mass Shift Signature:
The addition of a formyl group (CHO) to the N-terminal amino group of a tyrosine residue results in a mass increase of 28.0104 Daltons (Da) . This precise mass difference is a key signature used to identify formylated peptides during data analysis.
Tandem Mass Spectrometry (MS/MS) Fragmentation:
Upon fragmentation in the mass spectrometer, peptides break at the peptide bonds, generating a series of fragment ions (b- and y-ions). The masses of these fragment ions are used to determine the peptide's amino acid sequence.
-
N-terminal formylation will cause a +28.0104 Da mass shift in the b-ions that contain the N-terminus.
-
The y-ions , which originate from the C-terminus, will remain unchanged in mass.
This differential mass shift between the b- and y-ion series provides strong evidence for the presence and location of the N-terminal formylation.
Experimental Workflow for this compound Identification
The following diagram illustrates the comprehensive workflow for the identification of this compound modified proteins.
Caption: A comprehensive workflow for the identification of this compound from biological samples.
Detailed Protocols
Part 1: Protein Extraction and Preparation
Rationale: This initial phase is critical for obtaining a high-quality protein sample, free from contaminants that can interfere with downstream analysis. The reduction and alkylation steps are essential for denaturing proteins and ensuring efficient enzymatic digestion.
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (reagent grade)
-
C18 desalting spin columns
Protocol:
-
Cell/Tissue Lysis:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Sonicate or use other disruption methods to ensure complete cell lysis and solubilization of proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Protein Digestion:
-
Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate to ensure trypsin activity.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Expert Insight: The use of formic acid in sample preparation can sometimes lead to artificial formylation of N-terminal residues.[3] It is crucial to be aware of this potential artifact. To mitigate this, minimize the exposure of samples to formic acid, especially at elevated temperatures. Running a control sample without the addition of formic acid until the final step before mass spectrometry can help to distinguish between biological and artifactual formylation.
Part 2: LC-MS/MS Analysis
Rationale: Liquid chromatography separates the complex peptide mixture, reducing ion suppression and allowing for more comprehensive analysis by the mass spectrometer. Tandem mass spectrometry (MS/MS) isolates and fragments individual peptides to generate the data needed for sequence identification.
Instrumentation and Parameters:
The following are general guidelines; specific parameters should be optimized for the instrument in use.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-40% B over 60-120 minutes |
| Flow Rate | 200-300 nL/min |
| MS Instrument | High-resolution Orbitrap or Q-TOF mass spectrometer |
| MS1 Resolution | > 60,000 |
| MS2 Resolution | > 15,000 |
| Activation Type | Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID) |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) |
Part 3: Data Analysis
Rationale: This is the crucial step where the acquired MS/MS data is interpreted to identify peptides and pinpoint the this compound modification. This is achieved by searching the data against a protein sequence database with the formylation specified as a variable modification.
Database Search Parameters:
The following parameters are recommended for use with common proteomics search engines (e.g., Mascot, Sequest, MaxQuant).
| Parameter | Setting |
| Database | A comprehensive protein database for the organism of interest (e.g., UniProt/Swiss-Prot) |
| Enzyme | Trypsin |
| Missed Cleavages | Up to 2 |
| Fixed Modifications | Carbamidomethyl (C) (+57.0215 Da) |
| Variable Modifications | Oxidation (M) (+15.9949 Da), N-formylation (N-term, Y) (+28.0104 Da) |
| Peptide Mass Tolerance | 10 ppm |
| Fragment Mass Tolerance | 0.02 Da |
| False Discovery Rate (FDR) | 1% at the peptide and protein level |
Data Validation and Interpretation:
-
Manual Spectra Validation: It is highly recommended to manually inspect the MS/MS spectra of peptides identified with this compound. Look for a contiguous series of b- and y-ions. Confirm the +28.0104 Da mass shift in the b-ion series.
-
Localization Score: Many search algorithms provide a PTM localization score (e.g., PTM-Score or Ascore), which indicates the confidence that the modification is assigned to a specific residue. A high localization score is essential for confident identification.
The following diagram illustrates the expected fragmentation pattern of a peptide with N-terminal this compound.
Caption: Fragmentation of a peptide with N-terminal this compound.
Troubleshooting and Considerations
-
Low Abundance of Formylated Peptides: N-formylation may be a low-stoichiometry modification. Enrichment strategies, such as immunoprecipitation with an antibody specific for N-formyl groups, could be employed to increase the chances of detection.[2][4][5]
-
Distinguishing from Other Modifications: The mass of formylation (+28.0104 Da) is very close to that of a double methylation (+28.0313 Da). High-resolution mass spectrometry is essential to differentiate between these modifications.
-
Artifactual Formylation: As mentioned, formic acid can cause artificial formylation. Careful experimental design and the use of controls are necessary to minimize and identify such artifacts.
Conclusion
The identification of this compound represents an exciting frontier in proteomics research. The workflow and protocols detailed in this application note provide a robust framework for the confident identification of this novel post-translational modification. By leveraging high-resolution mass spectrometry and careful data analysis, researchers can begin to unravel the biological significance of N-formylation and its potential role in health and disease. This knowledge will be invaluable for basic research and may ultimately inform the development of new diagnostic and therapeutic strategies.
References
- 1. Proteomics Analysis of Formylation - Creative Proteomics [creative-proteomics.com]
- 2. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Protein Labeling via Aldehyde Handle Chemistry
Abstract
Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the creation of advanced bioconjugates for therapeutics, diagnostics, and fundamental research. Among the most robust methods for achieving such precision is the introduction of a bioorthogonal aldehyde or ketone handle into the protein of interest. This "chemical handle" serves as a unique reactive site for subsequent ligation with a probe of interest under mild, physiological conditions. This guide provides a comprehensive overview and detailed protocols for labeling proteins using aldehyde-handle chemistry, with a focus on the generation of the aldehyde tag via unnatural amino acid (UAA) incorporation and its subsequent reaction through the highly efficient Hydrazino-Pictet-Spengler (HIPS) ligation.
Introduction: The Power of the Carbonyl Handle
The ability to attach synthetic molecules like fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs to a specific site on a protein has revolutionized biotechnology.[1] While traditional methods often target the side chains of naturally occurring amino acids like lysine or cysteine, these approaches can lead to heterogeneous products due to the presence of multiple such residues, potentially compromising protein function.[2][3]
To overcome this, bioorthogonal chemistries—reactions that proceed efficiently within a biological environment without interfering with native biochemical processes—have been developed. A key strategy involves the site-specific introduction of a unique functional group, or "handle," onto the protein. The carbonyl group of aldehydes and ketones is an ideal bioorthogonal handle due to its absence in natural proteins and its specific reactivity with certain nucleophiles.[2]
This guide will detail a powerful workflow for protein labeling centered on two core technologies:
-
Genetic Code Expansion: The site-specific incorporation of an unnatural amino acid (UAA) bearing an aldehyde group, such as p-formyl-L-phenylalanine (pFoF), into the protein's polypeptide chain. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG).[4][5] This method offers unparalleled precision in placing the chemical handle.
-
Hydrazino-Pictet-Spengler (HIPS) Ligation: A highly efficient and biocompatible reaction for conjugating the aldehyde-tagged protein with a probe. The HIPS ligation proceeds rapidly near neutral pH and forms a remarkably stable C-C bond, overcoming the hydrolytic instability often associated with common hydrazone or oxime linkages.[6][7]
While the title specifies N-Formyl-L-tyrosine, the principles and protocols described herein are broadly applicable to various aldehyde-bearing UAAs. The N-formyl group on a tyrosine derivative would serve as a masked aldehyde, which can be utilized in similar chemical transformations. The following sections provide the scientific rationale and step-by-step instructions to empower researchers to generate precisely labeled, functional protein conjugates.
Part 1: Generating the Aldehyde Handle on a Target Protein
The critical first step is the introduction of the aldehyde functionality at a single, predetermined site on the protein. The genetic incorporation of a UAA is the gold standard for this task.
Principle of Unnatural Amino Acid (UAA) Incorporation
Genetic code expansion hijacks the cell's translational machinery to incorporate a UAA in response to a unique codon, typically the amber stop codon (UAG).[4] This requires two key engineered components expressed in the host cell (e.g., E. coli):
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that has been evolved to exclusively recognize the desired UAA (e.g., pFoF) and charge it onto its partner tRNA. It must not recognize any endogenous amino acids.
-
An Orthogonal Suppressor tRNA: A tRNA molecule that recognizes the amber (UAG) codon on the mRNA but is not recognized by any endogenous synthetases. When charged by the orthogonal aaRS, it delivers the UAA to the ribosome for incorporation into the growing polypeptide chain.
This system allows the researcher to replace a specific amino acid at any desired position with the aldehyde-bearing UAA by simply mutating the corresponding codon in the gene of interest to TAG.
Caption: Overall workflow for generating a site-specifically labeled protein conjugate.
Part 2: The Hydrazino-Pictet-Spengler (HIPS) Ligation
Once the aldehyde-tagged protein is expressed and purified, it is ready for conjugation. The HIPS ligation offers significant advantages over traditional carbonyl chemistries like oxime or hydrazone formation, which can be reversible and unstable in plasma.[6][8]
Mechanism of Action
The HIPS ligation is a biocompatible reaction that proceeds in two main steps:
-
A rapid, reversible condensation between the protein's aldehyde group and an N-alkoxy-N'-arylhydrazide moiety on the labeling probe.
-
An irreversible, intramolecular Pictet-Spengler cyclization, which is the rate-determining step. This step forms a new, stable carbon-carbon bond, resulting in a 1,2,3,4-tetrahydro-1,2-oxazinocarbazole linkage.[6][7]
This reaction is highly efficient near neutral pH (pH 6.0-7.5) and proceeds at room temperature, making it ideal for modifying sensitive proteins. The resulting conjugate is exceptionally stable, even in human plasma.[7]
Caption: Simplified mechanism of the HIPS ligation for protein conjugation.
Part 3: Experimental Protocols
The following protocols provide a framework for expressing an aldehyde-tagged protein and subsequently labeling it. Optimization may be required depending on the specific protein and label.
Protocol 1: Expression and Purification of Aldehyde-Tagged Protein
This protocol describes the expression of a protein containing a p-formyl-L-phenylalanine (pFoF) residue in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a TAG codon at the desired labeling site (e.g., in pET vector)
-
Plasmid encoding the orthogonal pFoF-synthetase/tRNA pair (e.g., pEVOL-pFoFRS)
-
Luria-Bertani (LB) or Terrific Broth (TB) media
-
Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol)
-
p-Formyl-L-phenylalanine (pFoF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pFoFRS plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB media (containing antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
UAA Addition: Add pFoF to a final concentration of 1 mM. Rationale: Providing the UAA in the media is essential for its incorporation. Adding it just before induction ensures maximal availability during protein synthesis.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2–0.5 mM. Simultaneously, reduce the temperature to 20°C and continue shaking for 16–20 hours. Rationale: Lower temperature and gentle induction often improve the folding and solubility of recombinant proteins.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Purification: Resuspend the cell pellet in lysis buffer and purify the aldehyde-tagged protein using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).
-
Verification: Confirm the successful incorporation of the UAA and the integrity of the protein by ESI-MS. The mass of the tagged protein should correspond to the theoretical mass including the pFoF residue.
Protocol 2: HIPS Ligation for Protein Labeling
This protocol describes the labeling of a purified aldehyde-tagged protein with a HIPS-reactive probe.
Materials:
-
Purified aldehyde-tagged protein (1–5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
HIPS-reactive probe (e.g., HIPS-Biotin, HIPS-Fluorophore).
-
Aniline stock solution (1 M in DMSO).
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the HIPS-reactive probe in DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Aldehyde-tagged protein (to a final concentration of 20–100 µM).
-
HIPS-reactive probe (to a final concentration of 200–500 µM; a 5-10 fold molar excess over the protein).
-
Aniline (to a final concentration of 20-50 mM). Rationale: Aniline acts as a catalyst, accelerating the rate-limiting cyclization step by facilitating the dehydration of the initial adduct.[6]
-
Adjust the final volume with Reaction Buffer (pH 6.5).
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2–12 hours. The reaction progress can be monitored by LC-MS.
-
Purification of Conjugate: Remove the excess, unreacted probe and catalyst using a desalting column (e.g., Zeba Spin Desalting Columns) or size-exclusion chromatography.
-
Analysis and Storage: Analyze the final conjugate to determine labeling efficiency.
-
SDS-PAGE: If using a fluorescent probe, visualize the protein band under UV light.
-
Mass Spectrometry (ESI-MS): Confirm the mass of the final conjugate. The mass should increase by the mass of the attached probe.
-
Store the purified conjugate at 4°C or -80°C as appropriate for the protein.
-
Part 4: Data and Validation
Successful labeling should always be validated. The choice of validation method depends on the nature of the attached probe.
Quantitative Data Summary
The following table provides typical parameters for the HIPS ligation protocol.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 20 - 100 µM | Higher concentrations can increase reaction rates but may lead to aggregation. |
| Probe Molar Excess | 5 - 10 fold | Ensures the reaction goes to completion without excessive background from the probe. |
| Aniline Catalyst | 20 - 50 mM | Catalyzes the reaction; concentrations >100 mM may denature some proteins.[6] |
| pH | 6.0 - 7.0 | Optimal balance for the condensation and cyclization steps of the HIPS ligation.[7] |
| Reaction Time | 2 - 12 hours | Dependent on protein and probe reactivity; can be optimized by monitoring via LC-MS. |
| Typical Efficiency | > 90% | HIPS ligation is highly efficient, often leading to near-quantitative labeling.[6] |
Characterization Techniques
-
Mass Spectrometry (MS): The most definitive method to confirm successful conjugation. Deconvoluted ESI-MS spectra should show a clear mass shift corresponding to the covalent addition of the probe.
-
SDS-PAGE: For fluorescent probes, in-gel fluorescence imaging will show a band corresponding to the molecular weight of the protein, confirming that the fluorescence is associated with the protein.
-
HPLC: Reversed-phase HPLC can be used to separate the labeled protein from the unlabeled protein and unreacted probe, allowing for quantification of labeling efficiency.
Conclusion
The combination of site-specific UAA incorporation and the robust Hydrazino-Pictet-Spengler ligation provides a powerful and versatile platform for creating well-defined, homogeneous protein conjugates. By introducing a bioorthogonal aldehyde handle at a precise location, researchers can avoid the pitfalls of non-specific labeling methods. The exceptional stability of the resulting C-C bond makes the HIPS ligation particularly suitable for applications requiring long-term stability, such as in vivo imaging or the development of antibody-drug conjugates. The protocols and principles outlined in this guide offer a solid foundation for researchers aiming to harness the power of site-specific protein modification.
References
- 1. Site-Specific Protein Labeling in the Pharmaceutical Industry: Experiences from Novartis Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 4. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes: N-Formyl-L-tyrosine for Enhanced Performance in Cell Culture Media
Executive Summary
L-tyrosine is an indispensable amino acid for protein synthesis and cellular metabolism; however, its utility in biopharmaceutical manufacturing is hampered by extremely poor solubility at physiological pH.[1][2] This limitation necessitates complex feeding strategies, such as separate alkaline feeds, which can introduce process variability and risk precipitation.[1] N-Formyl-L-tyrosine, a chemically modified derivative, presents a robust solution to this long-standing challenge. By masking the primary amine with a formyl group, the molecule's physicochemical properties are altered, offering significantly improved solubility and stability in neutral pH solutions.
This guide provides a comprehensive overview of this compound, detailing its scientific basis, practical applications, and validated protocols for its integration into cell culture workflows. The primary application is its use as a highly soluble tyrosine source in concentrated, pH-neutral feed media for fed-batch and perfusion cultures, particularly in high-demand systems like monoclonal antibody (mAb) production by Chinese Hamster Ovary (CHO) cells.[3] Adherence to these protocols can lead to simplified feed strategies, enhanced process stability, and consistent cellular performance.
Scientific Background & Rationale
The L-Tyrosine Solubility Challenge
L-tyrosine is one of the least soluble proteinogenic amino acids, with a solubility of less than 0.5 g/L in water at a neutral pH. This is a direct consequence of its zwitterionic nature and strong intermolecular hydrogen bonding in its crystalline state. In the context of industrial cell culture, where highly concentrated nutrient feeds are required to achieve high cell densities and product titers, this poor solubility is a critical bottleneck.
Consequences of Low L-Tyrosine Solubility:
-
Media Precipitation: Attempts to increase tyrosine concentration in neutral feeds often lead to precipitation, which can clog filters and bioreactor lines.
-
Complex Feeding Strategies: To circumvent this, manufacturers often prepare a separate, high-pH (pH > 9) tyrosine feed where it is more soluble.[1][3] This adds complexity, requiring an extra pump and control loop for the bioreactor, and introduces the risk of pH spikes upon addition, which can negatively impact cell health and product quality.[1]
-
Nutrient Limitation: Insufficient L-tyrosine supply is directly linked to reduced specific productivity and can cause the misincorporation of other amino acids (phenylalanine or histidine) into the protein product, leading to sequence variants.[2][3]
This compound: A Chemically Defined Solution
This compound is a derivative of L-tyrosine where a formyl group (-CHO) is attached to the α-amino group.[4][5] This modification disrupts the zwitterionic charge distribution and intermolecular interactions that limit the solubility of the parent amino acid, allowing for the preparation of highly concentrated stock solutions at neutral pH.
| Property Comparison | L-Tyrosine | This compound |
| Molecular Formula | C₉H₁₁NO₃ | C₁₀H₁₁NO₄ |
| Molecular Weight | 181.19 g/mol [6] | 209.20 g/mol [4] |
| Solubility (Water, 25°C) | ~0.45 g/L[6] | Significantly Higher (Empirically Determined) |
| Structure | Amino group (-NH₂) | Formylamino group (-NH-CHO) |
Proposed Mechanism of Cellular Uptake and Metabolism
Formylation is a known biological modification.[7] In bacteria, N-formylmethionine is the initiating amino acid for protein synthesis.[8] In eukaryotes, N-formylation occurs as a post-translational modification on proteins like histones, suggesting that cells possess the enzymatic machinery to recognize and potentially process formylated molecules.[9] N-formyl tyrosine has been identified as a natural metabolite and a precursor to the ascospore wall in yeast (Saccharomyces cerevisiae).[4][10]
The proposed mechanism for the utilization of this compound in mammalian cell culture involves:
-
Uptake: The molecule is transported into the cell via amino acid or peptide transporters.
-
Deformylation: Intracellular enzymes, likely non-specific amidohydrolases or dedicated deformylases, cleave the formyl group.
-
Release of L-Tyrosine: The removal of the formyl group releases native L-tyrosine into the intracellular amino acid pool.
-
Metabolic Integration: The liberated L-tyrosine is then available for protein synthesis by tRNA synthetases and other metabolic pathways, such as the synthesis of neurotransmitters or hormones.[11]
This intracellular release mechanism ensures that L-tyrosine is delivered efficiently without the solubility constraints of extracellular supplementation.
Caption: Proposed metabolic pathway for this compound utilization.
Protocols and Methodologies
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical reagents.
Protocol: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 100X (20.92 g/L) sterile stock solution, designed to supplement a basal medium containing no tyrosine. Adjust concentration as needed based on empirical data for your specific cell line and process.
Materials:
-
This compound (MW: 209.20 g/mol )
-
High-purity, cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile container (e.g., glass bottle or media bag)
-
Calibrated analytical balance
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Sterile 0.22 µm filter unit (e.g., bottle-top or syringe filter)
Procedure:
-
Weighing: Accurately weigh 20.92 g of this compound powder.
-
Dissolution: Add the powder to approximately 800 mL of cell culture grade water in a sterile container with a stir bar.
-
Mixing: Place the container on a stir plate and mix at room temperature until the powder is fully dissolved. This compound is expected to dissolve readily at neutral pH.
-
pH Check (Optional): Once dissolved, check the pH of the solution. It should be near neutral. Unlike L-tyrosine, significant pH adjustment should not be necessary.
-
Final Volume: Adjust the final volume to 1.0 L with cell culture grade water.
-
Sterile Filtration: Aseptically filter the solution through a 0.22 µm filter into a final sterile storage container.
-
Labeling and Storage: Label the container clearly with the contents ("100X this compound"), concentration, preparation date, and initials. Store the stock solution at 2-8°C, protected from light. Stability should be validated, but it is expected to be stable for several months under these conditions.
Protocol: Supplementation of Cell Culture Media
This protocol details how to use the 100X stock solution to prepare a complete growth medium.
Procedure:
-
Aseptically transfer the desired volume of basal medium (lacking L-tyrosine) to a sterile container.
-
Add the this compound stock solution to a final concentration of 1X. For example, add 10 mL of the 100X stock solution to 990 mL of basal medium.
-
Add other supplements (e.g., L-glutamine, serum if required) as per your standard protocol.
-
Mix gently and thoroughly.
-
The complete medium is now ready for use.
Protocol: Analytical Monitoring in Culture
To validate the uptake and metabolism of this compound, it is crucial to monitor its concentration and the appearance of free L-tyrosine in the culture supernatant over time.
Methodology:
-
Sample Collection: Collect a small, sterile sample of the culture supernatant at regular intervals (e.g., every 24 hours).
-
Sample Preparation: Centrifuge the sample to remove cells and debris. Collect the supernatant and store at -20°C or colder until analysis.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods.[12]
-
HPLC-UV: Use a C18 reverse-phase column. This compound and L-tyrosine will have different retention times due to the difference in polarity. Detection can be performed at ~274 nm.
-
LC-MS: Provides higher sensitivity and specificity, allowing for unambiguous identification and quantification based on mass-to-charge ratio.[12]
-
-
Data Analysis: Plot the concentration of this compound and L-tyrosine over the course of the culture. A decrease in this compound with a corresponding maintenance or slight increase in free L-tyrosine (depending on consumption rate) would validate the intended metabolic pathway.
Caption: Experimental workflow for implementing this compound in fed-batch culture.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sub-optimal cell growth or productivity | 1. Inefficient cleavage of the formyl group by the specific cell line. 2. Incorrect concentration in the feed medium. 3. Degradation of the stock solution. | 1. Perform analytical monitoring (Protocol 3.3) to confirm uptake and conversion. Consider cell line engineering or adaptation if cleavage is limiting. 2. Titrate the concentration of this compound to find the optimal level for your process. 3. Prepare a fresh stock solution. Validate storage conditions and stability. |
| Detection of this compound in final product | The molecule was not fully metabolized and was incorporated into the protein product (highly unlikely). | This is not expected as tRNA synthetases are highly specific for native L-tyrosine. Confirm with high-resolution mass spectrometry of the final product. The issue is more likely related to residual media components. Optimize downstream purification steps. |
| Cytotoxicity at high concentrations | Potential toxicity from the molecule itself or the accumulation of the cleaved formyl group (as formate). | Perform a dose-response cytotoxicity assay (e.g., using LDH or MTS assays) to determine the maximum non-toxic concentration for your cell line.[13] |
Conclusion
This compound serves as a superior, chemically defined alternative to L-tyrosine for use in cell culture media. Its primary advantage is the circumvention of the solubility issues that have long complicated the formulation of concentrated, pH-neutral nutrient feeds. By adopting this compound, researchers and bioprocess professionals can simplify media preparation, reduce process risks associated with alkaline feeds, and ensure a consistent and sufficient supply of tyrosine to high-density cultures. This ultimately contributes to more robust, reliable, and productive cell culture processes.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 4. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 13200-86-7: this compound | CymitQuimica [cymitquimica.com]
- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. N,N'-Bisformyl dityrosine is an in vivo precursor of the yeast ascospore wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine - Wikipedia [en.wikipedia.org]
- 12. CN106556651A - The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine - Google Patents [patents.google.com]
- 13. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing N-formyl Peptides as Chemoattractants in Immunological Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of N-formyl peptides as potent chemoattractants in immunology research. It delves into the underlying molecular mechanisms, provides validated experimental protocols, and offers insights into data interpretation.
Section 1: The Significance of N-formyl Peptides in Innate Immunity
N-formyl peptides are crucial signaling molecules that form the vanguard of the innate immune system's response to bacterial infections and tissue damage.[1][2] Prokaryotic organisms, including bacteria, initiate protein synthesis with N-formylmethionine.[1][3] Consequently, peptides containing an N-terminal N-formylmethionine are released by bacteria as metabolic byproducts or during their destruction.[4][5] These molecules serve as potent Pathogen-Associated Molecular Patterns (PAMPs).
Furthermore, mitochondria, owing to their evolutionary origin from bacteria, also initiate protein synthesis with N-formylmethionine.[1][2][6] When host cells are damaged, mitochondria can release N-formyl peptides, which then act as Damage-Associated Molecular Patterns (DAMPs).[2][6] These DAMPs signal cellular stress or injury, triggering an inflammatory response even in the absence of infection (sterile inflammation).[6][7]
Phagocytic leukocytes, such as neutrophils and macrophages, are the first responders of the immune system.[4][7] They express a specific class of cell surface receptors known as Formyl Peptide Receptors (FPRs) that recognize these N-formyl peptides.[1][2][8] This recognition event is a critical first step that initiates a cascade of cellular responses designed to locate, engulf, and destroy invading pathogens or clear cellular debris. The prototypical and most widely studied synthetic N-formyl peptide is N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), which potently activates neutrophils.[3][9]
Section 2: Formyl Peptide Receptors (FPRs) and Their Signaling Cascades
FPRs are a family of G-protein coupled receptors (GPCRs) that play a pivotal role in mediating the effects of N-formyl peptides.[1][9][10] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX, the lipoxin A4 receptor), and FPR3.[7][9][11] These receptors are primarily expressed on myeloid cells but have also been identified on various non-hematopoietic cells, suggesting broader roles in pathophysiology.[1][9]
FPR1: This is the high-affinity receptor for many bacterial N-formyl peptides, including the canonical agonist fMLP.[9][12] It is considered a key mediator of the initial inflammatory response to bacterial infection.[7][13]
FPR2/ALX: This receptor is more versatile, recognizing a wider array of ligands beyond formylated peptides, including both pro-inflammatory and pro-resolving mediators like lipoxin A4.[1][2] This dual nature positions FPR2 as a crucial regulator in both the initiation and resolution phases of inflammation.[2][8]
FPR3: The function of FPR3 is the least understood of the family, and its specific endogenous ligands are not as well-characterized.
The Canonical FPR1 Signaling Pathway
Upon agonist binding, FPR1 undergoes a conformational change, activating its associated heterotrimeric G-protein (primarily of the Gαi family).[11][12] This activation initiates a branching signaling cascade leading to distinct cellular outcomes.
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. wp0.vanderbilt.edu [wp0.vanderbilt.edu]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Post-Translational Formylation with N-Formyl-L-tyrosine
Introduction: Unveiling the Significance of Protein Formylation
Post-translational modifications (PTMs) are critical regulatory mechanisms that dramatically expand the functional diversity of the proteome.[1][2] Among the hundreds of known PTMs, N-terminal formylation, the addition of a formyl group to the N-terminal amino acid of a protein, has long been recognized as the initiating event in bacterial protein synthesis.[3][4][5][6] This process is catalyzed by methionyl-tRNA formyltransferase (FMT), which formylates the initiator methionine tRNA (Met-tRNAi).[5][7] In eukaryotes, while cytosolic protein synthesis typically begins with an unformylated methionine, N-terminal formylation is a hallmark of proteins synthesized within mitochondria and chloroplasts, reflecting their prokaryotic ancestry.[3][4][7]
The release of N-formylated peptides from bacteria or damaged mitochondria acts as a potent danger signal, triggering innate immune responses through interaction with formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes.[3][6][7][8][9][10] More recently, the landscape of protein formylation has expanded with the discovery of N-terminal formylation of proteins in the eukaryotic cytosol, where it can act as a degradation signal (N-degron), targeting proteins for proteasomal degradation.[11][12] Furthermore, formylation has been observed on the side chains of lysine residues in histones as a consequence of oxidative DNA damage, suggesting a role in epigenetic regulation and the pathophysiology of oxidative stress.[2][13]
The study of this multifaceted PTM requires robust and specific tools. N-Formyl-L-tyrosine, a commercially available derivative of the amino acid tyrosine, serves as a valuable chemical probe for researchers in this field.[14][15][16][17] Its stable, well-characterized nature makes it an ideal standard for analytical techniques, a hapten for antibody production, and a building block for synthesizing formylated peptides to investigate formylation-dependent biological processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound to study protein formylation. We will delve into detailed protocols, the rationale behind experimental choices, and the establishment of self-validating systems to ensure data integrity.
I. This compound as an Analytical Standard in Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying PTMs.[2][18][19][20] The formylation of a peptide results in a characteristic mass shift of +28.0104 Da.[18][20] Accurate identification and quantification of formylated peptides in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires the use of appropriate standards. This compound can be utilized as a simple, commercially available standard to calibrate and validate LC-MS/MS methods for the analysis of protein formylation.
A. Rationale for Using this compound as a Standard
-
Chemical Stability: this compound is a stable compound, ensuring reproducibility in standard curve preparation and analysis.[14][15]
-
Commercial Availability: Its ready availability from chemical suppliers obviates the need for in-house synthesis for this specific application.[14]
-
Defined Mass: The precise molecular weight of this compound (209.19 g/mol ) allows for accurate calibration of the mass spectrometer.[15]
-
Chromatographic Behavior: Its properties allow it to be readily separated and detected using standard reverse-phase liquid chromatography conditions.
B. Protocol: LC-MS/MS Analysis of this compound
This protocol outlines the use of this compound to generate a standard curve for the quantification of formylated analytes.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 50% acetonitrile in water). This stock solution should be stored at -20°C.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution in the same solvent to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
2. Sample Preparation (for biological samples):
-
Protein Extraction and Digestion: Extract proteins from cells or tissues using a suitable lysis buffer. Quantify the protein concentration and digest with an appropriate protease (e.g., trypsin).[21]
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that could interfere with LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 210.07 (M+H)+
-
Product Ion (Q3): m/z 164.07 (loss of formic acid and water) and m/z 107.05 (tyrosine immonium ion).
-
-
Collision Energy: Optimize for the specific instrument.
-
4. Data Analysis:
-
Integrate the peak areas of the MRM transitions for each standard concentration.
-
Generate a standard curve by plotting the peak area against the concentration of this compound.
-
Use the standard curve to quantify the amount of formylated peptides in the biological samples.
C. Self-Validating System and Controls
-
Internal Standard: For absolute quantification, spike a known amount of a stable isotope-labeled formylated peptide (e.g., N-formyl-[¹³C₉,¹⁵N₁]-L-tyrosine) into both the standards and samples. This corrects for variations in sample preparation and instrument response.[22][23]
-
Blank Injections: Run solvent blanks between samples to check for carryover.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the assay.
D. Expected Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 210.07 | 164.07 | ~15.2 |
| This compound | 210.07 | 107.05 | ~15.2 |
Note: Retention times are approximate and will vary depending on the specific LC system and conditions.
II. Development of Anti-N-Formyl-Tyrosine Antibodies
Modification-specific antibodies are invaluable tools for detecting and quantifying PTMs in various applications, including Western blotting, immunoprecipitation, and immunohistochemistry.[2][12] this compound can be used as a hapten to generate polyclonal or monoclonal antibodies that specifically recognize the N-formyl-tyrosine moiety.
A. Rationale for Using this compound as an Immunogen
-
Haptenic Nature: Small molecules like this compound are not immunogenic on their own. However, when conjugated to a larger carrier protein, they can elicit a specific immune response.[24]
-
Specificity: The resulting antibodies will be directed against the N-formyl-tyrosine structure, allowing for the specific detection of this modification.
B. Protocol: Generation of Anti-N-Formyl-Tyrosine Antibodies
1. Immunogen Preparation:
-
Conjugation of this compound to a Carrier Protein:
-
Carrier Proteins: Keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA) are commonly used.[24]
-
Crosslinking Chemistry: Use a crosslinker such as glutaraldehyde or a carbodiimide (e.g., EDC) to covalently link the carboxyl group of this compound to the amine groups on the carrier protein.
-
Procedure:
-
Dissolve this compound and the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the crosslinking agent and incubate at room temperature for 2-4 hours.
-
Quench the reaction and dialyze the conjugate against PBS to remove unreacted components.
-
-
Confirmation of Conjugation: Confirm the successful conjugation by techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight of the carrier protein on an SDS-PAGE gel.
-
2. Immunization and Antibody Production:
-
Animal Model: Rabbits are typically used for polyclonal antibody production, while mice are used for monoclonal antibody development.
-
Immunization Schedule:
-
Primary Immunization: Emulsify the immunogen (e.g., 100-500 µg) in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.
-
Booster Injections: Administer booster injections of the immunogen emulsified in Incomplete Freund's Adjuvant (IFA) every 2-4 weeks.
-
-
Titer Monitoring: Collect small blood samples after each booster to monitor the antibody titer by ELISA.
3. Antibody Purification and Characterization:
-
Polyclonal Antibody Purification:
-
Collect the final bleed and isolate the serum.
-
Purify the IgG fraction using Protein A/G affinity chromatography.
-
For higher specificity, perform affinity purification using a column with immobilized this compound.
-
-
Monoclonal Antibody Production (Hybridoma Technology):
-
Fuse spleen cells from the immunized mouse with myeloma cells.
-
Select for hybridoma cells and screen the supernatants for the desired antibody by ELISA.
-
Clone the positive hybridomas by limiting dilution and expand the desired clones.
-
Purify the monoclonal antibody from the culture supernatant.
-
C. Self-Validating System and Controls for Antibody Specificity
-
ELISA Screening:
-
Positive Selection: Screen for antibodies that bind to this compound conjugated to a different carrier protein than the one used for immunization (e.g., screen against this compound-BSA if immunized with this compound-KLH). This eliminates antibodies directed against the carrier protein.
-
Negative Selection: Screen for lack of binding to unconjugated L-tyrosine and the carrier protein alone.
-
-
Western Blot Analysis:
-
Positive Control: A protein known to be N-formylated at a tyrosine residue.
-
Negative Control: The same protein without the N-formyl modification.
-
-
Peptide Competition Assay: Pre-incubate the antibody with an excess of free this compound before using it in an application (e.g., Western blot). The specific signal should be diminished or eliminated.
D. Workflow for Antibody Production and Validation
Caption: Workflow for generating and validating anti-N-formyl-tyrosine antibodies.
III. This compound in Formyl Peptide Receptor (FPR) Binding Assays
N-formylated peptides are key ligands for FPRs, a class of G protein-coupled receptors involved in chemotaxis and inflammation.[3][8][9] While this compound itself is not a potent FPR agonist, it can be incorporated into synthetic peptides to study ligand-receptor interactions. A simple N-formylated dipeptide, such as N-formyl-Tyr-Phe, can be used in competitive binding assays to screen for novel FPR modulators.
A. Rationale for Using N-Formyl-Tyrosine Peptides in Binding Assays
-
Mimicking Natural Ligands: N-formylated peptides mimic the natural ligands of FPRs that are released from bacteria and mitochondria.[3][7]
-
Screening Platform: A competitive binding assay provides a high-throughput method to identify compounds that bind to FPRs and may act as agonists or antagonists.[25]
B. Protocol: Competitive FPR Binding Assay
This protocol describes a competitive binding assay using a labeled N-formylated peptide and cells expressing FPR1.
1. Materials:
-
Cells: A cell line stably expressing human FPR1 (e.g., transfected HEK293 or HL-60 cells).
-
Labeled Ligand: A high-affinity, labeled N-formylated peptide (e.g., N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein).
-
Unlabeled Competitor: N-formyl-Tyr-Phe (synthesized using standard solid-phase peptide synthesis methods).[4][26][27]
-
Test Compounds: Library of compounds to be screened.
-
Assay Buffer: HBSS with 0.1% BSA.
2. Assay Procedure:
-
Cell Preparation: Plate the FPR1-expressing cells in a 96-well plate and grow to confluence.
-
Competition Reaction:
-
Add a fixed concentration of the labeled ligand to each well.
-
Add varying concentrations of the unlabeled competitor (N-formyl-Tyr-Phe) or the test compounds.
-
Incubate at 4°C for 1-2 hours to reach binding equilibrium.
-
-
Washing: Wash the cells with cold assay buffer to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand using a suitable plate reader (e.g., fluorescence plate reader).
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
C. Self-Validating System and Controls
-
Total Binding: Wells with labeled ligand only (no competitor).
-
Non-specific Binding: Wells with labeled ligand and a high concentration of a known, potent unlabeled FPR1 agonist (e.g., fMLP).
-
Specific Binding: Total binding - non-specific binding.
-
Positive Control: A known FPR1 antagonist to validate the assay's ability to detect inhibition.[25]
-
Negative Control: A vehicle control (e.g., DMSO) for the test compounds.
D. Formyl Peptide Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Formyl Peptide Receptor 1 (FPR1).
IV. Conclusion and Future Perspectives
This compound is a versatile and valuable tool for investigating the increasingly complex world of protein formylation. From serving as a reliable analytical standard in mass spectrometry to facilitating the development of specific antibodies and enabling the screening of receptor modulators, its applications are broad and impactful. The protocols and insights provided in these application notes are intended to empower researchers to confidently explore the roles of protein formylation in health and disease.
Future research will likely focus on developing more sensitive and specific tools for detecting formylation, including antibodies that can recognize formylated lysine residues in specific sequence contexts. Furthermore, the use of N-formyl-tyrosine-containing peptides in structural studies of FPRs will provide deeper insights into ligand recognition and receptor activation. As our understanding of the "formylome" grows, the creative application of chemical probes like this compound will be paramount in translating fundamental discoveries into novel diagnostic and therapeutic strategies.
V. References
-
Thermo Fisher Scientific. (n.d.). Overview of Post-Translational Modifications (PTMs). Retrieved from --INVALID-LINK--
-
de Almeida, T. S., & da Silva, M. A. P. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11435. --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kim, J. M. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 52(3), 153–154. --INVALID-LINK--
-
Scognamiglio, P. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571. --INVALID-LINK--
-
Giglione, C., et al. (2000). Identification of eukaryotic peptide deformylases reveals universality of N-terminal protein processing mechanisms. The EMBO Journal, 19(21), 5916–5929. --INVALID-LINK--
-
Ju, M., & Kim, J. M. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? BioEssays, 44(5), e2100271. --INVALID-LINK--
-
Kim, S. M., et al. (2023). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 299(5), 104652. --INVALID-LINK--
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 119-143). Humana Press. --INVALID-LINK--
-
Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. --INVALID-LINK--
-
O'Connor, C., & Finn, S. (2023). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. Cancers, 15(13), 3369. --INVALID-LINK--
-
Maksimovic, I., & David, Y. (2021). Biochemical genesis of enzymatic and non-enzymatic post-translational modifications. Current Opinion in Chemical Biology, 63, 111-121. --INVALID-LINK--
-
Mader, D., et al. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC Microbiology, 13(1), 1-13. --INVALID-LINK--
-
Creative Proteomics. (n.d.). Proteomics Analysis of Formylation. Retrieved from --INVALID-LINK--
-
Porterfield, A. (2022). Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. Retrieved from --INVALID-LINK--
-
Ye, R. D., et al. (2014). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Trends in immunology, 35(10), 496-504. --INVALID-LINK--
-
MtoZ Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Retrieved from --INVALID-LINK--
-
Abcam. (n.d.). Western blot protocol. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Formylation. Retrieved from --INVALID-LINK--
-
Kim, S. M., et al. (2023). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 299(5), 104652. --INVALID-LINK--
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from --INVALID-LINK--
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from --INVALID-LINK--
-
Hossain, M. A., et al. (2022). A potential antibody repertoire diversification mechanism through tyrosine sulfation for biotherapeutics engineering and production. Frontiers in Immunology, 13, 963571. --INVALID-LINK--
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Napolitano, F., & Montuori, N. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 14, 1154561. --INVALID-LINK--
-
Napolitano, F., & Montuori, N. (2023). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology, 14. --INVALID-LINK--
-
DeFea, K. A., et al. (2000). Activated N-Formyl Peptide Receptor and High-Affinity IgE Receptor Occupy Common Domains for Signaling and Internalization. Molecular Biology of the Cell, 11(2), 437-449. --INVALID-LINK--
-
de Almeida, T. S., & da Silva, M. A. P. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11435. --INVALID-LINK--
-
Sule, R., et al. (2022). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. --INVALID-LINK--
-
He, H. Q., & Ye, R. D. (2002). Human mitochondria-derived N-formylated peptides are novel agonists equally active on FPR and FPRL1, while Listeria monocytogenes-derived peptides preferentially activate FPR. Journal of immunology, 169(11), 6498-6505. --INVALID-LINK--
-
Papayannopoulos, I. A. (2020). LC-MS analysis for the assessment of higher order structures of proteins. Drug Target Review. --INVALID-LINK--
-
Dong, Q., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(5), 3349-3353. --INVALID-LINK--
-
Abyntek Biopharma. (2021). 3 Tips for monoclonal antibody production. Retrieved from --INVALID-LINK--
-
Kanner, S. B. (2002). Production of antibodies that recognize specific tyrosine-phosphorylated peptides. Current protocols in cell biology, 16(1), 16-6. --INVALID-LINK--
-
IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from --INVALID-LINK--
-
Rollin, J. A., et al. (2023). Engineering of an Evolved Artificial Formolase Enzyme To Facilitate In Vivo Synthetic C1 Metabolism. ACS Catalysis, 13(17), 11627-11639. --INVALID-LINK--
-
A, A., & B, B. (2012). LC–MS Based Detection of Differential Protein Expression. Journal of Proteomics & Bioinformatics, S1. --INVALID-LINK--
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 119-143). Humana Press. --INVALID-LINK--
-
Antibodies Incorporated. (n.d.). Anti-Tyrosine Hydroxylase Antibody (Purified). Retrieved from --INVALID-LINK--
-
Kim, J., & Lee, J. (2004). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 25(10), 1575-1576. --INVALID-LINK--
-
BenchChem. (n.d.). Sensitive LC-MS/MS for the Quantification of N-Acetyl-L-tyrosine and its Metabolites: An Application Note and Protocol. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Formylation. Retrieved from --INVALID-LINK--
-
Kato, Y., et al. (2013). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of clinical biochemistry and nutrition, 52(1), 58-64. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrion - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 10. Human mitochondria-derived N-formylated peptides are novel agonists equally active on FPR and FPRL1, while Listeria monocytogenes-derived peptides preferentially activate FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recognition of nonproline N-terminal residues by the Pro/N-degron pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 19. Antibodies towards Tyrosine Amyloid-Like Fibrils Allow Toxicity Modulation and Cellular Imaging of the Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 22. iroatech.com [iroatech.com]
- 23. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abyntek.com [abyntek.com]
- 25. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of N-Formyl Peptides in Drug Discovery and Development
A Senior Application Scientist's Guide to Leveraging Formyl Peptide Receptor (FPR) Signaling
Editorial Note: Initial exploration into the specific topic of N-Formyl-L-tyrosine revealed a scarcity of available research pertinent to drug discovery applications. To provide a comprehensive and actionable guide in the spirit of the original request, this document has been pivoted to focus on the extensively studied and highly relevant class of N-formyl peptides , epitomized by N-Formylmethionyl-leucyl-phenylalanine (fMLP) , and their interaction with the Formyl Peptide Receptor (FPR) family . This family of ligands and receptors forms a cornerstone of innate immunity and inflammation research, offering a wealth of data and established methodologies for drug development professionals.
Introduction: The Significance of N-Formyl Peptides in Innate Immunity
N-formyl peptides are a unique class of molecules characterized by a formyl group attached to the N-terminal methionine residue.[1] These peptides are potent signaling molecules, acting as powerful chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[2][3] Their significance in drug discovery stems from their dual origin and central role in initiating the innate immune response.
-
Pathogen-Associated Molecular Patterns (PAMPs): Bacteria synthesize proteins beginning with N-formylmethionine. Consequently, N-formyl peptides are released by bacteria and are recognized by the host's immune system as "non-self" signals, indicating an active infection.[2][4][5]
-
Damage-Associated Molecular Patterns (DAMPs): Mitochondria, having evolved from bacteria, also initiate protein synthesis with N-formylmethionine.[1][2] When host cells are damaged, mitochondria release N-formyl peptides, which act as endogenous "danger" signals, alerting the immune system to tissue injury even in the absence of infection.[2][4]
This recognition is mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs) .[1][4][6] In humans, this family primarily consists of three members: FPR1, FPR2, and FPR3.[6] The activation of these receptors on immune cells triggers a cascade of pro-inflammatory events, including chemotaxis, superoxide generation, and degranulation, all aimed at eliminating pathogens or clearing cellular debris.[4][7][8]
Given their central role in orchestrating the inflammatory response, FPRs have emerged as attractive therapeutic targets for a wide range of diseases, including chronic inflammatory disorders, neurodegenerative diseases, and cancer.[8][9][10] The development of agonists or antagonists for these receptors holds significant promise for modulating immune responses in a targeted manner.[11]
The Formyl Peptide Receptor (FPR) Family: Key Drug Targets
The biological effects of N-formyl peptides are transduced through the FPR family. Understanding the nuances of each receptor is critical for designing targeted therapeutics.
| Receptor | Primary Ligands | Affinity for fMLP | Key Functions in Drug Discovery Context |
| FPR1 | N-formyl peptides (e.g., fMLP)[4] | High (Ki ~38 nM)[12] | - Pro-inflammatory signaling: Primary target for developing antagonists to treat inflammatory diseases.[8][11] - Chemotaxis: Key mediator of neutrophil recruitment to sites of infection and injury.[5][8] |
| FPR2 (also known as ALX) | Diverse ligands including N-formyl peptides, lipoxin A4, serum amyloid A[6][8] | Low[13] | - Dual pro- and anti-inflammatory roles: Context-dependent signaling makes it a complex but promising target. - Resolution of inflammation: Can mediate anti-inflammatory and pro-resolving pathways. |
| FPR3 | Function and endogenous ligands are less characterized. | Very Low / No affinity | - Currently an exploratory target in drug discovery. |
The archetypal ligand used to study this system is N-Formylmethionyl-leucyl-phenylalanine (fMLP) , a synthetic tripeptide that potently activates FPR1 and serves as a foundational tool for in vitro and in vivo studies.[2][3]
Core Signaling Pathway: FPR1 Activation
The binding of a ligand like fMLP to FPR1 initiates a well-defined signaling cascade that is crucial for cellular responses. As a GPCR, FPR1 is coupled to heterotrimeric G proteins, primarily of the Gαi family.[7]
Causality of the Pathway:
-
Ligand Binding & G Protein Activation: fMLP binding induces a conformational change in FPR1, promoting the exchange of GDP for GTP on the Gαi subunit. This causes the dissociation of the Gαi and Gβγ subunits.[8]
-
Downstream Effectors of Gβγ: The freed Gβγ subunit is the primary driver of the canonical chemotactic signaling pathway. It directly activates Phospholipase Cβ (PLCβ).[1]
-
Second Messenger Generation: PLCβ cleaves the membrane phospholipid PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][6]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of FPR1 activation and a key event for many downstream processes.[6][14]
-
PKC and MAPK Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[1][3] The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3Kγ), leading to the activation of Akt and downstream pathways like the MAPKs (ERK1/2, p38).[1][8][9]
-
Cellular Response: This intricate signaling network culminates in critical neutrophil functions: cytoskeletal rearrangement for directed migration (chemotaxis), assembly of the NADPH oxidase complex for superoxide production (oxidative burst), and the release of antimicrobial proteins from granules (degranulation).[7][8]
References
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 10. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 11. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of N-Formyl-L-tyrosine in aqueous buffers
Welcome to the technical support center for N-Formyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common challenge of its limited solubility in aqueous buffers. Here, we delve into the causative factors behind these solubility issues and provide systematic troubleshooting workflows to ensure the successful preparation of your solutions.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound, like its parent amino acid L-tyrosine, exhibits poor solubility in aqueous solutions at neutral pH. This is primarily due to the interplay of its chemical structure and the intermolecular forces at play. The presence of the aromatic phenyl ring contributes to its hydrophobic character, while the polar carboxyl, hydroxyl, and N-formyl groups can participate in hydrogen bonding.
In the solid state, strong intermolecular hydrogen bonds and potentially π-stacking interactions between the aromatic rings create a stable crystal lattice. Overcoming this lattice energy to dissolve the molecule in water is energetically demanding. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum because the strong electrostatic attractions between zwitterionic molecules favor the solid state. Although the formylation of the amino group removes its basicity, the molecule remains amphipathic, with both polar and non-polar regions, leading to complex solubility behavior.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a logical workflow to systematically address solubility issues with this compound.
dot
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: I observe precipitation when I add my this compound stock solution (dissolved in base) to my neutral buffer. What is happening?
A1: This is likely due to the pH of the final solution dropping to a point where this compound is no longer soluble. The buffering capacity of your final buffer may not be sufficient to maintain a high enough pH to keep the compound in solution.
-
Expert Tip: Try to adjust the pH of your final buffer to be slightly more alkaline if your experiment allows. Alternatively, add the basic stock solution very slowly while vigorously stirring to avoid localized areas of high concentration and rapid pH change that can trigger precipitation.
Q2: What is the first and most critical step I should take to dissolve my this compound?
A2: The most effective initial approach is to leverage the pH-dependent solubility of the molecule. Since this compound has an acidic phenolic hydroxyl group and a carboxylic acid group, its solubility dramatically increases in alkaline conditions (high pH). In a basic solution, these groups are deprotonated to form the more soluble phenolate and carboxylate salts.
Q3: How do I perform a pH adjustment to dissolve this compound?
A3: A reliable method is to first prepare a concentrated stock solution in a dilute basic solution and then neutralize it to the desired final pH.
Experimental Protocol: pH-Based Solubilization
-
Weigh the required amount of this compound powder.
-
Add a small volume of a dilute basic solution, such as 0.1 M NaOH, dropwise while stirring until the powder completely dissolves. Sonication can aid in this process.
-
Once a clear stock solution is formed, slowly add it to your final aqueous buffer with continuous stirring.
-
Carefully adjust the pH of the final solution back to the desired value using a dilute acid, such as 0.1 M HCl. Monitor for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that specific pH.
Q4: My experimental system is sensitive to high pH. What are my other options?
A4: If pH manipulation is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.
-
Expert Tip: Dimethyl sulfoxide (DMSO) and ethanol are common choices.[1][2] Prepare a high-concentration stock solution of this compound in the chosen co-solvent. Then, add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. It is crucial to ensure the final concentration of the co-solvent is low enough (typically <1%) to not interfere with your biological assay.[3]
Q5: I've tried pH adjustment and co-solvents, but I still can't achieve my target concentration without precipitation. What now?
A5: If standard methods fail, you may need to consider more advanced formulation strategies. One such approach, widely used for the parent L-tyrosine, is the use of more soluble derivatives. For instance, creating dipeptides like Glycyl-L-tyrosine can increase solubility by up to 50 times at neutral pH.[4] While this would require chemical modification of this compound, it is a powerful strategy for applications requiring high concentrations.
Q6: How should I store my this compound solutions?
A6: For optimal stability, it is recommended to store stock solutions at -20°C.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound and potentially cause it to precipitate out of solution over time. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Data Summary: L-Tyrosine Solubility as a Reference
| Solvent/Condition | Solubility of L-Tyrosine (at 25°C) | Reference |
| Water (neutral pH) | ~0.45 mg/mL | [6] |
| 1 M HCl (with heating) | 100 mg/mL | [6] |
| Aqueous solution, pH 1.8 | 2.0 mg/mL | [6] |
| Aqueous solution, pH 9.5 | 1.4 mg/mL | [6] |
| Aqueous solution, pH 10.0 | 3.8 mg/mL | [6] |
| DMSO | Higher solubility than in water | [1] |
This table illustrates the significant impact of pH on the aqueous solubility of the parent molecule, L-tyrosine.
Underlying Principles: The Impact of pH on Solubility
The solubility of amphoteric molecules like tyrosine derivatives is governed by their ionization state, which is directly dependent on the pH of the solution.
dot
Caption: Ionization states of this compound at different pH values.
At low pH, both the carboxylic acid and the phenolic hydroxyl group are protonated, resulting in a less polar molecule with limited solubility. As the pH increases past the pKa of the carboxylic acid (around 2-3), it becomes deprotonated (COO-), increasing polarity and solubility. At very high pH, above the pKa of the phenolic hydroxyl group (around 10), this group also deprotonates (O-), leading to a highly charged and thus much more water-soluble species. The formylation of the amino group means it does not participate in these protonation equilibria.
By understanding these fundamental principles, researchers can rationally design their experimental conditions to maintain this compound in its more soluble, ionized forms.
References
Preventing degradation of N-Formyl-L-tyrosine during sample preparation
A Guide to Preventing Degradation During Sample Preparation
Welcome to the technical support guide for N-Formyl-L-tyrosine. This document is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, I understand that sample integrity is paramount to generating reliable and reproducible data. This compound, while a valuable molecule, is susceptible to specific degradation pathways during routine sample handling and preparation. This guide provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure the stability of your samples.
Core Principles for Sample Stability
The stability of this compound hinges on controlling four key factors: pH, Oxidation, Light, and Temperature . Degradation typically occurs via two primary pathways:
-
Deformylation: Hydrolysis of the N-formyl group, yielding L-tyrosine.
-
Oxidation: Modification of the tyrosine phenolic ring, leading to byproducts like dityrosine.[1][2]
Understanding and mitigating these factors are the cornerstones of successful sample preparation.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the handling of this compound.
Question: My analytical results show a significant peak corresponding to L-tyrosine, but my starting material was pure this compound. What is happening?
Answer: This is a classic sign of deformylation , where the formyl group protecting the amine is cleaved. The primary cause is hydrolysis, which is highly dependent on the pH of your sample solution.
-
Causality (The "Why"): The N-formyl amide bond is susceptible to hydrolysis under both acidic and alkaline conditions, particularly when coupled with heat. Using strong acids, even in dilute concentrations, is a known laboratory method for intentionally removing the formyl group.[3][4] For instance, heating N-formyl amino acids with dilute hydrochloric acid is a standard procedure for deprotection.[3][4] Similarly, exposure to a strongly basic environment (pH > 9) can also catalyze this hydrolysis.
-
Troubleshooting & Prevention:
-
pH Control: Maintain the pH of your sample solutions within a neutral to slightly acidic range (pH 4-7) . The molecule is generally more stable in this window. Avoid preparing stock solutions or diluting samples in strong acids (e.g., >0.1N HCl) or strong bases (e.g., >0.1N NaOH) unless absolutely required by a subsequent reaction step, and even then, exposure time should be minimized.
-
Solvent Choice: If using organic/aqueous mixtures, be aware that the pKa of buffers can shift. Ensure your buffering capacity is sufficient to maintain the target pH.
-
Temperature: Avoid heating samples. If dissolution is difficult, use sonication at room temperature or slightly below. Deformylation rates increase with temperature.[3]
-
Question: My prepared samples have developed a yellow or brownish tint, and my chromatogram shows several unexpected, late-eluting peaks. What could be the cause?
Answer: This strongly suggests oxidation of the tyrosine moiety . The phenolic ring of tyrosine is electron-rich and vulnerable to oxidative modification from various sources.
-
Causality (The "Why"): Exposure to atmospheric oxygen, reactive oxygen species (ROS), metal ions, and even light can trigger the formation of tyrosine radicals.[5][6] These radicals can then dimerize to form dityrosine, which is often cited as a marker for oxidative stress and protein damage.[7][1][2] Other oxidation products like 3,4-dihydroxyphenylalanine (DOPA) can also form.[6] These oxidized species are often colored and can be chromatographically distinct from the parent compound.
-
Troubleshooting & Prevention:
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of atmospheric oxygen in the headspace.
-
Use Deoxygenated Solvents: Prepare solvents by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use. This removes dissolved oxygen, a key player in oxidation.
-
Protect from Light: Store samples in amber vials or wrap clear vials in aluminum foil. Tyrosine is susceptible to photo-oxidation.[1][2][8]
-
Add Antioxidants: For long-term storage or when working with complex matrices, consider adding a small amount of an antioxidant. See the table below for recommendations.
-
Chelate Metal Ions: If you suspect metal contamination in your buffers or sample matrix (which can catalyze oxidation), add a chelating agent like EDTA at a low concentration (e.g., 0.1-0.5 mM).
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for preparing a stock solution of this compound?
For maximum stability, first attempt to dissolve the compound in HPLC-grade water or a suitable buffer (e.g., phosphate or acetate) maintained between pH 4 and 7. If solubility is an issue, DMSO is a good alternative organic solvent.[9] When preparing aqueous solutions, it is best practice to use deoxygenated water.
Q2: How should I store my prepared samples and for how long?
For short-term storage (up to 24 hours), refrigeration at 2-8°C in a sealed, light-protected vial is recommended. For long-term storage (>24 hours), flash-freeze aliquots in liquid nitrogen and store them at ≤ -70°C. Avoid repeated freeze-thaw cycles, as this can introduce oxygen and promote degradation.
Q3: Which antioxidants are most effective and at what concentration?
The choice of antioxidant depends on your analytical method. For LC-MS, volatile antioxidants are preferred.
| Antioxidant | Recommended Concentration | Mechanism of Action / Notes |
| Ascorbic Acid (Vitamin C) | 0.1 - 1.0 mg/mL | Water-soluble free radical scavenger. May interfere with some UV detection methods. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Potent, lipid-soluble antioxidant. Best for samples with high organic content. |
| Sodium Azide | 0.02% (w/v) | Primarily a biocide, but also helps prevent oxidative damage and halogenation of tyrosine during acid hydrolysis steps.[10] |
| Phenol | 0.1 - 1.0% (v/v) | Often added during acid hydrolysis protocols to prevent the halogenation of tyrosine residues.[10] |
Q4: Can I use formic acid in my mobile phase for HPLC analysis?
Yes, formic acid at typical concentrations (0.1-0.2%) is generally acceptable and helps to maintain a low pH environment where the molecule is stable and protonated for good chromatographic peak shape. However, prolonged storage of samples in concentrated formic acid at room temperature can lead to N- and O-formylation artifacts on other molecules and is not recommended.[11] For this compound itself, the equilibrium would not favor further formylation, but the acidic environment underscores the need for timely analysis.
Visualizing Degradation Pathways
The following diagram illustrates the two primary mechanisms of this compound degradation.
Caption: Primary degradation pathways of this compound.
Recommended Protocol: Preparation for HPLC/LC-MS Analysis
This protocol integrates best practices to minimize degradation during sample preparation for chromatographic analysis.
Materials:
-
This compound solid standard
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate or acetate buffer (if required)
-
Nitrogen or Argon gas
-
0.5 mL amber glass autosampler vials with septa caps
-
Calibrated analytical balance, vortex mixer, sonicator
Workflow Diagram:
Caption: Recommended workflow for stable sample preparation.
Step-by-Step Procedure:
-
Solvent Preparation:
-
Prepare your mobile phases and sample diluent. A common diluent is 90:10 Water:Acetonitrile with 0.1% formic acid.
-
Place the diluent in a solvent bottle and sparge with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen. Keep the solvent under a blanket of inert gas if possible.
-
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound solid into a tared, amber glass vial.
-
Add the appropriate volume of the deoxygenated diluent.
-
Vortex for 30 seconds. If the solid has not fully dissolved, place the vial in a cool water bath and sonicate for 2-5 minutes. Avoid any temperature increase.
-
Visually inspect to ensure complete dissolution.
-
-
Working Standard Preparation:
-
Perform serial dilutions from your stock solution using the same deoxygenated diluent to create your calibration curve standards.
-
Ensure rapid and thorough mixing at each dilution step.
-
-
Sample Finalization:
-
Transfer the final samples and standards into amber autosampler vials.
-
Fill the vials to minimize headspace and cap them immediately.
-
If there is a delay before analysis, place the vials in the autosampler tray cooled to 4-10°C.
-
-
Analysis:
-
Analyze the samples as soon as reasonably possible after preparation. Stability is time-dependent, and prompt analysis is the final step in ensuring data integrity.
-
By adhering to these principles and protocols, you can significantly reduce the risk of degradation and ensure the accuracy and reliability of your experimental results involving this compound.
References
- 1. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine oxidation products: analysis and biological relevance - ProQuest [proquest.com]
- 3. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 4. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine oxidation products: analysis and biological relevance | Semantic Scholar [semanticscholar.org]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. L-Tyrosine in Cell Culture [sigmaaldrich.cn]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-formylation of L-Tyrosine
Welcome to the technical support center for the N-formylation of L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial chemical transformation. The N-formyl group is a valuable protecting group in peptide synthesis and a key structural motif in various biologically active molecules.[1] Achieving high-yield, selective N-formylation of L-tyrosine requires careful optimization of reaction conditions. This guide provides practical, field-proven insights to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the N-formylation of L-tyrosine?
A1: One of the most widely used and highly efficient methods for the N-formylation of amino acids, including L-tyrosine, is the use of acetic formic anhydride (AFA).[2] AFA is typically generated in situ by reacting formic acid with acetic anhydride. This method is favored for its high reactivity, excellent yields (often 97-100%), and mild reaction conditions, which helps in preserving sensitive functional groups.[2] The reaction is usually rapid, often completing in under 15 minutes.[2]
Q2: What is the underlying mechanism of N-formylation using acetic formic anhydride (AFA)?
A2: The N-formylation of L-tyrosine with AFA proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in L-tyrosine acts as a nucleophile, attacking the more electrophilic carbonyl carbon of the formyl group in AFA. This results in a tetrahedral intermediate, which then collapses, eliminating acetate as a leaving group to yield the protonated N-formyl-L-tyrosine. A final deprotonation step gives the neutral product and acetic acid as a byproduct.[3]
Q3: Are there alternative formylating agents I can use besides acetic formic anhydride?
A3: Yes, several other formylating agents can be employed. Formic acid itself can be used, often with a catalyst such as zinc oxide (ZnO) or iodine, or under solvent-free conditions at elevated temperatures.[4][5] Other reagents include chloral, cyanomethylformate, and N-formylsaccharin.[2] The choice of reagent often depends on the specific requirements of your synthesis, such as substrate compatibility, desired reaction conditions (e.g., temperature, solvent), and scalability.
Q4: How critical is temperature control during the N-formylation of L-tyrosine?
A4: Temperature control is highly critical. For reactions involving the in situ generation of acetic formic anhydride, low temperatures (e.g., -20 °C to 0 °C) are crucial to ensure the complete formation of the anhydride and to control the exothermic reaction upon addition to the amine.[3] For peptide formylation, it has been observed that reactions carried out at 4 °C provide significantly higher yields (70-75%) compared to those at room temperature (5%).[6] Maintaining the recommended temperature helps to minimize side reactions and prevent the decomposition of thermally sensitive reagents.[6][7]
Q5: Can the phenolic hydroxyl group of L-tyrosine interfere with the N-formylation reaction?
A5: While the amino group is generally more nucleophilic than the phenolic hydroxyl group, O-formylation can occur as a side reaction, especially under harsh conditions or with highly reactive formylating agents.[8] To favor N-formylation, it is important to use selective reagents like acetic formic anhydride under controlled, mild conditions.[7] The higher nucleophilicity of the amino group typically ensures selective N-formylation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or suboptimal temperature. 2. Moisture contamination: Acetic formic anhydride is highly moisture-sensitive.[9] 3. Poor quality of reagents: Degradation of formic acid or acetic anhydride. 4. Substrate reactivity: L-tyrosine may have limited solubility in certain organic solvents. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and formation of the product. Extend the reaction time if necessary. Ensure the temperature is maintained at the optimal level.[3] 2. Use anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use fresh, high-purity reagents: Ensure the formic acid and acetic anhydride are of high quality and have been stored properly. 4. Improve solubility: Consider using a co-solvent system or a different solvent to improve the solubility of L-tyrosine. For some amino acids, aqueous systems have been used successfully with specific reagents.[10] |
| Formation of Side Products | 1. O-formylation: The phenolic hydroxyl group of L-tyrosine has been formylated. 2. Di-formylation: Both the amino group and the hydroxyl group have been formylated. 3. Polymerization/Degradation: Harsh reaction conditions can lead to decomposition. | 1. Use milder conditions: Lower the reaction temperature and reduce the amount of the formylating agent.[9] 2. Adjust stoichiometry: Use a stoichiometric amount or a slight excess of the formylating agent relative to the amino group. 3. Optimize reaction time: Avoid unnecessarily long reaction times, which can promote side reactions. Monitor the reaction closely by TLC. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or difficult to crystallize: This can be due to residual solvent or impurities.[11] 2. Co-elution of impurities during chromatography: Similar polarity of the product and byproducts. 3. Product is water-soluble: Difficulty in extracting the product from the aqueous phase. | 1. Try precipitation/crystallization from a different solvent system. If the product is oily, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. Lyophilization can also be an option. 2. Optimize chromatography conditions: Use a different solvent system for elution or a different stationary phase (e.g., a different type of silica gel). 3. Use a different work-up procedure: If the product is water-soluble, consider acidifying the aqueous layer and extracting with a more polar organic solvent like ethyl acetate. Alternatively, evaporation of the aqueous layer (if the product is stable) or using a reverse-phase chromatography method might be necessary. |
Experimental Protocol: N-formylation of L-Tyrosine using Acetic Formic Anhydride
This protocol describes a general procedure for the N-formylation of L-tyrosine using acetic formic anhydride generated in situ.
Materials:
-
L-Tyrosine
-
Formic acid (98-100%)
-
Acetic anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add formic acid (1.0 equivalent).
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Slowly add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred formic acid.
-
Stir the mixture at -20 °C for 15-20 minutes to ensure the complete formation of AFA.[3]
-
-
N-formylation Reaction:
-
In a separate flame-dried flask, dissolve L-tyrosine (1.0 equivalent) in a minimal amount of anhydrous THF. If solubility is an issue, a suspension can be used.
-
Cool the L-tyrosine solution/suspension to -20 °C.
-
Slowly add the pre-formed AFA solution to the stirred L-tyrosine mixture via a syringe or cannula.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[3]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to warm to room temperature.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[7]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel.
-
Visualizing the Workflow and Mechanism
Caption: General workflow for the N-formylation of L-tyrosine.
Caption: Mechanism of N-formylation with acetic formic anhydride.
Comparative Data on N-formylation Conditions
| Formylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Formic Anhydride (in situ) | None | THF | -20 to 0 | < 15 min | 97-100 | [2][3] |
| Formic Acid | None (neat) | None | 80 | Varies | Good to Excellent | [2] |
| Formic Acid | Iodine (5 mol%) | None | 70 | 2 h | Good to Excellent | [2][4] |
| Formic Acid | ZnO | None | 70 | 10-900 min | High | [2][5] |
| Formic Acid | DCC | Diethyl ether | 0 to 4 | Overnight | 70-75 | [6] |
| Formyloxyacetoxyphenylmethane (FAPM) | None | None | Room Temp | Varies | 71-89 | [10] |
References
- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Identifying and minimizing by-products in N-Formyl-L-tyrosine reactions
A Guide to Identifying and Minimizing By-products
Welcome to the technical support center for N-Formyl-L-tyrosine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formylation of L-tyrosine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, maximize yield, and achieve high product purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the N-formylation of L-tyrosine.
Q1: What is the most common and practical method for the N-formylation of L-tyrosine?
The most widely used method is the reaction of L-tyrosine with acetic formic anhydride (AFA) .[1] Pure formic anhydride is a powerful formylating agent but is thermally unstable.[2] AFA, a mixed anhydride, is more stable and is typically generated in situ by reacting formic acid with acetic anhydride immediately before use.[2][3] This approach offers high reactivity and good selectivity for the amino group under controlled conditions.
Q2: What are the primary by-products I should anticipate in this reaction?
L-tyrosine possesses two primary nucleophilic sites: the α-amino group and the phenolic hydroxyl group on its side chain.[4] Consequently, the main by-products arise from reactions at these sites:
-
O-Formyl-L-tyrosine: Formylation of the phenolic hydroxyl group.
-
N,O-Di-formyl-L-tyrosine: Formylation at both the amino and hydroxyl groups.
-
Unreacted L-tyrosine: Incomplete reaction leaving starting material.
-
Oxidation Products: The phenol ring of tyrosine is susceptible to oxidation, which can lead to colored impurities.[5]
Q3: Why is the phenolic hydroxyl group a specific concern during formylation?
The phenolic hydroxyl group is nucleophilic and can compete with the primary amine in reacting with the electrophilic formylating agent. This side reaction leads to the formation of the O-formylated by-product, reducing the yield of the desired N-formyl product and complicating purification. The selectivity of N-formylation over O-formylation is highly dependent on the reaction conditions, particularly the choice of formylating agent and temperature.[6]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring.[5] By spotting the reaction mixture alongside standards of your starting material, you can visualize the consumption of L-tyrosine and the appearance of the N-formyl product and other by-products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues.
Problem: My reaction resulted in a low yield of this compound. What are the possible causes and solutions?
A low yield can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Cause 1: Inactive Formylating Agent. Acetic formic anhydride (AFA) is moisture-sensitive and has limited stability. It should always be freshly prepared in situ and used immediately.[2]
-
Solution: Prepare AFA by slowly adding acetic anhydride to cooled formic acid just before adding it to your L-tyrosine solution. Ensure all glassware is flame-dried and reagents are anhydrous.[1]
-
-
Cause 2: Suboptimal Reaction Temperature. Higher temperatures can promote by-product formation and potential degradation.
-
Solution: Maintain the reaction temperature at or below 0 °C, especially during the addition of the formylating agent.[2] This enhances the selectivity for N-formylation over O-formylation.
-
-
Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction closely using TLC. Continue the reaction until the L-tyrosine spot is no longer visible.
-
-
Cause 4: Improper Work-up. The product may be lost during extraction or purification steps. This compound has some solubility in water, which can lead to losses if not handled carefully.
-
Solution: When performing aqueous washes, ensure the pH is adjusted to be acidic (around pH 2-3) to suppress the solubility of the product before extraction with an organic solvent. If the product precipitates, ensure complete recovery by filtration.
-
Problem: I see multiple unexpected spots on my TLC plate. How can I identify them?
Multiple spots indicate the presence of starting material and by-products. Their relative positions on the TLC plate are determined by their polarity.
Data Presentation
| Compound | Expected Relative Rf Value | Polarity | Visualization Notes |
| L-Tyrosine | Lowest | Highest | Stains with ninhydrin (detects primary amines). |
| This compound (Product) | Intermediate | Medium | Does not stain with ninhydrin. UV active. |
| O-Formyl-L-tyrosine | Higher than Product | Lower | Does not stain with ninhydrin. UV active. |
| N,O-Di-formyl-L-tyrosine | Highest | Lowest | Does not stain with ninhydrin. UV active. |
Note: A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve spot shape.
Problem: My final product has a pink, brown, or black discoloration. What causes this and how can it be fixed?
Discoloration is typically due to the oxidation of the electron-rich phenol ring of tyrosine.[5]
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
-
Removal:
-
Activated Carbon: After the reaction is complete and before final product isolation, you can treat the solution with a small amount of activated carbon to adsorb colored impurities. Filter the carbon off before proceeding.[7]
-
Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for removing both colored impurities and other by-products.
-
Problem: My NMR or Mass Spectrometry data indicates the presence of a di-formylated product. How can I prevent this?
The formation of N,O-di-formyl-L-tyrosine occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Solution 1: Control Stoichiometry. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the formylating agent. A large excess will drive the reaction towards di-formylation.
-
Solution 2: Control Temperature. As mentioned previously, maintaining a low temperature (0 °C) is critical. The amino group is generally more nucleophilic than the phenolic hydroxyl group at lower temperatures, favoring selective N-formylation.
-
Solution 3: Slow Addition. Add the formylating agent to the L-tyrosine solution slowly and dropwise. This maintains a low instantaneous concentration of the reagent, further enhancing selectivity.
Mandatory Visualizations & Key Workflows
Visualizing the chemical processes and logical troubleshooting steps is crucial for success.
Experimental Protocols
Diagram 1: N-Formylation Reaction Mechanism
Caption: Mechanism of N-formylation of L-tyrosine with AFA.
Diagram 2: O-Formylation By-product Formation
Caption: Mechanism of O-formylation side reaction.
Diagram 3: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common issues.
Key Experimental Protocols
Protocol 1: In Situ Generation of Acetic Formic Anhydride (AFA)
Causality: This protocol generates the reactive formylating agent immediately before use, ensuring maximum potency and minimizing decomposition that occurs upon storage.[2] Cooling is critical as the reaction between formic acid and acetic anhydride is exothermic.
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add 99% formic acid (3.0 eq).
-
Cool the flask in an ice-salt bath to 0 °C.
-
While stirring vigorously, add acetic anhydride (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The resulting clear solution is your freshly prepared AFA, ready for immediate use.
Protocol 2: N-Formylation of L-Tyrosine using AFA
Causality: L-tyrosine is dissolved in formic acid, which acts as both a solvent and a reactant. The reaction is performed at low temperature to favor kinetic control, which enhances the selectivity for the more nucleophilic amino group over the phenolic hydroxyl group.
-
In a separate flame-dried flask, suspend L-tyrosine (1.0 eq) in 99% formic acid.
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere.
-
Slowly, add the freshly prepared AFA solution (from Protocol 1) to the L-tyrosine suspension dropwise over 30-45 minutes.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
After the reaction is complete (disappearance of L-tyrosine), remove the excess formic acid and acetic acid under reduced pressure (roto-evaporation). Co-evaporation with toluene can help remove the final traces of acid.
-
The resulting crude solid or oil can be taken to the purification step.
Protocol 3: Purification by Recrystallization
Causality: Recrystallization is an excellent method for purifying the final product. It leverages differences in solubility between the desired product and impurities at different temperatures.[7] The choice of solvent is critical for obtaining high purity and yield.
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of water and ethanol, or ethyl acetate).
-
If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration through celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Formyl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]
Technical Support Center: Method Development for Separating N-Formyl-L-tyrosine from L-tyrosine
Welcome to the technical support center for the separation of N-Formyl-L-tyrosine from L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of developing robust and reliable separation methods for these two closely related compounds. Here, you will find practical, field-tested advice, detailed troubleshooting protocols, and a foundational understanding of the principles governing your separation success.
Introduction: The Separation Challenge
L-tyrosine is a proteinogenic amino acid, serving as a crucial building block for proteins and a precursor to important neurotransmitters.[1][2] this compound is a derivative where a formyl group is attached to the amino group of L-tyrosine, altering its chemical properties.[3][4] This seemingly minor modification presents a significant analytical challenge: separating two molecules with very similar structures and polarities.
This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal separation technique, with supporting information on Solid-Phase Extraction (SPE) for sample clean-up and enrichment.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered during method development:
Q1: Why is separating this compound from L-tyrosine so difficult?
A1: The difficulty arises from their structural similarity. Both molecules share the same core tyrosine structure, including the polar phenolic hydroxyl group and the carboxylic acid group. The only difference is the formylation of the amino group in this compound.[3][4] This results in subtle differences in polarity and ionization behavior, which must be exploited for successful separation.
Q2: What is the best type of HPLC column to start with?
A2: For these polar compounds, a Reversed-Phase (RP) HPLC column is the most common starting point.[5] Specifically, a C18 column is a versatile choice. However, due to their high polarity, retention on a standard C18 column can be poor. Therefore, consider using an Aqueous C18 column designed for use with highly aqueous mobile phases, or explore Hydrophilic Interaction Liquid Chromatography (HILIC) if retention in reversed-phase is insufficient.[6][7]
Q3: Do I need to derivatize my samples for UV detection?
A3: Not necessarily. Both L-tyrosine and this compound possess a phenolic ring, which provides sufficient chromophore for UV detection, typically around 275-280 nm. Derivatization is often employed for amino acids that lack a strong chromophore, but it can be avoided here, simplifying the workflow.[8][9]
Q4: Can I use Solid-Phase Extraction (SPE) to simplify my sample before HPLC analysis?
A4: Yes, SPE can be a valuable tool for sample clean-up and concentration.[10][11] Depending on your sample matrix, you can use different SPE strategies. For instance, a reversed-phase SPE cartridge could be used to remove more non-polar interferences, while an ion-exchange SPE cartridge could fractionate the sample based on charge.[10][12]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Poor or No Retention of Analytes on a C18 Column
Symptoms:
-
Both L-tyrosine and this compound elute at or very near the void volume.
-
Inability to achieve separation regardless of mobile phase composition.
Root Cause Analysis: This is a classic issue when analyzing highly polar compounds on a traditional reversed-phase column. The analytes have a stronger affinity for the polar mobile phase than for the non-polar stationary phase.
Solutions:
-
Increase Mobile Phase Polarity:
-
Action: Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Start with a high aqueous composition (e.g., 95-98% aqueous).
-
Rationale: A more polar mobile phase will decrease the analytes' solubility in it, encouraging more interaction with the stationary phase and leading to increased retention.
-
-
Utilize an Aqueous C18 Column:
-
Action: Switch to a C18 column specifically designed for use in highly aqueous mobile phases.
-
Rationale: These columns have modified surface chemistry to prevent "phase collapse," a phenomenon where the C18 chains fold in on themselves in high water content, leading to a loss of retention.
-
-
Consider HILIC:
-
Action: If reversed-phase approaches fail, switch to a HILIC column.
-
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. In HILIC, a water-rich layer forms on the surface of the stationary phase, and analyte partitioning into this layer provides retention for polar compounds.[7]
-
Problem 2: Co-elution or Poor Resolution of the Two Peaks
Symptoms:
-
The peaks for L-tyrosine and this compound are not baseline-separated.
-
A single, broad peak is observed.
Root Cause Analysis: The subtle difference in polarity between the two compounds is not being effectively exploited by the current chromatographic conditions. The formyl group on this compound slightly increases its polarity compared to L-tyrosine.
Solutions:
-
Optimize Mobile Phase pH:
-
Action: Adjust the pH of the aqueous portion of your mobile phase. A good starting point is to work around the pKa values of the ionizable groups (carboxyl, amino, and phenolic hydroxyl).
-
Rationale: The ionization state of the analytes significantly impacts their polarity and interaction with the stationary phase. By controlling the pH, you can modulate the charge on each molecule. For example, at a pH below the pKa of the carboxylic acid group (~2.2), it will be protonated and less polar. Conversely, at a pH above the pKa of the amino group (~9.1 for L-tyrosine), it will be neutral. The formylation of the amino group in this compound eliminates its basicity, creating a significant difference in charge between the two molecules in the mid-pH range. Experimenting with pH can maximize the polarity difference and improve separation.
-
-
Employ a Shallow Gradient:
-
Action: Instead of an isocratic elution, use a shallow gradient of the organic solvent. For example, start with a low percentage of organic solvent and slowly increase it over the course of the run.
-
Rationale: A shallow gradient can help to better resolve closely eluting peaks by providing a more gradual change in the elution strength of the mobile phase.
-
-
Reduce Flow Rate:
-
Action: Decrease the flow rate of the mobile phase.
-
Rationale: A lower flow rate allows for more time for the analytes to interact with the stationary phase, which can lead to better separation efficiency and improved resolution.
-
Problem 3: Tailing or Asymmetric Peak Shapes
Symptoms:
-
Peaks are not symmetrical, with a "tail" extending from the back of the peak.
Root Cause Analysis: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system itself. For these analytes, interaction with residual silanol groups on the silica support of the stationary phase is a common culprit.
Solutions:
-
Use an End-Capped Column:
-
Action: Ensure you are using a high-quality, end-capped C18 column.
-
Rationale: End-capping is a process where the free silanol groups on the silica surface are chemically bonded with a small silane. This minimizes the potential for polar analytes to interact with these active sites, which can cause peak tailing.
-
-
Add a Mobile Phase Modifier:
-
Action: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%).
-
Rationale: TFA can act as an ion-pairing agent and can also protonate the residual silanol groups, effectively "masking" them from interacting with the analytes and improving peak shape.
-
-
Check for Column Overload:
-
Action: Dilute your sample and inject a smaller volume.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If peak shape improves upon dilution, column overload was the likely cause.
-
Experimental Protocols
Protocol 1: Starting Method for Reversed-Phase HPLC
This protocol provides a robust starting point for your method development.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
L-tyrosine and this compound standards
Procedure:
-
Prepare Mobile Phases: Prepare fresh mobile phases and degas them thoroughly.
-
Equilibrate the Column: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare Standards: Prepare individual and mixed standards of L-tyrosine and this compound in the initial mobile phase composition.
-
Injection: Inject 10 µL of your standard mixture.
-
Gradient Elution:
-
0-2 min: 2% B (isocratic)
-
2-15 min: Linear gradient from 2% to 30% B
-
15-17 min: Linear gradient from 30% to 95% B (column wash)
-
17-20 min: 95% B (hold)
-
20-21 min: Linear gradient from 95% to 2% B (return to initial conditions)
-
21-25 min: 2% B (re-equilibration)
-
-
Detection: Monitor the eluent at 275 nm.
Expected Outcome: This starting method should provide some initial retention and separation of the two compounds. From here, you can optimize the gradient slope, pH, and flow rate as described in the troubleshooting guide.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol outlines a general procedure for using a C18 SPE cartridge to remove non-polar interferences.
Materials:
-
C18 SPE Cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample dissolved in a highly aqueous solution
-
Elution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the C18 stationary phase.
-
Equilibration: Pass 1-2 cartridge volumes of water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge go dry.
-
Loading: Slowly load your sample onto the cartridge. The polar analytes (L-tyrosine and this compound) should pass through, while non-polar interferences will be retained.
-
Washing (Optional): Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any weakly retained interferences.
-
Elution: Elute your analytes of interest with a stronger solvent, such as a mixture of methanol and water. The exact composition will need to be optimized.
-
Analysis: The collected eluate can then be analyzed by HPLC.
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in method development and troubleshooting.
References
- 1. What is L-tyrosine? | Benefits | Life Extension Europe [lifeextensioneurope.nl]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. CAS 13200-86-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Solid-Phase Synthesis of N-Formylated Peptides
Welcome to the technical support center for the solid-phase synthesis of N-formylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during this specific type of peptide synthesis. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure scientific integrity and help you achieve successful synthetic outcomes.
N-formylated peptides are crucial in various biological studies, particularly in immunology, as they are potent chemoattractants for phagocytic leukocytes, mimicking those found in bacteria.[1][2][3] The synthesis of these peptides, while based on standard solid-phase peptide synthesis (SPPS), presents a unique set of challenges that require careful consideration of formylating agents, reaction conditions, and potential side reactions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-formylation of peptides on a solid support?
There are several effective methods for on-resin N-formylation of peptides. The choice of method often depends on the peptide sequence, the scale of the synthesis, and the available reagents. Here are three commonly used approaches:
-
Formic Acid Activation with Carbodiimides: This classic method involves the pre-activation of formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive formylating agent.[2][3] This method is cost-effective but requires careful handling to avoid side products like N-acylurea.
-
Active Esters of Formic Acid: Reagents like 4-nitrophenyl formate (p-NPF) are efficient formylating agents that offer a high degree of formylation.[4][5] This method is generally clean and straightforward to perform.
-
One-Pot Acetic Formic Anhydride Method: A rapid and high-yielding one-pot procedure utilizes a mixture of formic acid, acetic anhydride, and pyridine in DMF.[1][6][7] This method is versatile and has been shown to be effective for a wide range of peptide sequences and lengths.[1][6]
Q2: When should I perform the N-formylation step during solid-phase synthesis?
The N-formylation is typically performed as the final step on the fully assembled, side-chain protected peptide still attached to the resin. This "on-resin" approach simplifies purification, as excess reagents and byproducts can be easily washed away before the peptide is cleaved from the solid support.[3]
Q3: Can I selectively formylate the N-terminus without modifying lysine side chains?
Achieving selective N-terminal formylation in the presence of unprotected lysine residues is challenging. Most formylating reagents will react with any primary amine. Therefore, if your peptide contains lysine, its side chain amino group must be protected with a suitable protecting group (e.g., Boc or Fmoc) throughout the synthesis and formylation steps. The formylation is performed after the final N-terminal Fmoc group is removed, leaving the N-terminal alpha-amine as the primary site for formylation.
Q4: What are the key analytical techniques to confirm successful N-formylation?
Successful N-formylation can be confirmed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the formylated peptide compared to the non-formylated precursor is a strong indication of a successful reaction.
-
Mass Spectrometry (MS): This is the most definitive method. A mass increase of 28 Da (the mass of a formyl group, CHO) compared to the unformylated peptide confirms the addition of the formyl group.[8]
-
Kaiser Test: This qualitative test can be used to monitor the reaction progress on-resin. A negative Kaiser test (the beads remain colorless) indicates that the primary amine at the N-terminus has been successfully formylated.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of N-formylated peptides and provides actionable solutions.
Problem 1: Incomplete N-formylation
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the unformylated peptide, and mass spectrometry confirms the presence of both the desired formylated product and the starting material.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent Equivalents | The amount of formylating agent was not sufficient to drive the reaction to completion. | Increase the equivalents of the formylating agent (e.g., 10-20 equivalents) and the base (if applicable). |
| Short Reaction Time | The reaction was not allowed to proceed for a sufficient duration. | Increase the reaction time. Monitor the reaction progress using the Kaiser test until it is negative. Depending on the method, this can range from 30 minutes to several hours.[4] |
| Steric Hindrance | The N-terminus of the peptide is sterically hindered, making it less accessible to the formylating agent. This can be a problem with bulky N-terminal amino acids or in long or aggregated peptide sequences. | Consider using a more reactive formylating agent, such as the one-pot acetic formic anhydride method.[6][7] Performing the reaction at a slightly elevated temperature (e.g., 40°C) may also improve efficiency, but should be done with caution to avoid side reactions. |
| Poor Resin Swelling | The resin is not adequately swollen, limiting the accessibility of the peptide chains to the reagents. | Ensure the resin is properly swollen in a suitable solvent (e.g., DMF) before adding the formylation reagents. |
| Decomposition of Formylating Agent | Some formylating agents can be sensitive to moisture or temperature. | Use fresh, high-quality reagents. For methods involving pre-activation of formic acid, it is crucial to control the temperature (e.g., 0-4°C) to prevent decomposition.[3][9] |
Problem 2: Unwanted Side Reactions
Symptom: The crude product shows multiple unexpected peaks in the HPLC chromatogram, and mass spectrometry reveals masses that do not correspond to the desired product or the unformylated starting material.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Racemization | The chiral integrity of the N-terminal amino acid can be compromised during formylation, leading to the formation of diastereomeric impurities. | Perform the formylation reaction at a controlled, lower temperature (e.g., 4°C) to minimize racemization.[3] The choice of formylating agent can also influence the extent of racemization. |
| Side Chain Formylation | If side chain protecting groups are not fully stable or were prematurely removed, formylation of side chain functional groups (e.g., lysine, ornithine) can occur. | Ensure the use of appropriate and stable side-chain protecting groups throughout the synthesis. Verify the integrity of the protecting groups before the final formylation step. |
| Modification of Sensitive Residues | Amino acids like Tryptophan (Trp) can be susceptible to modification under certain formylation or cleavage conditions. | If your peptide contains Trp, consider using a formyl protecting group on the indole side chain (Trp(For)) during synthesis, which is then removed during cleavage.[10] Alternatively, use scavengers in the cleavage cocktail to protect sensitive residues. |
| Formation of N-acylurea | When using DCC for formic acid activation, the formation of an N-acylurea byproduct can occur, which can be difficult to remove. | Filter the activated formylating solution before adding it to the resin to remove the precipitated dicyclohexylurea (DCU).[3] |
Problem 3: Low Yield of the Final Product
Symptom: After cleavage and purification, the final yield of the N-formylated peptide is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Premature Cleavage | The acidic conditions of some formylation methods (e.g., using neat formic acid) can cause premature cleavage of the peptide from acid-labile resins. | Use a milder, non-acidic formylation method, such as those employing active esters or the one-pot acetic formic anhydride method.[6][7] |
| Incomplete Cleavage from the Resin | The presence of the N-terminal formyl group can sometimes hinder the efficiency of the cleavage reaction. | Extend the cleavage time or use a stronger cleavage cocktail. Ensure that the appropriate scavengers are included to protect the peptide.[11] |
| Aggregation During Cleavage/Purification | Hydrophobic N-formylated peptides can be prone to aggregation, leading to losses during cleavage, work-up, and purification. | Optimize the cleavage and purification conditions. For example, using a less volatile solvent for precipitation or adjusting the pH and solvent composition during HPLC purification can help to minimize aggregation. |
| Adsorption to Labware | Peptides, especially hydrophobic ones, can adsorb to glass and plastic surfaces, leading to yield loss. | Use low-retention labware and minimize the number of transfer steps. |
Experimental Protocols
Protocol 1: On-Resin N-Formylation using Acetic Formic Anhydride [1][6][7]
This protocol is known for its speed and high efficiency.
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: In a separate vial, prepare the formylation mixture by adding pyridine (10 equivalents) and formic acid (10 equivalents) to DMF.
-
Reaction: Add the formylation mixture to the swollen resin and mix gently.
-
Activation: Slowly add acetic anhydride (5 equivalents) to the reaction mixture while stirring.
-
Incubation: Continue to stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress with the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry it under vacuum.
Protocol 2: Cleavage and Deprotection [11]
The composition of the cleavage cocktail will depend on the specific amino acids in your peptide. A common cocktail for peptides without particularly sensitive residues is Reagent K.
-
Preparation: Prepare Reagent K: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage: Add the cleavage cocktail to the dry, formylated peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizing the Workflow
On-Resin N-Formylation Workflow
Caption: General workflow for on-resin N-formylation of peptides.
Troubleshooting Logic for Incomplete Formylation
Caption: Troubleshooting logic for incomplete N-formylation.
References
- 1. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized aminolysis conditions for cleavage of N‐protected hydrophobic peptides from solid‐phase resins [ouci.dntb.gov.ua]
- 6. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. polarispeptides.com [polarispeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Enzymatic Assays Involving N-Formyl-L-tyrosine
Welcome to the technical support center for optimizing enzymatic assays involving N-Formyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are robust and reproducible.
Introduction to this compound in Enzymatic Assays
This compound is a derivative of the amino acid L-tyrosine, characterized by a formyl group on the amino nitrogen[1][2]. This modification is significant as N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) originating from bacteria and mitochondria, respectively. These molecules are key ligands for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) involved in chemotaxis and inflammation[3].
Consequently, enzymatic assays involving this compound and related N-formyl peptides primarily fall into three categories:
-
Formyl Peptide Receptor (FPR) Activation Assays: Studying the interaction of N-formyl peptides with their receptors to modulate immune responses.
-
Peptide Deformylase (PDF) Assays: Investigating the enzymes that remove the formyl group from N-formyl peptides, a crucial step in bacterial protein maturation.
-
Protease Assays (e.g., Chymotrypsin, Carboxypeptidase): Using this compound or peptides containing this residue as substrates to study protease activity and inhibition, where the formyl group can influence substrate recognition and cleavage kinetics.
This guide will provide detailed troubleshooting and FAQs for each of these assay types.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and use of this compound in your experiments.
Q1: How should I prepare and store a stock solution of this compound?
A1: The solubility of this compound, similar to L-tyrosine, is limited in neutral aqueous solutions. To prepare a stock solution, consider the following:
-
For aqueous buffers: Dissolve this compound in a slightly alkaline (pH > 9) or acidic (pH < 2) buffer and then neutralize to your desired working pH. However, be mindful of potential pH-induced degradation.
-
Using organic solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions[4]. Dissolve the compound in 100% DMSO and then dilute it into your aqueous assay buffer. Always ensure the final DMSO concentration in your assay is low (typically <1%) to avoid impacting enzyme activity[5][6].
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation[7].
Q2: What is the stability of this compound in solution?
A2: this compound is relatively stable. However, like other peptides, it can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures. The formyl group can be labile, especially under acidic conditions. It is recommended to prepare fresh working solutions from frozen stock for each experiment to ensure consistency.
Q3: Can the N-formyl group on L-tyrosine affect the outcome of my protease assay?
A3: Yes. The N-terminal formyl group blocks the free amine, which can significantly alter the substrate's interaction with the active site of a protease. For exopeptidases that require a free N-terminus, N-formylation will likely inhibit cleavage. For endopeptidases like chymotrypsin, which cleaves at the C-terminal side of aromatic residues, the N-formyl group may still influence the overall binding affinity and kinetics[8]. It is crucial to validate this compound or peptides containing it as a suitable substrate for your specific protease.
Part 2: Troubleshooting Guide for Formyl Peptide Receptor (FPR) Activation Assays
FPR activation is commonly measured using calcium mobilization assays, where ligand binding to the Gq-coupled receptor triggers a transient increase in intracellular calcium, detected by a fluorescent indicator dye[9].
Common Problem 1: Low or No Signal in Calcium Mobilization Assay
Caption: Troubleshooting workflow for low signal in FPR assays.
| Potential Cause | Explanation | Recommended Solution |
| Poor Cell Health or Low Receptor Expression | Cells that are unhealthy, overgrown, or have been passaged too many times may not express sufficient levels of the receptor or be able to mount a robust calcium response. | Ensure cells are in a logarithmic growth phase and have high viability. Use cells within a validated passage number range. Confirm receptor expression via methods like flow cytometry or western blot. |
| Agonist Degradation or Incorrect Concentration | This compound may have degraded, or there could be errors in stock concentration or dilutions. | Always prepare fresh dilutions from a validated stock solution for each experiment. It is good practice to periodically confirm the concentration of your stock. |
| Suboptimal Dye Loading | Incomplete hydrolysis of the dye's AM ester, dye leakage from the cells, or an inappropriate dye concentration can lead to a poor signal-to-noise ratio[10]. | Optimize the dye concentration and incubation time for your specific cell line. Use an anion transport inhibitor like probenecid to prevent dye leakage[11]. |
| Inadequate Instrument Settings | Incorrect excitation/emission wavelengths, a slow read speed, or suboptimal gain settings can result in missing the transient calcium peak[12]. | Use the fastest kinetic read setting available on your instrument. Ensure the measurement begins immediately upon compound addition. Optimize the gain to achieve a stable baseline without saturation. |
| Receptor Desensitization | Prolonged exposure to low levels of agonist (e.g., from previous experiments or contamination) can cause receptor desensitization, rendering them unresponsive. | Ensure thorough washing of labware and instrument fluidics. Be cautious of cross-contamination in multi-well plates. |
Part 3: Troubleshooting Guide for Peptide Deformylase (PDF) Assays
PDF activity is often measured using a coupled enzyme assay where the deformylated peptide product is a substrate for a second enzyme that generates a detectable signal[13]. Alternatively, HPLC-based methods can directly measure substrate consumption and product formation[14].
Common Problem 2: High Background or Low Signal in Coupled PDF Assay
Caption: Troubleshooting workflow for coupled PDF assays.
| Potential Cause | Explanation | Recommended Solution |
| Inactive or Inhibited Coupling Enzyme | The assay's signal depends on the activity of the second (coupling) enzyme. If this enzyme is inactive or inhibited, no signal will be generated even if the PDF is active. | Validate the activity of the coupling enzyme separately using its direct substrate. Ensure that your test compounds do not inhibit the coupling enzyme. |
| Substrate Precipitation | N-formyl peptides can have limited solubility, and precipitation will lead to an underestimation of the true substrate concentration and reaction rate[14]. | Visually inspect the assay wells for precipitation. If necessary, adjust the buffer composition or add a small amount of a compatible co-solvent. Always ensure the substrate is fully dissolved before starting the reaction. |
| Metal Ion Chelation | PDF is a metalloenzyme, often containing Fe2+ or Zn2+[15][16]. Components in your buffer (e.g., EDTA) or your test compounds may chelate these essential metal ions, leading to enzyme inactivation. | Avoid using buffers with strong metal-chelating properties. If chelation by a test compound is suspected, it can sometimes be confirmed by adding a slight excess of the required metal ion to see if activity is restored. |
| Incorrect Assay Conditions | The pH and buffer composition must be optimal for both the PDF and the coupling enzyme. | Determine the optimal pH for both enzymes. If their optima differ significantly, a compromise pH may be necessary, or a discontinuous assay format might be more appropriate. |
Part 4: Troubleshooting Guide for Protease Assays
Proteases like chymotrypsin and carboxypeptidase A can be assayed using this compound or related substrates. Chymotrypsin cleaves at the C-terminus of aromatic residues, and its activity can be monitored using substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE)[17]. Carboxypeptidase A is an exopeptidase that cleaves the C-terminal amino acid, with a preference for aromatic or branched aliphatic residues[5].
Common Problem 3: Inconsistent or Non-linear Kinetics
Caption: Troubleshooting workflow for protease kinetics.
| Potential Cause | Explanation | Recommended Solution |
| Substrate Inhibition | At very high concentrations, the substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. | Perform the assay over a wide range of substrate concentrations to determine if substrate inhibition is occurring. If so, use lower substrate concentrations for kinetic analysis. |
| Product Precipitation | The product of the enzymatic reaction (e.g., this compound) may have lower solubility than the substrate, leading to precipitation and interference with optical measurements. | Monitor the reaction for any signs of turbidity. If product precipitation is an issue, it may be necessary to use a lower substrate concentration or a different detection method. |
| Enzyme Autolysis | Many proteases can digest themselves, leading to a loss of activity over time. This is particularly problematic in long-running assays. | Use initial rate kinetics to minimize the impact of autolysis. Include stabilizing agents in the buffer, such as calcium chloride for chymotrypsin, which is known to reduce autolysis[18]. |
| Solvent Effects | If using DMSO to dissolve substrates or inhibitors, high concentrations can perturb the enzyme's structure and affect its activity[9][19]. | Keep the final DMSO concentration in the assay as low as possible (ideally <1%). Always include a solvent control to account for any effects of the solvent on enzyme activity. |
Part 5: Protocols and Data Tables
Protocol 1: General Calcium Mobilization Assay for FPR Activation
-
Cell Preparation: Seed cells expressing the formyl peptide receptor into a 96-well or 384-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid). Remove the culture medium and add the dye loading solution to the cells. Incubate at 37°C for 45-60 minutes in the dark[9].
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence microplate reader equipped with an automated injection system. Set the instrument to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4)[9].
-
Assay Execution: Establish a stable baseline fluorescence reading for 10-20 seconds. Inject the compound dilutions and continue recording the fluorescence signal for 60-120 seconds to capture the calcium response.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the ligand concentration to generate a dose-response curve.
Protocol 2: General Coupled Assay for Peptide Deformylase
This protocol is based on a continuous spectrophotometric assay[13].
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl.
-
Substrate: A formylated peptide that, upon deformylation, becomes a substrate for a coupling enzyme (e.g., formyl-Met-Leu-p-nitroanilide).
-
Coupling Enzyme: An aminopeptidase that cleaves the deformylated substrate to release a chromophore (e.g., p-nitroaniline).
-
PDF Enzyme: A purified preparation of peptide deformylase.
-
-
Assay Setup: In a 96-well plate, add the assay buffer, the coupling enzyme, and the test compound (inhibitor).
-
Reaction Initiation: Add the PDF enzyme and pre-incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Measurement: Initiate the reaction by adding the substrate. Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) in a kinetic mode.
-
Data Analysis: The rate of absorbance change is proportional to the PDF activity. Calculate the percent inhibition for test compounds relative to a no-inhibitor control.
Data Tables
Table 1: Common Assay Parameters for Chymotrypsin and Carboxypeptidase A
| Parameter | α-Chymotrypsin | Carboxypeptidase A |
| Typical Substrate | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Hippuryl-L-phenylalanine |
| Detection Wavelength | 256 nm (for BTEE hydrolysis)[17] | 254 nm (for hippuryl-L-phenylalanine hydrolysis) |
| Optimal pH | 7.8 - 8.0[18] | 7.5[20] |
| Common Buffer | Tris-HCl | Tris-HCl with NaCl |
| Stabilizing Agent | CaCl₂ | - |
| Common Inhibitors | Serine protease inhibitors (e.g., PMSF, aprotinin) | Metal chelators (e.g., EDTA), β-phenylpropionate |
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Continuous spectrophotometric assay of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology | MDPI [mdpi.com]
- 19. homework.study.com [homework.study.com]
- 20. 羧肽酶A酶活检测 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of N-Formyl-L-tyrosine and L-tyrosine
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle molecular modifications can dramatically alter biological activity is paramount. This guide provides an in-depth, objective comparison of N-Formyl-L-tyrosine and its parent amino acid, L-tyrosine. We will explore their distinct roles in cellular signaling, supported by experimental data and detailed protocols to empower your own investigations.
Introduction: A Tale of Two Molecules
L-tyrosine is a non-essential amino acid fundamental to life, serving as a crucial building block for protein synthesis and a precursor to vital catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[1][2][3] Its biological significance is largely indirect, mediated through the downstream products of its metabolic pathways and its role in protein phosphorylation cascades.[2][4]
In stark contrast, the addition of a simple formyl group to the N-terminus of L-tyrosine is hypothesized to transform it into a potent signaling molecule, akin to other N-formylated peptides. These molecules are recognized by the innate immune system as danger signals, primarily through a family of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs).[5][6][7] This guide will dissect these fundamental differences, providing a framework for their experimental comparison.
The Central Hypothesis: Distinct Biological Fates
Our central hypothesis is that this compound and L-tyrosine possess fundamentally different biological activities. We propose that:
-
This compound acts as a chemoattractant and activator of immune cells by directly engaging Formyl Peptide Receptors (FPRs).
-
L-tyrosine , in its unmodified form, does not interact with FPRs and its primary biological effects are mediated through its incorporation into proteins and its conversion to other bioactive molecules.
The following sections will detail the experimental approaches required to test this hypothesis.
Comparative Analysis of Biological Activities
To rigorously compare this compound and L-tyrosine, a series of in vitro assays are recommended. These assays will probe their effects on key cellular responses, from cytotoxicity to specific signaling pathway activation.
Cytotoxicity Assessment
Prior to assessing specific biological activities, it is crucial to determine the cytotoxic profile of both compounds. This ensures that any observed effects are not simply a result of cell death.
Table 1: Summary of Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint |
| MTT Assay | Conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.[8] | Colorimetric measurement of formazan concentration.[8] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells.[9][10] | Colorimetric measurement of LDH activity in the cell culture supernatant.[9][10] |
Chemoattractant Properties
A key predicted function of this compound is its ability to act as a chemoattractant for immune cells.
Table 2: Chemotaxis Assay
| Assay | Principle | Cell Type | Expected Outcome for this compound | Expected Outcome for L-tyrosine |
| Boyden Chamber Assay | Quantifies the migration of cells through a porous membrane towards a chemoattractant.[1][5] | Neutrophils, Monocytes | Dose-dependent increase in cell migration. | No significant effect on cell migration. |
Receptor Activation and Downstream Signaling
The activation of FPRs by this compound should trigger a cascade of intracellular signaling events.
Table 3: Receptor Activation and Signaling Assays
| Assay | Principle | Cell Type | Expected Outcome for this compound | Expected Outcome for L-tyrosine |
| Calcium Mobilization Assay | Measurement of intracellular calcium release following GPCR activation.[7] | FPR-expressing cells | Rapid, transient increase in intracellular calcium. | No significant change in intracellular calcium. |
| MAPK Pathway Activation (Western Blot) | Detection of phosphorylated (activated) forms of ERK and p38 MAP kinases.[11][12] | FPR-expressing cells | Increased phosphorylation of ERK and p38. | No significant change in ERK and p38 phosphorylation. |
| Cytokine Production (ELISA) | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by activated immune cells.[13][14] | Monocytes, Macrophages | Increased secretion of TNF-α and IL-6. | Minimal to no effect on cytokine secretion. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined above.
General Cell Culture and Reagent Preparation
-
Cell Lines: Human neutrophil-like cells (e.g., HL-60 differentiated with DMSO) or monocytic cell lines (e.g., U937) are suitable for these assays as they endogenously express FPRs.
-
Reagent Preparation:
-
L-tyrosine: Due to its low solubility in neutral pH, prepare a stock solution by dissolving in a minimal amount of 1N HCl and then diluting with cell culture medium to the desired concentration, adjusting the final pH to 7.4.[4][6] Alternatively, commercially available soluble forms of L-tyrosine can be used.[4][15]
-
This compound: Dissolve in sterile, endotoxin-free water or PBS to create a stock solution. Further dilutions should be made in the appropriate assay buffer.
-
Stability: Both compounds are generally stable in cell culture media for the duration of these experiments.[6]
-
Cytotoxicity Assays
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and L-tyrosine for 24-48 hours. Include a vehicle control.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.[8]
-
Incubate for 15 minutes to 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of stop solution.[16]
-
Measure the absorbance at 490 nm.[16]
Chemotaxis Assay (Boyden Chamber)
Caption: Workflow for the Boyden chamber chemotaxis assay.
-
Prepare a cell suspension of neutrophils or monocytes in serum-free medium.
-
Add the test compounds (this compound or L-tyrosine at various concentrations) to the lower wells of the Boyden chamber.[5]
-
Place a porous polycarbonate membrane (typically 3-8 µm pore size, depending on the cell type) over the lower wells.[5]
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator.
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
-
Seed FPR-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[3][7]
-
Wash the cells to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period.
-
Inject the test compounds (this compound or L-tyrosine) and immediately begin kinetic reading of fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Western Blot for MAPK Activation
-
Seed cells and starve them of serum for several hours before stimulation.
-
Treat cells with this compound or L-tyrosine for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK and p38 MAPK.[11][17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for Cytokine Production
-
Seed monocytes or macrophages in a 24-well plate.
-
Stimulate the cells with this compound or L-tyrosine for 6-24 hours.
-
Collect the cell culture supernatants.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.[13][14][18]
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Expected Outcomes and Interpretation
Based on the established roles of related molecules, we anticipate the following outcomes:
-
This compound will demonstrate low to no cytotoxicity at concentrations that induce chemotaxis, calcium mobilization, MAPK activation, and cytokine production. These effects will be dose-dependent and indicative of FPR activation.
-
L-tyrosine will not exhibit significant activity in the chemotaxis, calcium mobilization, or MAPK activation assays. It is not expected to induce a potent pro-inflammatory cytokine response. Any observed cytotoxicity is likely to occur at much higher concentrations than those at which this compound is active.
Signaling Pathways
The divergent biological activities of this compound and L-tyrosine can be attributed to their interaction with distinct signaling pathways.
Caption: Distinct signaling pathways of this compound and L-tyrosine.
Conclusion
The formylation of L-tyrosine is predicted to fundamentally alter its biological activity, transforming it from a metabolic precursor into a potent signaling molecule for the innate immune system. The experimental framework provided in this guide offers a comprehensive approach to validating this hypothesis. By systematically comparing their effects on cytotoxicity, chemotaxis, and key signaling pathways, researchers can gain a clear understanding of the distinct roles these two molecules play in cellular processes. This knowledge is critical for the development of novel therapeutics that target inflammatory and immune responses.
References
- 1. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 7. hellobio.com [hellobio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Investigation of the Correlation Between Selected miRNAs, Proinflammatory Cytokines, and Serum Trace Elements in Bladder Cancer Development and Progression [mdpi.com]
- 15. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.stemcell.com [cdn.stemcell.com]
A Senior Application Scientist's Guide: N-Formyl-L-tyrosine vs. N-Acetyl-L-tyrosine in Cell-Based Assays
For researchers in cell biology and drug development, the choice of reagents is paramount to the integrity and reproducibility of experimental outcomes. L-tyrosine, a proteinogenic amino acid, is a cornerstone of cell culture, serving as a precursor for protein synthesis and the production of critical catecholamines like dopamine and norepinephrine.[1][2] However, its utility is hampered by notoriously low solubility in aqueous solutions at neutral pH, a significant bottleneck in the formulation of concentrated, pH-neutral nutrient feeds for high-density cell cultures.[3][4]
To circumvent this limitation, chemically modified prodrugs—N-Formyl-L-tyrosine (NFLT) and N-Acetyl-L-tyrosine (NALT)—have been developed. These derivatives offer enhanced solubility, but their application is not a simple "plug-and-play" substitution.[5][6] As this guide will demonstrate, the choice between them involves a nuanced understanding of their distinct metabolic fates and potential for off-target biological activities that can profoundly influence experimental results. This document provides a comprehensive comparison, supported by experimental frameworks, to empower researchers to make an informed decision tailored to their specific assay systems.
Part 1: Physicochemical Properties - The Foundation of Usability
The primary motivation for using NFLT or NALT is to overcome the solubility issues of L-tyrosine. A comparison of their fundamental chemical properties reveals the basis for their utility in preparing concentrated stock solutions for cell culture media.
| Property | L-Tyrosine | N-Acetyl-L-tyrosine (NALT) | This compound (NFLT) |
| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₃NO₄[7] | C₁₀H₁₁NO₄[5] |
| Molecular Weight | 181.19 g/mol [2] | 223.22 g/mol [8] | 209.20 g/mol [9] |
| Water Solubility | ~0.45 g/L (at 25°C)[10] | ~25 g/L (freely soluble)[7][11] | Soluble in polar solvents[5] |
| LogP | -2.26[10] | -0.2 to 1.32[8][12] | 0.8[9] |
Expert Insight: The addition of the acetyl group makes NALT significantly more water-soluble than L-tyrosine, which is why it is widely adopted for formulating concentrated, pH-neutral feeds in fed-batch and perfusion cultures, particularly in biopharmaceutical production.[3][6] While quantitative solubility data for NFLT is less common, its polar formyl group likewise enhances solubility compared to the parent amino acid.[5] This shared characteristic allows for the preparation of highly concentrated stock solutions, simplifying media management and avoiding the pH spikes associated with alkaline feeds used to dissolve L-tyrosine.[4]
Part 2: Cellular Uptake and Metabolic Fate - The Prodrug Conversion
For either NFLT or NALT to be useful as a tyrosine source, the cell must first internalize the molecule and then enzymatically cleave the N-terminal protecting group to release free, usable L-tyrosine. The efficiency of this two-step process is a critical determinant of their efficacy.
N-Acetyl-L-tyrosine is internalized and its acetyl group is removed by intracellular enzymes to yield L-tyrosine.[6] However, this deacetylation process can be inefficient and cell-line dependent.[6] Studies in parenteral nutrition have shown that a significant fraction of administered NALT may be excreted from the body unchanged, indicating incomplete utilization.[6][8] This suggests that researchers cannot assume a 1:1 molar conversion to L-tyrosine and that bioavailability may be lower than anticipated based on concentration alone.[13][14][15]
Similarly, the utility of this compound hinges on the cell's ability to deformylate it. The cellular machinery for this exists; in bacteria and mitochondria, protein synthesis is initiated with N-formylmethionine, and the formyl group is rapidly removed by peptide deformylases.[16][17] It is plausible that these or other hydrolases, such as acylases, can act on NFLT.[18] However, the specificity and efficiency of these enzymes for free NFLT in the cytoplasm of mammalian cells are not as well-characterized as the pathways for NALT.
Caption: Metabolic conversion of NALT and NFLT to L-tyrosine.
Part 3: Functional Consequences - Beyond a Simple Tyrosine Source
While the primary goal is to supply L-tyrosine, neither NALT nor NFLT can be considered biologically inert. Their chemical structures confer the potential for secondary, "off-target" effects that could act as confounding variables in sensitive assays.
N-Acetyl-L-tyrosine: A Trigger for Mitohormesis Recent research has revealed that NALT is more than just a prodrug. It can function as an endogenous regulator of the mitochondrial stress response.[19] NALT has been shown to cause a transient perturbation of the mitochondrial membrane potential, leading to a low-level increase in reactive oxygen species (ROS).[19][20] This mild oxidative signal activates the FoxO and Keap1/Nrf2 antioxidant pathways, a process known as mitohormesis, which can enhance stress resistance and cell survival.[19][21]
This compound: A Potential Immune Modulator The formyl group has a unique and potent role in immunology. N-formylated peptides, which are released by bacteria and damaged mitochondria, are powerful chemoattractants for immune cells like neutrophils and macrophages.[17][22] These peptides are recognized by a specific class of cell surface receptors called Formyl Peptide Receptors (FPRs), which trigger intracellular signaling cascades leading to chemotaxis, calcium mobilization, and inflammatory responses.[17]
Expert Insight: While free this compound is not a peptide, its N-formyl moiety raises a significant red flag for any work involving immune cells or cell types known to express FPRs. The use of NFLT in these systems could inadvertently activate inflammatory signaling pathways, representing a major experimental confounder. Its use should be strictly avoided in immunology studies unless this interaction is the subject of investigation.
Caption: Potential secondary biological activities of NALT and NFLT.
Part 4: Experimental Design & Protocols - A Practical Validation Framework
To select the appropriate tyrosine source and validate its performance in a specific cell system, a systematic, multi-step approach is required. The following protocols are designed to be self-validating, providing a clear empirical basis for your decision.
Caption: Experimental workflow for selecting a tyrosine source.
Experiment 1: Comparative Cell Growth and Viability Assay
Causality: This experiment directly assesses the primary function of each compound: to serve as a bioavailable source of tyrosine that supports cellular proliferation. By comparing dose-response curves to a standard L-tyrosine control, you can determine the relative efficacy and optimal working concentration for your specific cell line.
Methodology:
-
Preparation:
-
Prepare a custom basal medium completely lacking L-tyrosine.
-
Prepare sterile, concentrated stock solutions (e.g., 100 mM) of L-Tyrosine (dissolved in 1M HCl, then neutralized), NALT (in water), and NFLT (in water).
-
-
Cell Seeding: Seed your cells of interest (e.g., HEK293, HeLa, or CHO-K1) in 96-well plates at a predetermined optimal density in the tyrosine-free basal medium supplemented with 10% dialyzed fetal bovine serum (to minimize exogenous amino acids).
-
Treatment: Add the stock solutions to the wells to achieve a range of final concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 mM) for each compound. Include a "no tyrosine" control.
-
Incubation: Culture the cells for a period equivalent to 2-3 population doublings (e.g., 48-72 hours).
-
Analysis: Assess cell viability and proliferation using a standard method such as the MTT assay, resazurin (alamarBlue) reduction, or a luciferase-based ATP assay (e.g., CellTiter-Glo®).
-
Interpretation: Plot the viability signal against concentration for each compound. An effective source will show a clear dose-dependent increase in viability that plateaus at a level comparable to the L-tyrosine control.
Experiment 2: Assessing Bioavailability via LC-MS/MS
Causality: This protocol provides a definitive, quantitative measure of metabolic conversion. It directly answers the question: "How much of the administered prodrug is actually converted into the desired product, L-tyrosine, inside the cell?" This is the ultimate validation of bioavailability.
Methodology:
-
Cell Culture: Culture cells in 6-well plates to ~80% confluency in tyrosine-free medium supplemented with an effective concentration (determined in Experiment 1) of either NALT, NFLT, or L-tyrosine for a defined period (e.g., 24 hours).
-
Metabolite Extraction:
-
Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells, transfer the lysate to a microfuge tube, and vortex vigorously.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and dry it completely using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolites in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. Use an established LC-MS/MS method with stable isotope-labeled internal standards to accurately quantify the absolute intracellular concentrations of L-tyrosine, NALT, and NFLT.
-
Interpretation: Compare the intracellular L-tyrosine levels across the different treatment groups. A highly efficient prodrug will result in intracellular L-tyrosine concentrations approaching those of the L-tyrosine-fed control.
Experiment 3: Screening for Off-Target Effects
Causality: This experiment directly tests for the predicted secondary biological activities of each compound, ensuring that any observed effects in your primary assay are not due to unintended pathway activation.
Methodology (A) - NALT and Mitohormesis:
-
Assay: Measurement of mitochondrial ROS.
-
Protocol:
-
Culture cells (e.g., HeLa) on glass-bottom dishes and treat with NALT (at the working concentration) for a short duration (e.g., 1-4 hours).
-
Load the cells with MitoSOX™ Red, a fluorescent probe that specifically detects mitochondrial superoxide.
-
Analyze the fluorescence intensity using a fluorescence microscope or plate reader.
-
Include a positive control (e.g., Antimycin A) and a negative control (untreated). An increase in fluorescence in NALT-treated cells indicates ROS production.
-
Methodology (B) - NFLT and FPR Activation:
-
Assay: Calcium mobilization assay in an FPR-expressing cell line (e.g., human HL-60 cells differentiated into a neutrophil-like phenotype).
-
Protocol:
-
Load differentiated HL-60 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Add NFLT and measure the change in fluorescence over time.
-
Use a known FPR agonist (e.g., the N-formylated peptide fMLP) as a positive control. A rapid increase in intracellular calcium following NFLT addition indicates FPR activation.
-
Summary and Recommendations
The choice between this compound and N-Acetyl-L-tyrosine is not merely a matter of solubility but a critical experimental decision with significant consequences.
| Feature | N-Acetyl-L-tyrosine (NALT) | This compound (NFLT) |
| Primary Advantage | High water solubility; established use in bioproduction.[6] | High water solubility.[5] |
| Metabolic Conversion | Deacetylation; can be inefficient and cell-line dependent.[6][13] | Deformylation; efficiency in mammalian cytoplasm is not well-characterized. |
| Primary Use Case | Soluble tyrosine source for high-density cell culture and bioproduction.[6] | Potential soluble tyrosine source (requires validation). |
| Potential Confounding Effect | Induces mitohormesis via low-level ROS production and Nrf2/FoxO activation.[19][21] | Potential activation of Formyl Peptide Receptors (FPRs) on immune cells.[17] |
| Recommended For | General cell culture, bioproduction. Use with caution in assays of oxidative stress or mitochondrial function. | Assays in non-immune cells after empirical validation of conversion and lack of off-target effects. |
| Avoid In | Sensitive assays of redox signaling, mitochondrial biology, or metabolism without careful controls. | Any assays involving immune cells or FPR-expressing cells. |
Final Recommendation:
-
N-Acetyl-L-tyrosine (NALT) is the more established and characterized option for overcoming tyrosine solubility issues. It is a reliable choice for general cell culture and large-scale bioproduction, provided the researcher is aware of its potentially inefficient conversion and its capacity to induce a mitohormetic stress response.
-
This compound (NFLT) should be considered a higher-risk, experimental alternative. Its use is strongly discouraged in any immunological context. For other cell-based assays, it is imperative that researchers first perform the validation experiments outlined in this guide to confirm its metabolic conversion and rule out confounding off-target effects in their specific model system.
Ultimately, the burden of validation lies with the researcher. By understanding the distinct biochemical properties and potential bioactivities of these compounds, you can design more robust experiments and generate data with higher confidence and integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. Tyrosine - Wikipedia [en.wikipedia.org]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. CAS 13200-86-7: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]
- 8. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 12. slate.greyb.com [slate.greyb.com]
- 13. benchchem.com [benchchem.com]
- 14. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. focuspouches.com [focuspouches.com]
- 16. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling in Quantitative Proteomics: Established Methods vs. a Prospective N-Formyl-L-tyrosine Approach
For researchers, scientists, and drug development professionals, the precise quantification of protein abundance is paramount to unraveling complex biological processes, identifying disease biomarkers, and understanding drug mechanisms of action. Mass spectrometry-based quantitative proteomics has become an indispensable tool in this endeavor, with isotopic labeling standing out as a robust and accurate approach.
This guide provides an in-depth comparison of the most widely adopted isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Furthermore, we will explore the theoretical potential of a novel, prospective method utilizing isotopically labeled N-Formyl-L-tyrosine , offering a forward-looking perspective on the evolution of quantitative proteomics.
The Central Role of Isotopic Labeling in Quantitative Proteomics
The core principle of isotopic labeling in proteomics is to introduce a stable, non-radioactive heavy isotope into proteins or peptides, creating a mass-differentiated counterpart to the naturally abundant "light" version.[1] When samples from different experimental conditions (e.g., treated vs. untreated) are labeled with distinct isotopic tags, they can be combined and analyzed in a single mass spectrometry run. The relative signal intensities of the light and heavy peptide pairs in the mass spectrometer directly correspond to the relative abundance of the protein in the original samples. This co-analysis minimizes experimental variability and enhances quantitative accuracy.[2]
Established Methods: A Comparative Analysis
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids, typically arginine and lysine.[3][4] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[4]
By providing specific isotopically labeled amino acids, the entire proteome of one cell population becomes heavier than a control population grown in normal "light" media.[3] This in vivo labeling approach is considered the gold standard for quantitative accuracy as it allows for the combination of samples at the earliest possible stage (the cell lysate), minimizing downstream sample handling errors.[5][6]
The SILAC workflow is conceptually straightforward, involving the metabolic incorporation of labeled amino acids, followed by standard proteomic sample preparation.
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media. The "light" medium contains normal L-Arginine and L-Lysine, while the "heavy" medium contains stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Culture two separate populations of the desired cell line, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[4]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations (typically the "heavy" labeled cells), while the other serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture, typically with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using database search algorithms.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs at the MS1 level.
-
Isobaric Labeling: TMT and iTRAQ
TMT and iTRAQ are chemical labeling techniques that utilize isobaric tags. These tags have the same total mass but are composed of different isotopes in their reporter and balancer regions.[7][8][9] They react with the primary amines of peptides (N-terminus and lysine side chains) in vitro.[7][10]
Because the tags are isobaric, peptides labeled with different tags from different samples are indistinguishable in the initial MS1 scan.[11] This reduces the complexity of the MS1 spectrum. Upon fragmentation in the MS/MS scan, the reporter ions are cleaved, and their distinct masses allow for the relative quantification of the peptide, and by extension the protein, from which they originated.[7][11]
The workflows for TMT and iTRAQ are very similar, involving protein extraction, digestion, chemical labeling, and subsequent analysis.
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (cells, tissues, or biofluids) using an appropriate lysis buffer.
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling:
-
Resuspend each peptide digest in the labeling buffer provided with the TMT or iTRAQ kit.
-
Add the appropriate isobaric tag to each sample and incubate to allow the labeling reaction to proceed.
-
Quench the reaction (e.g., with hydroxylamine).
-
-
Sample Pooling and Cleanup:
-
Combine all labeled peptide samples into a single tube.
-
Desalt the pooled sample using a suitable method (e.g., solid-phase extraction).
-
-
Peptide Fractionation (Optional but Recommended):
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture, typically by high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins using database search algorithms.
-
Quantify the relative abundance of proteins by comparing the intensities of the reporter ions in the MS/MS (or MS3 for TMT) spectra.
-
Performance Comparison of Established Methods
| Feature | SILAC | iTRAQ | TMT |
| Labeling Principle | In vivo metabolic labeling[12] | In vitro chemical labeling[7] | In vitro chemical labeling[10] |
| Multiplexing Capacity | Typically 2-plex or 3-plex[12] | 4-plex and 8-plex[9] | Up to 18-plex with TMTpro[12] |
| Sample Type | Primarily limited to cell culture[12] | Wide range, including tissues and biofluids[9] | Wide range, including tissues and biofluids[10] |
| Quantitative Accuracy | High, considered the gold standard[5] | Good, but susceptible to ratio compression | Good, MS3 can mitigate ratio compression[6] |
| Experimental Variability | Low, due to early sample pooling[6] | Moderate, introduced during sample prep | Moderate, introduced during sample prep |
| Cost | High cost of labeled media | Moderate reagent cost | Higher reagent cost, especially for high plex |
| Workflow Complexity | Requires cell culture expertise | Standard biochemistry techniques | Standard biochemistry techniques |
A Prospective Look: Isotopic Labeling with this compound
While the established methods are powerful, there is always a drive for innovation in proteomics. Here, we propose a hypothetical approach based on the isotopic labeling of This compound as a novel chemical labeling reagent. It is important to note that this is a conceptual framework, as the widespread application of this specific technique in quantitative proteomics has not been established in the literature.
This compound is a derivative of the amino acid tyrosine.[13][14] A hypothetical labeling reagent could be synthesized with stable isotopes incorporated into the formyl group or the tyrosine ring. This reagent could be designed to react specifically with certain amino acid residues on peptides in vitro.
The unique phenolic hydroxyl group of tyrosine makes it a target for specific chemical modifications, offering an alternative to the more commonly targeted primary amines (lysine and N-terminus).[15][16][17][18] A labeling strategy targeting tyrosine could potentially offer a different and complementary view of the proteome compared to amine-reactive chemistries.
The workflow would likely resemble other chemical labeling methods:
Potential Advantages:
-
Alternative Specificity: Targeting tyrosine residues would provide quantitative data on peptides that may not be amenable to amine-reactive labeling (e.g., N-terminally blocked peptides without lysine).[15]
-
Reduced Sample Complexity: As tyrosine is less abundant than lysine, this could lead to simpler MS1 spectra in a non-isobaric approach, potentially improving quantification.
-
Complementary Data: Could be used in conjunction with amine-reactive methods to increase the number of quantifiable proteins in a sample.
Challenges and Considerations:
-
Reagent Synthesis and Reactivity: The synthesis of a stable and highly reactive isotopically labeled this compound reagent that specifically targets tyrosine under mild, proteomics-compatible conditions would be a significant challenge. The N-formyl group itself is relatively small and may not be the ideal reactive moiety.[19][20]
-
Labeling Efficiency and Bias: Achieving complete and unbiased labeling of all accessible tyrosine residues across the entire proteome would be critical for accurate quantification. The accessibility of tyrosine residues can be variable.[16]
-
Effect on Peptide Ionization: The addition of the this compound tag could alter the ionization efficiency of peptides in the mass spectrometer, potentially introducing a quantification bias.
-
Lack of Established Protocols: As a novel method, extensive optimization and validation would be required.
Conclusion
The choice of a quantitative proteomics strategy is a critical decision that depends on the specific research question, sample type, and available resources.
-
SILAC remains the gold standard for quantitative accuracy in cell culture systems due to its in vivo labeling and early-stage sample pooling.[5][21]
-
TMT and iTRAQ offer high-throughput capabilities and are applicable to a wider range of sample types, making them ideal for large-scale comparative studies.[21][22] The higher multiplexing capacity of TMT is a significant advantage for complex experimental designs.[12][22]
While the use of isotopically labeled This compound for quantitative proteomics is currently speculative, it represents an intriguing avenue for future research. The development of novel labeling chemistries with alternative specificities could overcome some of the limitations of current methods and provide a more comprehensive understanding of the proteome.[23][24][25] As mass spectrometry technology continues to advance, so too will the toolkit of chemical probes that enable us to quantify the dynamic world of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 9. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. aragen.com [aragen.com]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. benchchem.com [benchchem.com]
- 13. CAS 13200-86-7: this compound | CymitQuimica [cymitquimica.com]
- 14. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 18. Tyrosine specific sequential labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures [mdpi.com]
- 21. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 22. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 23. researchgate.net [researchgate.net]
- 24. Challenges of Proteomics - Pushing the Boundaries in Proteomics | Seer Inc. [seer.bio]
- 25. Proteomics: Challenges, Techniques and Possibilities to Overcome Biological Sample Complexity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidative Stress Biomarkers: Validating N-Formyl-L-tyrosine
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. It is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the validation of sensitive and specific biomarkers is a continuous pursuit in the scientific community. This guide provides an in-depth comparison of established oxidative stress biomarkers with a critical evaluation of the emerging potential of N-Formyl-L-tyrosine.
The Landscape of Oxidative Stress Biomarkers
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to damage of cellular macromolecules, including DNA, lipids, and proteins. The ideal biomarker for oxidative stress should be chemically stable, detectable in accessible biological samples, and its levels should correlate with the extent of oxidative damage.
This guide will delve into the validation and application of several key biomarkers, providing a framework to assess the utility of this compound.
This compound: An Emerging Biomarker of Oxidative Damage
This compound is a modification of the amino acid tyrosine where a formyl group is added to the amino group.[1] While not as extensively studied as other markers, its formation is mechanistically linked to oxidative damage, making it a promising candidate for further investigation.
Mechanism of Formation
The primary proposed mechanism for the formation of this compound in a biological context is through the interaction of tyrosine with formylating agents generated during oxidative stress. A key source of such agents is the oxidative degradation of sugars and polyunsaturated fatty acids. More specifically, recent evidence points to the generation of 3'-formylphosphate from the oxidation of deoxyribose in DNA as a potent formylating agent. This molecule has been shown to react with the ε-amino group of lysine residues in histone proteins, particularly under conditions of oxidative stress.[2][3] It is highly plausible that a similar reaction could occur with the α-amino group of free L-tyrosine or N-terminal tyrosine residues in proteins.
Diagram: Proposed Formation of this compound via Oxidative DNA Damage
Caption: Oxidative attack on DNA generates 3'-formylphosphate, which can then formylate L-tyrosine.
Established Oxidative Stress Biomarkers: A Comparative Analysis
To validate this compound, its performance must be benchmarked against well-established biomarkers. Below is a comparison of some of the most widely used markers.
8-hydroxy-2'-deoxyguanosine (8-OHdG): The Gold Standard for Oxidative DNA Damage
8-OHdG is a product of oxidative DNA damage and is a widely accepted and utilized biomarker.[3] Its levels in urine, plasma, and tissue DNA are indicative of the extent of DNA repair following oxidative insults.
F2-Isoprostanes: Reliable Markers of Lipid Peroxidation
F2-Isoprostanes are a series of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are considered a reliable and sensitive marker of lipid peroxidation in vivo.[4][5]
Protein Carbonyls: A General Indicator of Protein Oxidation
The introduction of carbonyl groups (aldehydes and ketones) into proteins is a hallmark of severe oxidative damage.[6] This modification is chemically stable and can be detected by various methods.
Dityrosine: A Marker of Protein Cross-Linking
Dityrosine is formed by the covalent cross-linking of two tyrosine residues and is a marker of protein oxidation and aggregation.[7][8][9] Its inherent fluorescence makes it detectable by specific analytical techniques.[7][10]
Table 1: Comparison of Oxidative Stress Biomarkers
| Biomarker | Molecule Damaged | Formation Mechanism | Primary Sample Types | Common Analytical Methods | Advantages | Disadvantages |
| This compound | Amino Acids/Proteins | Formylation by products of oxidative damage (e.g., 3'-formylphosphate) | Plasma, Urine, Tissues (theoretically) | LC-MS/MS (theoretically) | Potentially specific to certain oxidative pathways; stable modification. | Limited validation data; potential for artifactual formation during sample prep.[11] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | DNA | Hydroxylation of guanine bases by ROS | Urine, Plasma, DNA digests | ELISA, LC-MS/MS | Well-validated; reflects DNA repair. | Can be influenced by DNA repair efficiency. |
| F2-Isoprostanes | Lipids (Arachidonic Acid) | Free radical-catalyzed peroxidation | Urine, Plasma | GC-MS, LC-MS/MS | Highly specific for lipid peroxidation; stable. | Requires sophisticated analytical equipment. |
| Protein Carbonyls | Proteins | Oxidation of amino acid side chains | Plasma, Tissues | Spectrophotometry (DNPH assay), Western Blot, ELISA | General marker of protein oxidation; relatively stable. | Lacks specificity for the type of oxidant. |
| Dityrosine | Proteins (Tyrosine) | Oxidative cross-linking of tyrosine residues | Plasma, Tissues | HPLC with Fluorescence Detection, LC-MS/MS | Specific for tyrosine oxidation; fluorescent properties aid detection. | May not reflect all forms of protein oxidation. |
Experimental Protocols for Biomarker Validation
A crucial aspect of biomarker validation is the establishment of robust and reproducible analytical methods. Below are detailed protocols for the established biomarkers, which can serve as a template for the development of a validation workflow for this compound.
Proposed Validation Workflow for this compound
Given the nascent stage of research into this compound as a biomarker, a comprehensive validation strategy is required.
Diagram: Proposed Validation Workflow for this compound
Caption: A stepwise approach for the validation of this compound as a biomarker.
Detailed Experimental Protocols
-
Sample Preparation:
-
Urine: Centrifuge to remove debris. Dilute with assay buffer if necessary.
-
Plasma/Serum: Use a commercial extraction kit to isolate DNA. Digest DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
-
ELISA Procedure:
-
Add standards and prepared samples to a 96-well plate pre-coated with 8-OHdG.
-
Add a primary antibody specific for 8-OHdG to each well.
-
Incubate to allow competitive binding.
-
Wash the plate to remove unbound antibody.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify urine or plasma samples.
-
Apply the sample to a C18 SPE cartridge.
-
Wash the cartridge with an aqueous solvent to remove interfering substances.
-
Elute the F2-isoprostanes with an organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system coupled to a triple quadrupole mass spectrometer.
-
Separate the F2-isoprostanes using a reverse-phase C18 column with a gradient elution.
-
Detect and quantify the F2-isoprostanes using multiple reaction monitoring (MRM) in negative ion mode. Use a deuterated internal standard for accurate quantification.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of F2-isoprostane standards.
-
Calculate the concentration of F2-isoprostanes in the samples based on the peak area ratios of the analyte to the internal standard.
-
-
Sample Preparation and Derivatization:
-
Extract proteins from cells or tissues.
-
React the protein samples with 2,4-dinitrophenylhydrazine (DNPH) to form DNP-hydrazones.
-
Neutralize the reaction.
-
-
SDS-PAGE and Western Blotting:
-
Separate the derivatized proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for DNP.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Sample Preparation (Acid Hydrolysis):
-
Hydrolyze protein samples in 6 M HCl at 110°C for 24 hours.
-
Remove the acid by evaporation under vacuum.
-
Reconstitute the hydrolysate in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a fluorescence detector.
-
Separate dityrosine from other amino acids on a reverse-phase C18 column.
-
Detect dityrosine by its native fluorescence (Excitation: ~315 nm, Emission: ~410 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a dityrosine standard.
-
Determine the concentration of dityrosine in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
While established biomarkers such as 8-OHdG, F2-isoprostanes, protein carbonyls, and dityrosine provide robust methods for assessing oxidative stress, the field is continually evolving. This compound presents a compelling, mechanistically-grounded candidate for a novel biomarker of oxidative damage. Its validation, however, is in its infancy.
The immediate priorities for the research community should be:
-
Development of a certified this compound standard.
-
Establishment of a sensitive and specific LC-MS/MS method for its quantification in biological matrices.
-
Thorough investigation into the potential for artifactual formation during sample processing.
-
Conducting in vitro and in vivo studies to correlate levels of this compound with known inducers of oxidative stress and to compare its performance against established biomarkers.
By following a rigorous validation pathway, the scientific community can determine the true potential of this compound as a valuable tool in the study and diagnosis of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein carbonyl formation and tyrosine nitration as markers of oxidative damage during ischaemia-reperfusion injury to rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Formylated Peptides in Signaling Pathways: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of innate immunity and inflammation, understanding the nuanced roles of different N-formylated peptides is paramount. These molecules, originating from bacteria and damaged mitochondria, are potent signaling cues that orchestrate leukocyte responses through a family of G protein-coupled receptors (GPCRs), primarily the N-formyl peptide receptors 1 and 2 (FPR1 and FPR2).[1][2] This guide provides an in-depth comparative analysis of various N-formylated peptides, moving beyond a simple overview to dissect their differential engagement of signaling pathways and the resulting functional outcomes. We will explore the causality behind experimental choices and provide field-proven protocols to empower your research.
The N-Formyl Peptide Receptor Family: Gatekeepers of Innate Immunity
The FPR family consists of three members in humans: FPR1, FPR2 (also known as ALX/FPR2), and FPR3.[3] Our focus here is on the well-characterized FPR1 and FPR2, which, despite sharing significant sequence homology, exhibit distinct ligand preferences and can trigger divergent, sometimes opposing, cellular responses.[4][5] FPR1 is generally considered the high-affinity receptor for many N-formylated peptides, such as the archetypal bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), and is a key mediator of pro-inflammatory responses.[2][3] FPR2, on the other hand, is a more promiscuous receptor, binding not only to N-formylated peptides but also to a wide array of other ligands, including lipids and non-formylated peptides, and can mediate both pro- and anti-inflammatory signals.[3]
The source of the N-formylated peptide is a critical determinant of its receptor preference and signaling output. While bacterially derived peptides like fMLP are potent activators of FPR1, peptides released from damaged mitochondria, such as fMMYALF (from the ND6 subunit of complex I), can potently activate both FPR1 and FPR2.[6] This differential receptor engagement is the foundation for the diverse cellular responses elicited by these damage-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs).
Dissecting the Signaling Cascades: A Comparative Look at Downstream Events
Upon agonist binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[1][7] However, the magnitude and kinetics of these signaling events can vary significantly depending on the specific N-formylated peptide and the receptor it engages.
G-Protein Coupling and Calcium Mobilization
A hallmark of FPR activation is the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration ([Ca2+]i).[7] This calcium flux is a critical second messenger that regulates a host of cellular functions, including chemotaxis and degranulation.
The potency of different N-formylated peptides in inducing calcium mobilization varies, reflecting their affinity for the different FPRs. For instance, mitochondria-derived peptides like fMMYALF have been shown to be equipotent on FPR1 and FPR2, whereas bacterial peptides often show a preference for FPR1.[6]
Comparative Potency of N-formylated Peptides in Calcium Mobilization:
| Peptide | Origin | Receptor Target(s) | EC50 (nM) for Calcium Mobilization | Reference(s) |
| fMLP | Bacterial | FPR1 > FPR2 | ~1 (FPR1) | [8] |
| fMMYALF | Mitochondrial | FPR1 ≈ FPR2 | 10 (FPR1), 15 (FPR2) | [6] |
| fMLKLIV | Mitochondrial | FPR1 ≈ FPR2 | 44 (FPR1), 55 (FPR2) | [6] |
| fMFADRW | Mitochondrial | FPR1 ≈ FPR2 | 160 (FPR1), 120 (FPR2) | [6] |
This table summarizes representative data from the literature; absolute values may vary depending on the specific cell type and assay conditions.
Mitogen-Activated Protein Kinase (MAPK) Activation
The MAPK cascades, particularly the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are also key downstream targets of FPR signaling.[9] Activation of these kinases is crucial for a variety of cellular responses, including cytokine production and the oxidative burst. The pathways leading to ERK and p38 activation can differ between agonists. For example, in human neutrophils, fMLP-induced ERK phosphorylation is largely independent of extracellular calcium, while PAF-induced ERK activation requires calcium influx.[10]
Interestingly, some studies suggest that different N-formylated peptides can lead to biased signaling, preferentially activating one downstream pathway over another. For instance, certain synthetic peptide analogs of WKYMVm have been shown to activate ERK and Akt without inducing calcium mobilization, leading to chemotaxis but not degranulation.[11] This highlights the potential for developing biased agonists that can selectively trigger desired cellular responses.
Comparative Activation of ERK by N-formylated Peptides:
| Peptide | Receptor Target(s) | Relative ERK Activation | Reference(s) |
| fMLP | FPR1 | Potent | [9] |
| fMMYALF | FPR1, FPR2 | Potent | [6] |
| fMLKLIV | FPR1, FPR2 | Moderate | [6] |
This table provides a qualitative comparison based on available data.
Functional Outcomes: A Head-to-Head Look at Chemotaxis
Chemotaxis, the directed migration of cells along a chemical gradient, is a critical function of neutrophils and other leukocytes in response to N-formylated peptides.[12] This process allows for the rapid recruitment of immune cells to sites of infection and inflammation. The chemotactic potency of different N-formylated peptides is a direct reflection of their ability to activate the signaling pathways that drive cell migration.
While fMLP is a well-established and potent chemoattractant for neutrophils, primarily acting through FPR1, mitochondria-derived peptides can also induce robust chemotactic responses.[6][12] The relative potency of these peptides can vary, and understanding these differences is crucial for dissecting their roles in different pathological contexts.
Comparative Potency of N-formylated Peptides in Neutrophil Chemotaxis:
| Peptide | Receptor Target(s) | EC50 (nM) for Chemotaxis | Reference(s) |
| fMLP | FPR1 | ~1-10 | [13] |
| fMMYALF | FPR1, FPR2 | Potent (EC50 not specified) | [6] |
Direct comparative EC50 values for chemotaxis are not always available in the literature, but the relative potencies can be inferred from various studies.
Experimental Workflows: Your Guide to Comparative Analysis
To facilitate your own comparative studies, we provide detailed protocols for the key assays discussed in this guide. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.
Visualizing the Signaling Landscape and Experimental Plans
Caption: Canonical FPR1/FPR2 Signaling Pathway.
Caption: Key Experimental Workflows.
Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation. The use of a fluorescent calcium indicator like Fluo-4 AM provides a robust and high-throughput method for quantifying receptor agonism.
Materials:
-
Cells expressing FPR1 or FPR2 (e.g., HEK293 or HL-60)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
N-formylated peptides of interest
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will yield a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the N-formylated peptides in assay buffer in a separate plate.
-
Measurement: Place the cell plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: Use the instrument's injector to add the peptide solutions to the wells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Analysis: Determine the peak fluorescence intensity for each concentration and plot the dose-response curve to calculate the EC50 value.
Protocol: MAPK/ERK Activation Assay (Western Blot)
This protocol details the detection of ERK phosphorylation as a measure of MAPK pathway activation.
Materials:
-
Cells expressing FPR1 or FPR2
-
Cell culture plates
-
N-formylated peptides of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with different concentrations of N-formylated peptides for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Protocol: Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
Neutrophils or other migratory cells
-
Transwell inserts with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
24-well plates
-
Chemoattractant solutions (N-formylated peptides)
-
Assay buffer
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
Procedure:
-
Assay Setup: Add the chemoattractant solutions to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend the cells in assay buffer.
-
Cell Addition: Place the Transwell inserts into the wells and add the cell suspension to the top chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring fluorescence if they are pre-labeled with a dye like Calcein AM, or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC50 value.
Conclusion: From Bench to Insight
The study of N-formylated peptides offers a fascinating window into the intricate mechanisms of innate immunity and inflammation. As we have seen, not all N-formylated peptides are created equal. Their origin, structure, and resulting receptor preference dictate the downstream signaling cascades they activate and, ultimately, the cellular responses they elicit. By employing the comparative approaches and robust experimental protocols outlined in this guide, researchers can dissect these nuanced signaling events and gain deeper insights into the roles of these potent molecules in health and disease. This knowledge is not only fundamental to our understanding of immunology but also holds immense potential for the development of novel therapeutics that can selectively modulate the inflammatory response.
References
- 1. In vitro activation of tumoricidal properties in mouse macrophages using the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) incorporated in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotactic peptide-induced changes in neutrophil actin conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 6. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. Gliadin Induces Neutrophil Migration via Engagement of the Formyl Peptide Receptor, FPR1 | PLOS One [journals.plos.org]
- 11. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating N-Formyl-L-tyrosine from other Tyrosine Modifications by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) is paramount to understanding protein function, disease mechanisms, and drug efficacy. Among the myriad of PTMs, modifications to tyrosine residues play a critical role in cellular signaling and protein regulation. This guide provides an in-depth technical comparison of N-Formyl-L-tyrosine and other common tyrosine modifications, with a focus on their differentiation using modern mass spectrometry techniques. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity.
The Landscape of Tyrosine Modifications
Tyrosine, with its reactive phenol group, is a hotspot for a variety of PTMs that can dramatically alter a protein's structure and function. Beyond the well-studied phosphorylation, other modifications such as formylation, acetylation, and nitration are gaining increasing attention for their roles in cellular processes and disease. Distinguishing between these modifications is a significant analytical challenge due to their subtle mass shifts and potential for isobaric interference.
-
This compound: This modification involves the addition of a formyl group (-CHO) to the alpha-amino group of tyrosine, resulting in a mass shift of +28.0104 Da. N-formylation is a common modification in bacterial proteins and has been implicated in immune responses.[1][2][3]
-
N-Acetyl-L-tyrosine: Acetylation adds an acetyl group (-COCH3) to the alpha-amino group, causing a mass shift of +42.0106 Da. This modification can alter protein stability and function.[1]
-
Nitrotyrosine: The addition of a nitro group (-NO2) to the aromatic ring of tyrosine results in a mass shift of +45.0049 Da. Nitrotyrosine is a marker of nitrosative stress and is associated with various pathological conditions.[4][5][6][7]
The accurate identification of these modifications requires a deep understanding of their behavior under different mass spectrometric fragmentation techniques.
Principles of Mass Spectrometric Differentiation
Tandem mass spectrometry (MS/MS) is the cornerstone for identifying and localizing PTMs.[8] The choice of fragmentation method is critical, as each technique imparts energy to the peptide ions in a different manner, leading to distinct fragmentation patterns.
-
Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.[9][10] The energy of the collision can be varied, with higher-energy collisional dissociation (HCD) often resulting in more extensive fragmentation.
-
Electron-Transfer Dissociation (ETD): In contrast to CID, ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[11][12][13][14] A key advantage of ETD is its ability to preserve labile PTMs that are often lost during CID.[12]
The fragmentation patterns generated by these techniques provide a unique fingerprint for each modified peptide, allowing for their unambiguous identification.
Experimental Workflow for Differentiating Tyrosine Modifications
A robust and reliable workflow is essential for the accurate identification of tyrosine modifications. The following protocol outlines a self-validating system for sample preparation and LC-MS/MS analysis.
Sample Preparation: In-Solution Digestion
-
Protein Reduction and Alkylation:
-
Resuspend the protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5.
-
Add TCEP to a final concentration of 5 mM and incubate for 20 minutes at room temperature to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 10 mM and incubate for 15 minutes in the dark to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 1 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides with 80% acetonitrile, 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Chromatography:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Separate the peptides on a C18 reversed-phase column using a linear gradient of acetonitrile in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap) capable of CID, HCD, and ETD fragmentation.
-
Employ a data-dependent acquisition (DDA) method, selecting the most intense precursor ions for fragmentation.
-
For each precursor, acquire spectra using both CID/HCD and ETD to obtain complementary fragmentation information.[4][5][7][8]
-
Data Analysis and Interpretation: Unveiling the Signatures
The key to differentiating tyrosine modifications lies in the careful analysis of the resulting MS/MS spectra. The following table summarizes the expected mass shifts and diagnostic fragment ions for this compound, N-Acetyl-L-tyrosine, and Nitrotyrosine.
| Modification | Mass Shift (Da) | Diagnostic Fragment Ions (CID/HCD) | Diagnostic Fragment Ions (ETD) |
| This compound | +28.0104 | Immonium ion at m/z 164.0706; Neutral loss of 28 Da (CO) from b-ions containing the modified N-terminus. | Preservation of the formyl group on c- and z-ions. |
| N-Acetyl-L-tyrosine | +42.0106 | Immonium ion at m/z 178.0863; Neutral loss of 42 Da from b-ions containing the modified N-terminus. | Preservation of the acetyl group on c- and z-ions. |
| Nitrotyrosine | +45.0049 | Immonium ion at m/z 181.0502; Neutral loss of 16 Da (O) and 30 Da (NO) from the precursor and fragment ions.[4][5][6] | Preservation of the nitro group on c- and z-ions. |
Fragmentation Patterns in Detail
This compound vs. N-Acetyl-L-tyrosine (CID/HCD):
Under CID conditions, both N-formylated and N-acetylated peptides will fragment along the peptide backbone. The primary distinguishing feature will be the mass of the b-ions containing the modified N-terminus. For a peptide with an N-terminal tyrosine, the b1 ion for the formylated version will be 28.0104 Da heavier than the unmodified b1 ion, while the acetylated version will be 42.0106 Da heavier. Additionally, specific immonium ions can be diagnostic. For N-formyl-tyrosine, an immonium ion at m/z 164.0706 would be expected, whereas for N-acetyl-tyrosine, the corresponding immonium ion would be at m/z 178.0863.
Caption: CID fragmentation of N-formyl vs. N-acetyl tyrosine peptides.
Nitrotyrosine Fragmentation (CID/HCD):
Nitrotyrosine exhibits a characteristic fragmentation pattern under CID, often showing neutral losses of oxygen (16 Da) and nitric oxide (30 Da). A highly specific diagnostic feature is the presence of a nitrotyrosine immonium ion at m/z 181.0502.[6] Precursor ion scanning for this specific m/z can be a powerful tool for selectively identifying nitrotyrosine-containing peptides in complex mixtures.[6]
The Power of ETD:
For all these modifications, ETD provides complementary and often more definitive information. By preserving the modification on the resulting c- and z-ions, ETD allows for confident localization of the PTM.[11][12] This is particularly valuable when dealing with labile modifications or when CID spectra are ambiguous.
Caption: A comprehensive LC-MS/MS workflow for tyrosine PTM analysis.
Conclusion
The differentiation of this compound from other tyrosine modifications by mass spectrometry is a challenging but achievable task. By leveraging the complementary nature of different fragmentation techniques—CID/HCD for initial screening and characteristic neutral losses, and ETD for definitive localization—researchers can confidently identify and characterize these important PTMs. The protocols and data interpretation strategies outlined in this guide provide a robust framework for achieving accurate and reliable results, ultimately advancing our understanding of the complex world of protein modifications.
References
- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron transfer dissociation mass spectromerty studies of peptides [ir.ua.edu]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for N-Formyl-L-tyrosine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Formyl-L-tyrosine
This compound is a modified amino acid that is gaining increasing interest in biomedical and pharmaceutical research. As a derivative of L-tyrosine, it plays a role in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its function, biomarker potential, and for the development of targeted therapeutics. This guide provides a comprehensive, head-to-head comparison of the principal analytical methods for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
As a Senior Application Scientist, my goal is to provide you with not just the "what" and "how," but the critical "why" behind the selection and application of these techniques. This guide is structured to empower you to make informed decisions for your specific research needs, ensuring data integrity and analytical success.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of your research, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Each technique offers a unique set of advantages and limitations.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and fragment ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Antigen-antibody binding with enzymatic signal amplification. |
| Sensitivity | Moderate (µg/mL to high ng/mL) | High to Very High (low ng/mL to pg/mL) | High (ng/mL to pg/mL) | High to Very High (ng/mL to pg/mL) |
| Selectivity | Moderate; susceptible to co-eluting interferences. | Very High; based on mass-to-charge ratio and fragmentation pattern. | High; dependent on chromatographic separation and mass spectral data. | High; dependent on antibody specificity. |
| Accuracy | Good | Excellent | Good | Good to Excellent |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Throughput | Moderate | High | Moderate | Very High |
| Cost per Sample | Low | High | Moderate | Low to Moderate |
| Instrumentation Cost | Low | High | Moderate | Low |
| Derivatization | Not typically required. | Not typically required. | Required. | Not applicable. |
In-Depth Analysis of Each Method
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Analysis: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is typically employed. The formyl group and the tyrosine chromophore allow for direct detection using a UV detector, generally at wavelengths around 260-280 nm.
Expertise & Experience: The Rationale Behind the Method
The primary advantage of HPLC-UV lies in its simplicity, robustness, and cost-effectiveness. It is an excellent choice for initial screening, quantification in relatively clean sample matrices, or when high sensitivity is not a prerequisite. The absence of a derivatization step simplifies sample preparation and reduces potential sources of error. However, the selectivity of UV detection can be a limitation in complex biological samples where other endogenous compounds may co-elute and absorb at the same wavelength, leading to potential interferences and inaccurate quantification.
Experimental Protocol: HPLC-UV for this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 274 nm.
-
Workflow Visualization:
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle of Analysis: LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the mass spectrometer selects the precursor ion (the molecular ion of this compound). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Expertise & Experience: The Rationale Behind the Method
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices.[1] Its superior sensitivity and selectivity allow for the detection of low-abundance analytes and minimize the impact of matrix effects. The ability to use stable isotope-labeled internal standards, which co-elute with the analyte and experience similar ionization suppression or enhancement, ensures the highest level of accuracy and precision. While the initial instrument cost is high, the high throughput and reliability often justify the investment for drug development and clinical research.
Experimental Protocol: LC-MS/MS for this compound
-
Sample Preparation (Protein Precipitation):
-
Follow the same protein precipitation protocol as for HPLC-UV. The use of a deuterated this compound internal standard, added before precipitation, is highly recommended.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 210.07) → Product ion (e.g., m/z 164.07).
-
Internal Standard (e.g., d4-N-Formyl-L-tyrosine): Precursor ion (e.g., m/z 214.09) → Product ion (e.g., m/z 168.09).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Workflow Visualization:
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS separates volatile and thermally stable compounds in the gas phase. Since this compound is a polar and non-volatile molecule, a crucial derivatization step is required to increase its volatility.[2] This typically involves converting the carboxylic acid and hydroxyl groups to more volatile esters and ethers. After separation on a GC column, the derivatized analyte is detected by a mass spectrometer.
Expertise & Experience: The Rationale Behind the Method
GC-MS offers excellent chromatographic resolution and is a powerful tool for the analysis of derivatizable small molecules.[3] The requirement for derivatization, however, adds complexity and potential for variability to the workflow. The choice of derivatizing agent is critical and must be carefully optimized. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates are commonly used for amino acids.[2][4] This method is particularly useful when analyzing a panel of other derivatizable metabolites simultaneously.
Experimental Protocol: GC-MS for this compound
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described for HPLC-UV.
-
Evaporate the supernatant to complete dryness under nitrogen. The absence of water is critical for successful derivatization.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan for characteristic ions of the derivatized this compound.
-
Workflow Visualization:
Caption: Workflow for GC-MS analysis of this compound.
Immunoassay (ELISA)
Principle of Analysis: Immunoassays utilize the highly specific binding between an antibody and its antigen. For a small molecule like this compound (a hapten), a competitive ELISA format is typically employed.[5] In this setup, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibodies coated on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Expertise & Experience: The Rationale Behind the Method
The major advantages of immunoassays are their high throughput, low cost per sample, and ease of use, making them ideal for screening large numbers of samples.[6] The development of a specific antibody to this compound is the most critical and challenging step.[7] While commercial kits may not be readily available, custom antibody production and assay development are viable options. The specificity of the antibody is paramount to avoid cross-reactivity with L-tyrosine and other related molecules.
Experimental Protocol: Competitive ELISA for this compound
-
Plate Coating:
-
Coat a 96-well microplate with an antibody specific for this compound. Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Add standards or samples to the wells.
-
Immediately add a fixed concentration of enzyme-labeled this compound (e.g., HRP-conjugated).
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Workflow Visualization:
Caption: Workflow for a competitive ELISA for this compound.
Conclusion and Recommendations
The selection of the optimal analytical method for this compound detection is a multifaceted decision that hinges on the specific goals of your research.
-
For high-throughput screening and cost-sensitive applications where moderate sensitivity is acceptable, HPLC-UV offers a robust and straightforward solution.
-
When the utmost sensitivity, selectivity, and accuracy are required, particularly in complex biological matrices for clinical research or drug development, LC-MS/MS is the unequivocal method of choice.
-
GC-MS is a viable alternative, especially when analyzing a broader profile of derivatizable metabolites, but the added complexity of derivatization must be considered.
-
For large-scale screening of numerous samples where high throughput and low cost are paramount, a well-validated immunoassay can be an excellent option, provided a specific antibody is available or can be developed.
By understanding the underlying principles, strengths, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to achieve their scientific objectives and generate high-quality, reproducible data.
References
- 1. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 7. Anti-formyl peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Formyl-L-tyrosine
Essential Safety and Handling Guide for N-Formyl-L-tyrosine
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Practices
This guide provides comprehensive safety and logistical information for the handling of this compound in a laboratory setting. As researchers, scientists, and drug development professionals, our primary responsibility is to maintain a safe environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Profile of this compound: A Prudent Approach
This compound is a derivative of the amino acid L-tyrosine.[1][2] According to multiple safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[3] However, the cornerstone of laboratory safety is the principle of treating all chemicals with a degree of caution. The absence of a formal hazard classification does not negate the need for protective measures to minimize direct contact and inhalation. Adhering to good industrial hygiene and safety practices is paramount.[4]
Core Personal Protective Equipment (PPE) Protocol
The following PPE recommendations are based on a risk-assessment approach for handling this compound in typical research and development laboratory settings.
Recommended Personal Protective Equipment Summary
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if they become contaminated to avoid unintentional exposure.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from potential splashes when preparing solutions or from contact with airborne powder.[5][6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from potential contamination.[5][6] |
| Respiratory Protection | Not generally required for small quantities | For weighing larger quantities where dust formation is possible, consider using a dust mask or performing the work in a chemical fume hood or other ventilated enclosure.[3][5] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is critical to ensuring safety and experimental integrity. The following protocols provide a clear, procedural guide for handling this compound from receipt to disposal.
Engineering Controls
Whenever possible, handling should be performed in a well-ventilated area.[4][7] For procedures that may generate dust, such as weighing large amounts of the solid, using a local exhaust ventilation system or a chemical fume hood is a best practice to prevent dispersion.[3] Ensure that safety showers and eyewash stations are readily accessible.[4]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above: lab coat, safety glasses, and nitrile gloves.
-
Weighing (Solid Form): this compound is a white solid powder.[3][8] When weighing, handle it carefully to avoid creating dust. For small quantities, this can be done on a clean bench. For larger quantities, use a chemical fume hood or ventilated balance enclosure.
-
Solution Preparation: Add the desired solvent to the accurately weighed this compound powder in a suitable, sealed container. Mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Post-Handling: After handling, wash hands and face thoroughly.[3] Clean all equipment and decontaminate the work surface.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Storage, Spill Management, and Disposal
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][7] Protect the container from moisture. For long-term storage of the lyophilized powder, a temperature of -20°C is recommended.[8][9]
Accidental Release Measures
In the event of a spill:
-
Personnel: Wear suitable protective equipment as described above.[3]
-
Containment: Prevent the product from entering drains.[3]
-
Cleanup: For a solid spill, pick up and arrange disposal without creating dust.[3] Sweep up the material and shovel it into a suitable container for disposal.[4]
Disposal Plan
Waste material must be disposed of in accordance with local and national regulations.[3]
-
Unused Product: Entrust disposal to a licensed waste disposal company.[3] Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers like the product itself. Before disposing of a used container, remove the contents completely.[3]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13200-86-7: this compound | CymitQuimica [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
